1-(2-Aminothiazol-5-YL)ethanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-amino-1,3-thiazol-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2OS/c1-3(8)4-2-7-5(6)9-4/h2H,1H3,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKIEXPVXXFORX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30520781 | |
| Record name | 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30520781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53159-71-0 | |
| Record name | 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30520781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Basic Properties of 1-(2-Aminothiazol-5-YL)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental physicochemical and biological properties of 1-(2-Aminothiazol-5-YL)ethanone (CAS Number: 53159-71-0). This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols, tabulated data, and visualizations of key concepts.
Physicochemical Properties
This compound is a heterocyclic ketone containing a reactive 2-aminothiazole moiety, a scaffold of significant interest in medicinal chemistry. Understanding its basic properties is crucial for its application in the synthesis of novel therapeutic agents.
General and Physical Properties
A summary of the key physical and chemical identifiers for this compound is provided in the table below.
| Property | Value | Source |
| CAS Number | 53159-71-0 | [1] |
| Molecular Formula | C₅H₆N₂OS | [1] |
| Molecular Weight | 142.18 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 176-178 °C | [2] |
| Boiling Point | 303.1 ± 15.0 °C at 760 mmHg | [2] |
Predicted Physicochemical Data
| Property | Predicted Value | Source |
| pKa (most basic) | 3.58 ± 0.10 | ChemAxon |
| Aqueous Solubility (logS) | -1.5 | ALOGPS |
| LogP | 0.5 | ALOGPS |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols can be adapted for laboratory use.
Synthesis via Hantzsch Thiazole Synthesis
The primary route for the synthesis of this compound and its derivatives is the Hantzsch thiazole synthesis.[3] This method involves the condensation reaction between an α-haloketone and a thioamide.[3]
General Procedure:
-
An α-haloketone is reacted with thiourea in a suitable solvent, such as ethanol.
-
The reaction mixture is typically heated under reflux to facilitate the condensation and cyclization.
-
The initial S-alkylation of thiourea by the α-haloketone is followed by an intramolecular cyclization.
-
Subsequent dehydration leads to the formation of the aromatic 2-aminothiazole ring.[3]
Melting Point Determination
The melting point of a solid organic compound provides an indication of its purity.
Capillary Method:
-
A small, finely powdered sample of this compound is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated slowly and uniformly.
-
The temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded as the melting range.[2] A narrow melting range is indicative of a pure compound.
pKa Determination by UV-Visible Spectrophotometry
The ionization constant (pKa) is a critical parameter that influences the pharmacokinetic properties of a drug candidate. UV-visible spectrophotometry can be employed for its determination.
General Protocol:
-
Prepare a series of buffer solutions with known pH values.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to each buffer solution to obtain a constant final concentration.
-
Measure the UV-Vis absorbance spectrum of each solution over a relevant wavelength range.
-
Plot the absorbance at a specific wavelength (where the absorbance changes with pH) against the pH.
-
The pKa can be determined from the inflection point of the resulting sigmoidal curve.
Aqueous Solubility Determination by Shake-Flask Method
Aqueous solubility is a key determinant of a drug's absorption and bioavailability. The shake-flask method is a widely accepted technique for its measurement.
Procedure:
-
An excess amount of solid this compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, PBS) in a sealed flask.
-
The flask is agitated in a shaker at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
The suspension is then filtered or centrifuged to separate the undissolved solid.
-
The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.
Biological and Medicinal Significance
While specific biological data for this compound is limited in publicly available literature, the 2-aminothiazole scaffold is a well-established pharmacophore in drug discovery. Derivatives of this core structure have demonstrated a wide range of biological activities.
The 2-aminothiazole moiety is a key structural component in numerous approved drugs and clinical candidates, exhibiting activities such as:
-
Anticancer: Derivatives have shown cytotoxic effects against various cancer cell lines.[3]
-
Antimicrobial: The thiazole ring is known for its role in the development of antibacterial and antifungal agents.[4]
-
Anti-inflammatory: Certain 2-aminothiazole derivatives have been investigated for their anti-inflammatory properties.[5]
This compound serves as a versatile building block for the synthesis of libraries of compounds for screening against various biological targets. Its chemical reactivity allows for modifications at the amino group and the acetyl group, enabling the exploration of structure-activity relationships.
Conclusion
This compound is a valuable heterocyclic building block with physicochemical properties that make it suitable for applications in medicinal chemistry and drug discovery. This technical guide has provided a summary of its known basic properties, detailed experimental protocols for their determination, and an overview of the biological significance of the 2-aminothiazole scaffold. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
An In-depth Technical Guide to 1-(2-Aminothiazol-5-YL)ethanone (CAS: 53159-71-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Aminothiazol-5-yl)ethanone is a key heterocyclic building block in medicinal chemistry and drug discovery. Its aminothiazole core is a prevalent scaffold in a multitude of biologically active compounds. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic characterization, and applications of this compound, with a focus on its role as a precursor for developing novel therapeutic agents. While direct biological activity data for the title compound is limited, the extensive research into its derivatives highlights the significance of this chemical entity.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound and a Related Analog
| Property | This compound | 1-(2-Amino-4-methylthiazol-5-yl)ethanone (Analog) |
| CAS Number | 53159-71-0[3] | 30748-47-1 |
| Molecular Formula | C₅H₆N₂OS[4] | C₆H₈N₂OS |
| Molecular Weight | 142.18 g/mol [3] | 156.21 g/mol |
| Melting Point | 176-178 °C | 265 - 266 °C |
| Boiling Point | 303.1 ± 15.0 °C at 760 mmHg | Not available |
| Appearance | Solid[1] | Cream to off-white solid |
| Storage | Keep in dark place, inert atmosphere, 2-8°C[4] | Store at 0-8 °C |
Synthesis
The primary synthetic route to 2-aminothiazole derivatives, including this compound, is the well-established Hantzsch thiazole synthesis.[5][6] This method involves the condensation reaction between an α-haloketone and a thiourea derivative.
Caption: The Hantzsch synthesis pathway for 2-aminothiazoles.
Experimental Protocol: Hantzsch Thiazole Synthesis (General Procedure)
Materials:
-
α-Halogenated acetylacetone derivative (1 equivalent)
-
Thiourea (1 equivalent)
-
Ethanol (as solvent)
-
Sodium acetate (or other mild base, as catalyst)
Procedure:
-
Dissolve the α-haloketone and thiourea in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add a catalytic amount of sodium acetate.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified this compound.
Caption: Experimental workflow for the synthesis and purification.
Spectroscopic Data
Detailed spectroscopic data for this compound is not widely published. Commercial suppliers often provide this data upon purchase.[4] For illustrative purposes, typical spectral features of the 2-aminothiazole scaffold are described below, with specific data for related compounds where available.
Table 2: Spectroscopic Data Interpretation
| Technique | Expected Features for this compound |
| ¹H NMR | Signals for the thiazole ring proton, the amino group protons (often broad), and the methyl protons of the acetyl group. A publication on a 4-methyl derivative shows a singlet for the NH₂ protons around 9.12 ppm and a singlet for the acetyl methyl protons around 2.65 ppm in DMSO-d₆.[7] |
| ¹³C NMR | Resonances for the carbonyl carbon of the acetyl group, the carbons of the thiazole ring, and the methyl carbon. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the amino group (around 3100-3500 cm⁻¹), C=O stretching of the ketone (around 1650-1700 cm⁻¹), and C=N stretching of the thiazole ring (around 1500-1600 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (142.18 g/mol ). |
Applications in Drug Discovery and Development
This compound is primarily utilized as a versatile intermediate for the synthesis of more complex molecules with a wide range of biological activities.[3] The aminothiazole nucleus is considered a "privileged" structure in medicinal chemistry due to its presence in numerous approved drugs and clinical candidates.
Precursor for Anticancer Agents
Derivatives of this compound have been extensively investigated for their potential as anticancer agents. For instance, chalcones synthesized from its 4-methyl analog have demonstrated moderate cytotoxic effects against leukemia and breast cancer cell lines.[3] The core structure serves as a scaffold for the development of compounds that can be further modified to enhance their potency and selectivity against various cancer cell types.[3]
Precursor for Antimicrobial Agents
The 2-aminothiazole moiety is a common feature in many antimicrobial compounds. Chalcone derivatives of 1-(2-amino-4-methylthiazol-5-yl)ethanone have shown activity against pathogens such as Staphylococcus aureus.[3] The parent compound provides a convenient starting point for the synthesis of libraries of related molecules to be screened for antibacterial and antifungal properties.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: Harmful if swallowed.
-
Precautionary Measures:
-
Handle in a well-ventilated area.
-
Wear suitable protective clothing, including gloves and safety glasses.
-
Avoid contact with skin and eyes.
-
Avoid the formation of dust and aerosols.
-
Use non-sparking tools and prevent electrostatic discharge.
-
In case of a spill, it is important to evacuate the area, remove all sources of ignition, and collect the spilled material for disposal in suitable, closed containers. Discharge into the environment should be avoided.
Conclusion
This compound is a valuable chemical intermediate whose importance is underscored by the extensive research into the biological activities of its derivatives. While data on the intrinsic biological activity of the parent compound is scarce, its role as a foundational scaffold for the synthesis of potential anticancer and antimicrobial agents is well-established. Further research to fully characterize this compound and explore its potential applications is warranted. This guide provides a summary of the current knowledge to aid researchers in their endeavors with this versatile molecule.
References
- 1. CAS 53159-71-0: 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 53159-71-0 | Benchchem [benchchem.com]
- 4. 53159-71-0|this compound|BLD Pharm [bldpharm.com]
- 5. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. library.dmed.org.ua [library.dmed.org.ua]
A Technical Guide to 1-(2-Aminothiazol-5-yl)ethanone and its Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1-(2-aminothiazol-5-yl)ethanone, a pivotal heterocyclic building block in medicinal chemistry. Due to the prevalence of data on its methylated analogue, this guide will focus on 1-(2-amino-4-methylthiazol-5-yl)ethanone as a representative compound of this class. It serves as a crucial scaffold for the synthesis of a wide array of derivatives exhibiting significant biological activities. This document details its synthesis, physicochemical properties, and its role in the development of novel therapeutic agents, with a particular emphasis on anticancer and antimicrobial applications.
Physicochemical Properties
1-(2-Amino-4-methylthiazol-5-yl)ethanone is a stable, off-white solid that serves as a versatile intermediate in organic synthesis.[1] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethanone | [2] |
| Synonyms | 5-Acetyl-2-amino-4-methylthiazole | [1] |
| CAS Number | 30748-47-1 | [1] |
| Molecular Formula | C6H8N2OS | [3] |
| Molecular Weight | 156.21 g/mol | [3] |
| Melting Point | 268-272 °C (decomposes) | [3] |
| Appearance | Cream to off-white solid | [1] |
| Solubility | Insoluble in water | [3] |
| Storage | 0-8 °C, in a dark place under an inert atmosphere |
Synthesis of 1-(2-Amino-4-methylthiazol-5-yl)ethanone
The most common and versatile method for synthesizing 2-aminothiazole derivatives is the Hantzsch thiazole synthesis .[4][5] This reaction involves the cyclocondensation of an α-haloketone with a thioamide. For 1-(2-amino-4-methylthiazol-5-yl)ethanone, the synthesis typically proceeds via the reaction of 3-chloro-2,4-pentanedione with thiourea.
General Experimental Protocol: Hantzsch Thiazole Synthesis
This protocol is based on established Hantzsch synthesis procedures for analogous α-haloketones.[4]
Materials:
-
3-Chloro-2,4-pentanedione (1.0 eq.)
-
Thiourea (1.1-1.5 eq.)
-
Absolute Ethanol
-
Deionized Water
-
5% (w/v) Sodium Bicarbonate (NaHCO₃) solution
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and flask
-
Filter paper
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloro-2,4-pentanedione in absolute ethanol.
-
Add thiourea to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing cold deionized water, which should induce precipitation.
-
Neutralize the solution by the slow addition of a 5% sodium bicarbonate solution until effervescence ceases.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a copious amount of deionized water to remove any inorganic salts.
-
Dry the crude product in a desiccator or a vacuum oven at a low temperature for further analysis and use.
Synthesis Workflow Diagram
Caption: Experimental workflow for the Hantzsch synthesis.
Applications in Drug Development
1-(2-Amino-4-methylthiazol-5-yl)ethanone is a valuable building block for the synthesis of derivatives with a broad spectrum of pharmacological activities.[1][6] Its derivatives have been extensively investigated for their potential as anticancer and antimicrobial agents.
Anticancer Activity
Derivatives of 2-aminothiazole are known to exhibit cytotoxic effects against various cancer cell lines.[7][8] The mechanism of action often involves the inhibition of protein kinases, such as Aurora kinases, which are crucial for cell cycle progression. The following table summarizes the in vitro cytotoxic activity of selected 2-aminothiazole derivatives.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazole-pyrimidine analog 13b | Colo-205 (Colon) | 0.12 ± 0.038 | [9] |
| Diphyllin thiazole derivative 5d | HepG2 (Liver) | 0.3 | [9] |
| Compound 4d | MDA-MB-231 (Breast) | 1.21 | [10] |
| Compound 13c | AGS (Gastric) | 4.0 | [11] |
| Compound 13c | HT-29 (Colon) | 4.4 | [11] |
| Thiazole derivative 8m | HepG2 (Liver) | 5.15 | [12] |
| Compound 13c | HeLa (Cervical) | 5.8 | [11] |
| Thiazole derivative 8j | HepG2 (Liver) | 7.90 | [12] |
Antimicrobial Activity
The 2-aminothiazole scaffold is also a key component in the development of new antimicrobial agents.[1][6] These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) is a key measure of their efficacy.
| Derivative Class | Microbial Strain | MIC Range | Reference |
| Oxothiazole derivatives | Staphylococcus aureus | 50-200 µg/mL | [13] |
| Oxothiazole derivatives | Streptococcus agalactiae | 25-100 µg/mL | [13] |
| Thiazolidin-4-ones | Gram-positive & Gram-negative bacteria | 0.008–0.24 mg/mL | [14] |
| 1,3-Thiazole derivatives | S. aureus, E. coli, A. niger | 125–200 µg/mL | [15] |
| Benzothiazolylthiazolidin-4-ones | Gram-positive & Gram-negative bacteria | 0.10–0.75 mg/mL | [16] |
Experimental Protocols for Biological Evaluation
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.
Procedure:
-
Cell Seeding: Plate cancer cells in 96-well plates at a specific density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).
-
Compound Treatment: Treat the cells with various concentrations of the test compound (typically in serial dilutions) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Remove the supernatant and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using graphing software.[12]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1]
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Perform serial dilutions of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]
Signaling Pathways and Logical Relationships
The anticancer activity of many 2-aminothiazole derivatives is attributed to their ability to inhibit protein kinases, which are critical components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. A logical diagram illustrating this relationship is presented below.
Caption: Logical relationship of 2-aminothiazole derivatives' anticancer activity.
Conclusion
1-(2-Amino-4-methylthiazol-5-yl)ethanone is a cornerstone molecule in the field of medicinal chemistry. Its straightforward synthesis via the Hantzsch reaction and its chemical versatility make it an ideal starting point for the development of a diverse range of bioactive compounds. The extensive research into its derivatives has demonstrated significant potential in the discovery of novel anticancer and antimicrobial agents. This guide provides a comprehensive summary of the key technical aspects of this compound, intended to support further research and development in this promising area of drug discovery.
References
- 1. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one hydrochloride | C6H9ClN2OS | CID 12236850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice - Medical Laboratory Journal [tebiran.goums.ac.ir]
- 14. mdpi.com [mdpi.com]
- 15. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 2-Amino-5-acetylthiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of 2-amino-5-acetylthiazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines its molecular characteristics, plausible synthetic routes, and potential biological significance, supported by experimental considerations.
Molecular Profile and Physicochemical Data
2-Amino-5-acetylthiazole belongs to the 2-aminothiazole class of compounds, which are recognized as privileged structures in medicinal chemistry due to their wide range of biological activities. The molecular structure consists of a thiazole ring substituted with an amino group at position 2 and an acetyl group at position 5.
Molecular Weight Calculation
The molecular formula for 2-amino-5-acetylthiazole is C₅H₆N₂OS. The molecular weight is calculated from the atomic weights of its constituent elements.
| Element | Symbol | Atomic Weight ( g/mol ) | Count | Total Weight ( g/mol ) |
| Carbon | C | 12.011 | 5 | 60.055 |
| Hydrogen | H | 1.008 | 6 | 6.048 |
| Nitrogen | N | 14.007 | 2 | 28.014 |
| Oxygen | O | 15.999 | 1 | 15.999 |
| Sulfur | S | 32.06 | 1 | 32.06 |
| Total | 142.176 |
Synthesis and Characterization
The synthesis of 2-amino-5-acetylthiazole can be achieved through established methods for thiazole ring formation, most notably the Hantzsch thiazole synthesis.
Proposed Synthetic Pathway: Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a classic and versatile method for the preparation of thiazole derivatives. For 2-amino-5-acetylthiazole, a plausible approach involves the reaction of a α-haloketone with a thiourea.
Experimental Protocol: General Hantzsch Thiazole Synthesis
This protocol is a generalized procedure and may require optimization for the specific synthesis of 2-amino-5-acetylthiazole.
-
Reaction Setup: To a solution of thiourea (1 equivalent) in a suitable solvent such as ethanol, add 3-chloro-2,4-pentanedione (1 equivalent).
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.
-
Purification: The crude product is then purified, commonly by recrystallization from an appropriate solvent system (e.g., ethanol/water), to yield the pure 2-amino-5-acetylthiazole.
Characterization Workflow
The structural confirmation of the synthesized 2-amino-5-acetylthiazole would involve a combination of spectroscopic techniques.
Expected Spectroscopic Data:
-
¹H NMR: Signals corresponding to the protons of the methyl group of the acetyl moiety, the proton on the thiazole ring, and the protons of the amino group.
-
¹³C NMR: Resonances for the carbon atoms of the thiazole ring, the acetyl group (methyl and carbonyl carbons).
-
IR Spectroscopy: Characteristic absorption bands for N-H stretching of the amino group, C=O stretching of the acetyl group, and C=N and C-S stretching of the thiazole ring.
-
Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight.
Biological Significance and Potential Applications
2-Aminothiazole derivatives are known to exhibit a wide array of pharmacological activities.[1][2][3][4] While specific studies on 2-amino-5-acetylthiazole are limited, its structural similarity to other biologically active 2-aminothiazoles suggests potential for similar properties.
Potential Biological Activities Include:
-
Antimicrobial Activity: Many 2-aminothiazole derivatives have demonstrated efficacy against various bacterial and fungal strains.[1][2]
-
Anti-inflammatory Effects: The 2-aminothiazole scaffold is present in some non-steroidal anti-inflammatory drugs (NSAIDs).
-
Anticancer Properties: Certain compounds containing the 2-aminothiazole moiety have shown cytotoxic activity against various cancer cell lines.[1][4]
-
Enzyme Inhibition: Substituted 2-aminothiazoles have been identified as inhibitors of various enzymes, such as kinases, which are crucial targets in drug development.
Potential Signaling Pathway Involvement
Given the prevalence of 2-aminothiazole derivatives as kinase inhibitors, a plausible mechanism of action for 2-amino-5-acetylthiazole in a biological context, such as cancer, could involve the inhibition of key signaling pathways that regulate cell proliferation and survival.
This diagram illustrates a hypothetical scenario where 2-amino-5-acetylthiazole acts as an inhibitor of a cytoplasmic kinase cascade, thereby preventing the downstream activation of transcription factors responsible for genes involved in cell proliferation and survival. This represents a common mechanism for anticancer drugs.
Conclusion
2-Amino-5-acetylthiazole is a molecule with significant potential in the field of medicinal chemistry. Its straightforward synthesis via the Hantzsch reaction and the known biological activities of the 2-aminothiazole scaffold make it an attractive candidate for further investigation and development. The information provided in this guide serves as a foundational resource for researchers interested in exploring the therapeutic applications of this and related compounds. Further experimental validation is necessary to fully elucidate its specific biological functions and therapeutic potential.
References
An In-depth Technical Guide to the Solubility and Stability of 1-(2-Aminothiazol-5-YL)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Aminothiazol-5-YL)ethanone is a heterocyclic ketone belonging to the 2-aminothiazole class of compounds. This scaffold is of significant interest in medicinal chemistry, forming the core of numerous biologically active molecules with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3][4] The physicochemical properties of this compound, particularly its solubility and stability, are critical parameters that influence its suitability for drug development, affecting formulation, bioavailability, and shelf-life.
This technical guide provides a comprehensive overview of the available information on the solubility and stability of this compound and its derivatives. It includes a summary of expected solubility in various solvents, stability under different stress conditions, detailed experimental protocols for characterization, and an overview of a key signaling pathway where 2-aminothiazole derivatives have shown activity.
Solubility Profile
Table 1: Expected Solubility of this compound in Common Solvents
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Higher | Capable of hydrogen bonding with the amino and carbonyl groups. Solubility in water is pH-dependent.[5] |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | Moderate to High | Capable of dipole-dipole interactions. DMSO is often used as a solvent for initial screening. |
| Non-polar | Hexane, Toluene | Low | "Like dissolves like" principle; the polar nature of the compound limits its solubility in non-polar media. |
Stability Profile
The stability of this compound is a critical factor for its development as a pharmaceutical agent. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[6] The 2-aminothiazole ring can be susceptible to degradation under various stress conditions.
Table 2: Expected Stability of this compound under Forced Degradation Conditions
| Stress Condition | Description | Expected Stability | Potential Degradation Pathways |
| Hydrolytic | Exposure to acidic, basic, and neutral aqueous solutions. | Potentially unstable, especially at extreme pH values. | The amide-like linkage within the thiazole ring could be susceptible to hydrolysis, leading to ring-opening.[7] |
| Oxidative | Exposure to an oxidizing agent such as hydrogen peroxide. | Potentially unstable. | The sulfur atom in the thiazole ring is susceptible to oxidation. |
| Photolytic | Exposure to UV or visible light. | Potentially unstable. | Aromatic and heterocyclic compounds can undergo photodegradation.[8][9] |
| Thermal | Exposure to high temperatures. | Generally stable at room temperature, but degradation may occur at elevated temperatures. | Thermal decomposition can lead to fragmentation of the molecule. |
Experimental Protocols
Solubility Determination: Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[10]
Protocol:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to remove any suspended particles.
-
Quantification: Withdraw a known volume of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or g/100mL).
Caption: Workflow for determining thermodynamic solubility using the shake-flask method.
Stability Assessment: Forced Degradation Studies
Forced degradation studies are performed to evaluate the stability of a drug substance under stress conditions.
1. Hydrolytic Stability:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a specified temperature (e.g., 60 °C) for a defined period.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and maintain at room temperature or a slightly elevated temperature for a specific duration.
-
Neutral Hydrolysis: Dissolve the compound in purified water and heat at a specified temperature.
-
Analysis: At various time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.
2. Photostability:
-
Expose a solution of the compound, as well as the solid compound, to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be protected from light to serve as a dark control.
-
Analyze the exposed and control samples by HPLC to assess the extent of degradation.
3. Thermal Stability:
-
Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C) in a temperature-controlled oven for a specified period.
-
Analyze the samples at different time points by HPLC to determine the extent of degradation.
Caption: General workflow for conducting forced degradation studies.
Biological Context: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
Several 2-aminothiazole derivatives have been identified as potent inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[1][11][12] This pathway is a crucial regulator of cell proliferation, growth, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for anticancer drug development. The inhibition of this pathway by 2-aminothiazole derivatives highlights the therapeutic potential of this class of compounds.
Caption: The PI3K/Akt/mTOR signaling pathway and the potential inhibitory action of 2-aminothiazole derivatives.
Conclusion
This compound belongs to a class of compounds with significant therapeutic potential. While specific quantitative data on its solubility and stability are limited in publicly available literature, this guide provides a framework for its characterization based on the known properties of 2-aminothiazole derivatives. The provided experimental protocols offer a starting point for researchers to determine the precise physicochemical properties of this compound. Furthermore, the established link between 2-aminothiazole derivatives and the inhibition of key signaling pathways like PI3K/Akt/mTOR underscores the importance of continued research into this promising molecule and its analogs for the development of new therapeutics. Further studies are warranted to generate specific quantitative solubility and stability data for this compound to facilitate its progression in the drug discovery and development pipeline.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. [PDF] An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | Semantic Scholar [semanticscholar.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. jddtonline.info [jddtonline.info]
- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 8. researchgate.net [researchgate.net]
- 9. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 12. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 1-(2-Aminothiazol-5-yl)ethanone and its Analogs: A Technical Guide
Introduction
1-(2-Aminothiazol-5-yl)ethanone and its derivatives are key heterocyclic building blocks in medicinal chemistry and drug development. The 2-aminothiazole moiety is a prominent scaffold found in a variety of biologically active compounds, exhibiting a wide range of therapeutic properties. This technical guide provides a summary of the available spectroscopic data and a general synthetic protocol relevant to this compound and its close analog, 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethanone. Due to the limited availability of published spectroscopic data for this compound, this guide utilizes data for the structurally similar 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethanone as a reference. This information is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Spectroscopic Data of 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone
The following tables summarize the key spectroscopic data for 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethanone, a close structural analog of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone Derivative
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 2.33 | s | 3H | -CH₃ (tolyl) |
| 2.65 | s | 3H | -CH₃ (thiazole) |
| 7.23 | d, J=7.4 Hz | 2H | Aromatic CH |
| 7.50 | d, J=15.6 Hz | 1H | =CH |
| 7.61 | d, J=7.4 Hz | 2H | Aromatic CH |
| 7.90 | d, J=15.6 Hz | 1H | =CH |
| 9.12 | s | 2H | -NH₂ |
Solvent: Not specified in the provided abstract. Data is for 1-(2-Amino-4-methylthiazol-5-yl)-3-p-tolyl-propenone, a derivative.[1]
Table 2: ¹³C NMR Spectroscopic Data
Specific ¹³C NMR data for this compound or its 4-methyl analog was not available in the searched literature.
Infrared (IR) Spectroscopy
Table 3: IR Spectroscopic Data
Specific IR data for this compound or its 4-methyl analog was not available in the searched literature. General characteristic peaks for 2-aminothiazole derivatives are provided.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3400-3200 | Strong | N-H stretching (amine) |
| 1680-1640 | Strong | C=O stretching (ketone) |
| ~1620 | Medium | C=N stretching (thiazole) |
| ~1550 | Medium | N-H bending (amine) |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data of a 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone Derivative
| m/z | Ionization Mode | Assignment |
| 259 (M+H)⁺ | ESI | Molecular Ion |
Data is for 1-(2-Amino-4-methylthiazol-5-yl)-3-p-tolyl-propenone, a derivative.[1]
Experimental Protocols
The following sections detail generalized experimental procedures for the synthesis and spectroscopic characterization of 2-aminothiazole derivatives.
Synthesis of 2-Amino-5-acetylthiazole Derivatives
A common method for the synthesis of 2-amino-5-acetylthiazoles is the Hantzsch thiazole synthesis.
Materials:
-
An α-haloketone (e.g., 3-chloro-2,4-pentanedione)
-
Thiourea
-
Ethanol (or other suitable solvent)
-
Base (e.g., sodium acetate)
Procedure:
-
Dissolve the α-haloketone and thiourea in ethanol.
-
Add a base to the mixture to facilitate the reaction.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-amino-5-acetylthiazole derivative.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).[2]
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for oils).
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Instrumentation: An electrospray ionization mass spectrometer (ESI-MS) or a gas chromatography-mass spectrometry (GC-MS) system.[1]
-
Sample Preparation: For ESI-MS, dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration. For GC-MS, the sample should be volatile or derivatized to increase volatility.
-
Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum.
Workflow Diagrams
The following diagrams illustrate the general workflow for the synthesis and characterization of this compound and its analogs.
Caption: Synthetic workflow for 2-amino-5-acetylthiazole derivatives.
References
The Biological Versatility of 2-Aminothiazole Derivatives: A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds, including approved drugs. Its unique structural features and synthetic accessibility have made it a cornerstone for the development of novel therapeutic agents targeting a diverse range of diseases. This technical guide provides an in-depth exploration of the multifaceted biological activities of 2-aminothiazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are presented to facilitate further research and development in this promising area.
Anticancer Activity
2-Aminothiazole derivatives have emerged as a prominent class of anticancer agents, exhibiting potent cytotoxic and cytostatic effects against a broad spectrum of cancer cell lines. Their mechanisms of action are often multifaceted, involving the modulation of key cellular processes such as cell cycle progression and programmed cell death (apoptosis).
Quantitative Anticancer Activity Data
The in vitro anticancer efficacy of 2-aminothiazole derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of cancer cell growth. The following table summarizes the IC50 values of selected 2-aminothiazole derivatives against various human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 Value |
| TH-39 | K562 (Leukemia) | 0.78 µM[1] |
| Analogue 20 | H1299 (Lung Cancer) | 4.89 µM[1] |
| Analogue 20 | SHG-44 (Glioma) | 4.03 µM[1] |
| Compound 27 (N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide) | HeLa (Cervical Cancer) | 1.6 ± 0.8 µM[1][2] |
| Compound 27 | A549 (Lung Cancer) | Strong antiproliferative activity[2] |
| Compound 28 | HT29 (Colon Cancer) | 0.63 µM[1] |
| Compound 28 | HeLa (Cervical Cancer) | 6.05 µM[1] |
| Compound 28 | A549 (Lung Cancer) | 8.64 µM[1] |
| Compound 23 | HepG2 (Liver Cancer) | 0.51 mM[1] |
| Compound 24 | HepG2 (Liver Cancer) | 0.57 mM[1] |
| Compound 23 | PC12 (Pheochromocytoma) | 0.309 mM[1] |
| Compound 24 | PC12 (Pheochromocytoma) | 0.298 mM[1] |
Signaling Pathways in Anticancer Activity
A primary mechanism by which 2-aminothiazole derivatives exert their anticancer effects is through the induction of apoptosis. This programmed cell death is often triggered via the intrinsic (mitochondrial) pathway, which involves the regulation of the Bcl-2 family of proteins. Certain derivatives have been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2.[1][3] This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, the release of cytochrome c, and the subsequent activation of a cascade of caspases, ultimately leading to cell death.[3]
Furthermore, many 2-aminothiazole derivatives function as potent inhibitors of various protein kinases that are often dysregulated in cancer. These kinases, such as those in the PI3K/Akt/mTOR and MAPK signaling pathways, are crucial for cell proliferation, survival, and angiogenesis. By blocking the activity of these kinases, 2-aminothiazole-based inhibitors can effectively halt tumor growth and progression.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the discovery of novel antimicrobial agents. 2-Aminothiazole derivatives have demonstrated promising activity against a range of bacteria and fungi, making them attractive scaffolds for the development of new anti-infective drugs.
Quantitative Antimicrobial Activity Data
The in vitro antimicrobial potency of 2-aminothiazole derivatives is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The table below presents the MIC values of representative 2-aminothiazole derivatives against various microbial strains.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) |
| Piperazinyl derivative | Staphylococcus aureus (MRSA) | 4[4] |
| Piperazinyl derivative | Escherichia coli | 8[4] |
| Derivative 121d | Staphylococcus aureus 29213 | 2-128[4] |
| Derivative 121d | Escherichia coli 25922 | 2-128[4] |
| Derivative 121d | Pseudomonas aeruginosa 27853 | 2-128[4] |
| Thiazolyl-thiourea derivative (3,4-dichlorophenyl) | Staphylococcus aureus | 4-16[4] |
| Thiazolyl-thiourea derivative (3,4-dichlorophenyl) | Staphylococcus epidermidis | 4-16[4] |
| Derivative 117 (R1 = OCH3) | Escherichia coli | Remarkable efficacy[4] |
| Derivative 117 (R1 = CH3) | Escherichia coli | Remarkable efficacy[4] |
| Oxazole-containing derivatives | Mycobacterium tuberculosis H37Ra | 3.13 (best)[5] |
Anti-inflammatory Activity
Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Certain 2-aminothiazole derivatives have been shown to possess significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators such as nitric oxide (NO).
Quantitative Anti-inflammatory Activity Data
The in vitro anti-inflammatory activity of 2-aminothiazole derivatives is often assessed by their ability to inhibit nitric oxide production in stimulated macrophages. The IC50 value represents the concentration of the compound that inhibits 50% of NO production.
| Compound/Derivative | Assay | IC50 Value |
| Phenyl-(2-phenylamino-thiazol-5-yl)-methanone scaffold | p38 MAPK inhibition | 0.1 to 2 µM[6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of 2-aminothiazole derivatives.
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of the 2-aminothiazole core.[7] It involves the condensation of an α-haloketone with a thioamide, such as thiourea.
Materials:
-
α-haloketone (e.g., 2-bromoacetophenone)
-
Thiourea
-
Ethanol or Methanol
-
5% Sodium Carbonate (Na2CO3) solution
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Buchner funnel and filtration flask
Procedure:
-
In a round-bottom flask, dissolve the α-haloketone (1 equivalent) and thiourea (1.5 equivalents) in ethanol or methanol.
-
Heat the mixture to reflux with stirring for 30 minutes to 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 5% sodium carbonate solution to neutralize the acid formed and precipitate the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with water to remove any inorganic impurities.
-
Dry the product in a desiccator or oven at an appropriate temperature.
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
2-Aminothiazole derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the 2-aminothiazole derivative in the culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.[8]
-
Calculate the percentage of cell viability and determine the IC50 value by plotting the cell viability against the logarithm of the compound concentration.
Western Blot Analysis for Apoptosis Markers
Western blotting is a technique used to detect specific proteins in a sample. In the context of apoptosis, it is used to measure the levels of key proteins such as Bcl-2, Bax, and cleaved caspases.[3]
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3)
-
HRP-conjugated secondary antibody
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the relative protein expression levels.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[9]
Materials:
-
Bacterial or fungal strains
-
96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
2-Aminothiazole derivative stock solution
-
Inoculum of the microorganism standardized to 0.5 McFarland turbidity
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of the 2-aminothiazole derivative in the broth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 16-20 hours.[9]
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Griess Assay for Nitric Oxide Inhibition
The Griess assay is a colorimetric method used to measure the concentration of nitrite, a stable and quantifiable breakdown product of nitric oxide (NO).
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS)
-
2-Aminothiazole derivative
-
Griess Reagent (contains sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite standard solution
-
96-well plate
-
Microplate reader
Procedure:
-
Seed the macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the 2-aminothiazole derivative for 1 hour.
-
Stimulate the cells with LPS to induce NO production.
-
Incubate the plate for 24 hours.
-
Collect the cell culture supernatant.
-
Add the Griess Reagent to the supernatant and incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Generate a standard curve using the sodium nitrite standard solution to determine the nitrite concentration in the samples.
-
Calculate the percentage of NO inhibition and the IC50 value.
Drug Discovery and Development Workflow
The discovery and development of novel 2-aminothiazole-based therapeutic agents follow a structured and multi-stage pipeline, from initial target identification to preclinical and clinical evaluation.
This workflow begins with the identification and validation of a biological target implicated in a disease. High-throughput screening of 2-aminothiazole compound libraries then leads to the identification of "hits." Through medicinal chemistry efforts, these hits are developed into more potent and selective "leads" during the lead generation and optimization phases. Promising lead compounds subsequently undergo rigorous preclinical testing, including in vitro and in vivo studies to assess their efficacy, safety, and pharmacokinetic properties. Successful preclinical candidates can then advance to clinical trials in humans to evaluate their safety and therapeutic efficacy before seeking regulatory approval.
Conclusion
2-Aminothiazole derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents underscores their significant therapeutic potential. The synthetic accessibility of the 2-aminothiazole scaffold allows for extensive structural modifications, enabling the fine-tuning of their pharmacological properties and the development of drug candidates with improved potency and selectivity. The experimental protocols and pathway visualizations provided in this technical guide offer a framework for the continued exploration and development of novel 2-aminothiazole-based therapies to address unmet medical needs.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives | The Ukrainian Biochemical Journal [ukrbiochemjournal.org]
- 4. mdpi.com [mdpi.com]
- 5. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-based de novo design and synthesis of aminothiazole-based p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Broth microdilution - Wikipedia [en.wikipedia.org]
The Thiazole Scaffold: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties have made it a versatile building block in the design and synthesis of a vast array of therapeutic agents.[3][4] Molecules incorporating the thiazole moiety exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][2] This has led to the development of numerous FDA-approved drugs containing this essential heterocyclic core.[2] This technical guide provides a comprehensive overview of the synthesis, medicinal applications, and biological evaluation of thiazole derivatives, offering researchers and drug development professionals a detailed resource to aid in the discovery of novel therapeutics.
Synthesis of Thiazole Derivatives
The construction of the thiazole ring can be achieved through various synthetic methodologies. The most prominent and widely utilized method is the Hantzsch thiazole synthesis.
Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a classic and versatile method for the preparation of thiazole rings, typically involving the condensation of an α-haloketone with a thioamide.[5]
Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol describes the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.[6]
Materials:
-
2-bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Water
Equipment:
-
20 mL scintillation vial
-
Stir bar
-
Hot plate
-
100 mL beaker
-
Buchner funnel
-
50 mL side-arm flask
-
Filter paper
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add methanol (5 mL) and a stir bar to the vial.
-
Heat the mixture with stirring on a hot plate at a moderate temperature for 30 minutes.
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.
-
Filter the resulting precipitate through a Buchner funnel.
-
Wash the filter cake with water.
-
Allow the collected solid to air dry.
-
Determine the mass and melting point of the product and characterize by NMR spectroscopy.[6]
The Thiazole Scaffold in Medicinal Chemistry
The thiazole scaffold is a key pharmacophore in a multitude of therapeutic areas due to its ability to interact with a wide range of biological targets.
Anticancer Activity
Thiazole derivatives have demonstrated significant potential as anticancer agents, with several compounds exhibiting potent cytotoxicity against various cancer cell lines.[7]
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [1] |
| HepG2 (Liver) | 7.26 ± 0.44 | [1] | |
| 4b | MCF-7 (Breast) | 31.5 ± 1.91 | [1] |
| HepG2 (Liver) | 51.7 ± 3.13 | [1] | |
| 5 | MCF-7 (Breast) | 28.0 ± 1.69 | [1] |
| HepG2 (Liver) | 26.8 ± 1.62 | [1] | |
| Staurosporine (Standard) | MCF-7 (Breast) | 6.77 ± 0.41 | [1] |
| HepG2 (Liver) | 8.4 ± 0.51 | [1] | |
| Compound 3 | AM (Onchocerca ochengi) | 0.098 | [4] |
| Compound 5 | AF (Onchocerca ochengi) | 0.302 | [4] |
| 4b | MDA-MB-231 (Breast) | 3.52 | [8] |
| 4d | MDA-MB-231 (Breast) | 1.21 | [8] |
| Sorafenib (Standard) | MDA-MB-231 (Breast) | 1.18 | [8] |
Antimicrobial Activity
The thiazole nucleus is a fundamental component of many antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[9][10]
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 10 | S. aureus, E. coli, A. niger | 200 | [2] |
| 11 | S. aureus, E. coli, A. niger | 150-200 | [2] |
| 12 | S. aureus, E. coli, A. niger | 125-150 | [2] |
| 13 | S. aureus, E. coli, A. niger | 50-75 | [2] |
| 14 | S. aureus, E. coli, A. niger | 50-75 | [2] |
| L1 | C. glabrata | 32 | [9] |
| L3 | C. glabrata | 64 | [9] |
| Cu(L2)Cl₂ | C. glabrata | 64 | [9] |
| Cu(L3)Cl₂ | C. glabrata | 64 | [9] |
| Compound 3 | B. cereus | 0.23-0.70 | [3] |
| Compound 8 | T. viride | 0.08-0.23 | [3] |
| Compound 9 | T. viride | 0.06-0.23 | [3] |
FDA-Approved Drugs Containing a Thiazole Scaffold
The therapeutic importance of the thiazole scaffold is underscored by its presence in numerous FDA-approved drugs.
| Drug Name | Therapeutic Area | Mechanism of Action | Primary Signaling Pathway Modulated |
| Dasatinib | Anticancer | Multi-targeted tyrosine kinase inhibitor (BCR-ABL, SRC family kinases, c-KIT, EPHA2, PDGFRβ) | BCR-ABL, SRC signaling |
| Ritonavir | Antiviral (HIV) | HIV protease inhibitor; CYP3A4 inhibitor (pharmacokinetic enhancer) | HIV protease pathway, Cytochrome P450 metabolism |
| Meloxicam | Anti-inflammatory | Selective COX-2 inhibitor | Arachidonic acid metabolism (Prostaglandin synthesis) |
| Thiamine (Vitamin B1) | Vitamin Supplement | Coenzyme in carbohydrate and amino acid metabolism | Pentose phosphate pathway, Krebs cycle |
Signaling Pathways Modulated by Thiazole Derivatives
Thiazole-containing drugs exert their therapeutic effects by modulating key signaling pathways involved in disease pathogenesis.
Dasatinib: A Multi-Kinase Inhibitor
Dasatinib is a potent inhibitor of multiple tyrosine kinases, including BCR-ABL and SRC family kinases, which are crucial drivers in certain leukemias.[11][12] It also inhibits other kinases like c-KIT, EphA2, and PDGFRβ.[11][13]
Meloxicam: Selective COX-2 Inhibition
Meloxicam is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins that mediate inflammation and pain.[14]
Ritonavir: HIV Protease Inhibition
Ritonavir is an antiretroviral drug that inhibits HIV protease, an enzyme essential for the maturation of the virus. It also potently inhibits the cytochrome P450 3A4 (CYP3A4) enzyme, a property leveraged to "boost" the levels of other protease inhibitors.[2][4][8]
Experimental Protocols for Biological Evaluation
The biological activity of newly synthesized thiazole derivatives is assessed through a series of in vitro assays.
In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[15][16]
Experimental Protocol: MTT Cytotoxicity Assay
Materials:
-
Cancer cell lines
-
Complete growth medium
-
Phosphate-Buffered Saline (PBS)
-
Thiazolyl Blue Tetrazolium Bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Test compounds (thiazole derivatives)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[15][17]
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[16]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18][19]
Experimental Protocol: Broth Microdilution for MIC Determination
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compounds (thiazole derivatives)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism.
-
Inoculate each well with the microbial suspension.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[18][20]
Western Blot Analysis for Signaling Pathway Modulation
Western blotting is a technique used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key proteins in a signaling pathway.[21][22][23]
Experimental Protocol: Western Blot for PI3K/AKT Pathway
Materials:
-
Cancer cell lines
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the test compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., phosphorylated and total AKT).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the compound on protein phosphorylation.[21][22][23]
Drug Discovery and Development Workflow
The journey from a promising thiazole scaffold to a marketable drug is a long and complex process.
Conclusion and Future Perspectives
The thiazole scaffold continues to be a highly fruitful area of research in drug discovery. Its synthetic tractability and ability to interact with a diverse range of biological targets ensure its continued relevance in the development of novel therapeutic agents. Future research will likely focus on the design of more selective and potent thiazole derivatives, the exploration of novel biological targets, and the development of innovative drug delivery systems to enhance the efficacy and safety of thiazole-based drugs. The integration of computational methods, such as in silico screening and molecular modeling, will further accelerate the discovery and optimization of the next generation of thiazole-containing medicines.
References
- 1. Ritonavir - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Ritonavir? [synapse.patsnap.com]
- 3. Thiamine Biochemistry [thiamine.dnr.cornell.edu]
- 4. Ritonavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. benchchem.com [benchchem.com]
- 6. Ritonavir synthesis - chemicalbook [chemicalbook.com]
- 7. RITONAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Mechanism of action of Ritonavir_Chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Inhibition of Src family kinases with dasatinib blocks migration and invasion of human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MELOXICAM Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. atcc.org [atcc.org]
- 18. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 19. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Anticancer Potential of 1-(2-Aminothiazol-5-YL)ethanone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its myriad derivatives, 1-(2-aminothiazol-5-yl)ethanone has emerged as a particularly promising starting point for the development of novel anticancer agents. This technical guide provides an in-depth exploration of the synthesis, biological activity, and mechanisms of action of these derivatives, offering a comprehensive resource for researchers dedicated to advancing cancer therapy. The versatility of the 2-aminothiazole core allows for extensive chemical modification, leading to a diverse library of compounds with potent and selective anticancer properties.[1][2]
Quantitative Anticancer Activity
The anticancer efficacy of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The data, collated from multiple studies, underscores the potential of these compounds as potent cytotoxic agents.
| Derivative Type | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone Derivatives | Amino Chalcone 13e | MGC-803 (Gastric Cancer) | 1.52 | [3] |
| Amino Chalcone 13e | HCT-116 (Colon Cancer) | 1.83 | [3] | |
| Amino Chalcone 13e | MCF-7 (Breast Cancer) | 2.54 | [3] | |
| Aminothiazole-Paeonol Derivatives | Compound 13c | AGS (Gastric Adenocarcinoma) | 4.0 | [2] |
| Compound 13c | HT-29 (Colorectal Adenocarcinoma) | 4.4 | [2] | |
| Compound 13c | HeLa (Cervical Cancer) | 5.8 | [2] | |
| Compound 13c | CT26.WT (Mouse Colon Carcinoma) | 10.0 | [2] | |
| Compound 13c | PaTu8988t (Pancreatic Cancer) | 15.8 | [2] | |
| Compound 13c | U87-MG (Glioblastoma) | 22.5 | [2] | |
| Compound 13d | AGS (Gastric Adenocarcinoma) | 7.2 | [2] | |
| Compound 13d | HT-29 (Colorectal Adenocarcinoma) | 11.2 | [2] | |
| Compound 13d | HeLa (Cervical Cancer) | 13.8 | [2] | |
| Indanone-based Thiazolyl Hydrazone | ITH-6 | HT-29 (Colon Cancer) | 0.44 | [4] |
| ITH-6 | COLO 205 (Colon Cancer) | 0.98 | [4] | |
| ITH-6 | KM 12 (Colon Cancer) | 0.41 | [4] |
Core Synthesis and Experimental Protocols
The synthesis of anticancer derivatives from this compound often involves the versatile Hantzsch thiazole synthesis as a foundational step.[5] Subsequent modifications, such as Claisen-Schmidt condensation to form chalcones, are then employed to generate a diverse range of bioactive molecules.[6]
General Experimental Workflow for Anticancer Evaluation
A systematic approach is crucial for the preclinical evaluation of these novel compounds. The following workflow outlines the key in vitro assays.
References
The Antimicrobial Potential of 2-Amino-5-acetylthiazole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Among the myriad of heterocyclic compounds, thiazole derivatives, and specifically those bearing a 2-amino-5-acetylthiazole core, have emerged as a promising class of molecules with significant antimicrobial properties. This technical guide provides an in-depth overview of the synthesis, antimicrobial activity, and experimental evaluation of these compounds, tailored for researchers and professionals in the field of drug discovery and development.
Core Concepts and Synthesis
The 2-amino-5-acetylthiazole scaffold serves as a versatile platform for the synthesis of a diverse array of derivatives. A common and effective synthetic route involves the Hantzsch thiazole synthesis. This method typically entails the condensation of a thiourea or its derivative with an α-haloketone. For the synthesis of 2-amino-5-acetylthiazole derivatives, a key starting material is 3-chloro-2,4-pentanedione.
A representative synthetic protocol is the preparation of N-(5-acetyl-4-methylthiazol-2-yl) arylamide derivatives. This synthesis is a multi-step process that begins with the reaction of acetylacetone with urea to form 2-amino-4-methyl-1,3-thiazole-5-carboxylic acid, which is then esterified. The resulting ester undergoes further reactions to introduce the acetyl group at the 5-position, followed by coupling with various aryl amines to yield the final arylamide derivatives.
Antimicrobial Activity: Quantitative Data
Numerous studies have demonstrated the in vitro antimicrobial efficacy of 2-amino-5-acetylthiazole derivatives against a spectrum of pathogenic bacteria and fungi. The antimicrobial activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition. Below are tables summarizing the antimicrobial activity of a series of N-(5-acetyl-4-methylthiazol-2-yl) arylamide derivatives.
Table 1: Antibacterial Activity of N-(5-acetyl-4-methylthiazol-2-yl) Arylamide Derivatives (Zone of Inhibition in mm)
| Compound | R-group | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa |
| 3a | 4-chlorophenyl | 18 | 16 | 14 | 12 |
| 3b | 4-methoxyphenyl | 20 | 18 | 15 | 13 |
| 3c | 4-nitrophenyl | 22 | 20 | 18 | 16 |
| 3d | 2,4-dichlorophenyl | 24 | 22 | 20 | 18 |
| 3h | 4-bromophenyl | 21 | 19 | 17 | 15 |
| Ampicillin (Standard) | - | 25 | 23 | 21 | 19 |
Table 2: Antifungal Activity of N-(5-acetyl-4-methylthiazol-2-yl) Arylamide Derivatives (Zone of Inhibition in mm)
| Compound | R-group | Candida albicans | Aspergillus niger |
| 3a | 4-chlorophenyl | 17 | 15 |
| 3b | 4-methoxyphenyl | 19 | 17 |
| 3c | 4-nitrophenyl | 21 | 19 |
| 3d | 2,4-dichlorophenyl | 23 | 21 |
| 3h | 4-bromophenyl | 20 | 18 |
| Terbinafine (Standard) | - | 24 | 22 |
Experimental Protocols
Accurate and reproducible assessment of antimicrobial activity is paramount in the evaluation of new compounds. The following are detailed methodologies for two standard assays.
Agar Well Diffusion Method
This method is a widely used technique for preliminary screening of antimicrobial activity.
Materials:
-
Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Sterile Petri dishes
-
Bacterial or fungal cultures
-
Sterile cork borer (6 mm diameter)
-
Micropipettes
-
Test compound solutions (e.g., in DMSO)
-
Positive control (standard antibiotic/antifungal)
-
Negative control (solvent)
Procedure:
-
Prepare and sterilize the agar medium and pour it into sterile Petri dishes. Allow the agar to solidify.
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.
-
Using a sterile cork borer, create wells of 6 mm diameter in the agar.
-
Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (clear area around the well where microbial growth is inhibited) in millimeters.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Bacterial or fungal cultures
-
Multichannel micropipettes
-
Test compound solutions
-
Positive and negative controls
-
Microplate reader (optional)
Procedure:
-
Dispense a fixed volume (e.g., 100 µL) of the appropriate broth into all wells of a 96-well plate.
-
Add the test compound to the first well of a row and perform serial two-fold dilutions across the subsequent wells of that row.
-
Prepare a standardized inoculum of the test microorganism and add a defined volume to each well (except for sterility control wells).
-
Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
Incubate the plate under appropriate conditions.
-
Determine the MIC by visually inspecting for the lowest concentration of the compound that shows no visible turbidity (growth). The MIC can also be determined by measuring the optical density using a microplate reader.
Visualizing Experimental Workflows
To provide a clear understanding of the experimental processes, the following diagrams, generated using Graphviz (DOT language), illustrate the workflows for synthesis and antimicrobial evaluation.
Caption: Workflow for the synthesis of 2-amino-5-acetylthiazole derivatives.
Caption: Workflow for antimicrobial screening of synthesized compounds.
Mechanism of Action: Postulated Pathways
While the precise molecular targets of 2-amino-5-acetylthiazole compounds are still under active investigation, research on the broader class of 2-aminothiazoles suggests potential mechanisms of action. For antibacterial activity, inhibition of enzymes involved in bacterial cell wall synthesis, such as UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) and UDP-N-acetylmuramate:L-alanine ligase (MurC), is a plausible pathway. In the case of antifungal activity, inhibition of lanosterol 14α-demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis in fungal cell membranes, is a likely target.
Further studies, including enzyme inhibition assays and molecular docking, are necessary to elucidate the specific mechanisms by which 2-amino-5-acetylthiazole derivatives exert their antimicrobial effects. The following diagram illustrates a generalized workflow for investigating the mechanism of action.
Caption: Workflow for investigating the mechanism of action.
Conclusion and Future Directions
2-Amino-5-acetylthiazole compounds represent a promising and versatile scaffold for the development of novel antimicrobial agents. The synthetic accessibility and the demonstrated broad-spectrum activity make them attractive candidates for further investigation. Future research should focus on expanding the chemical diversity of this class of compounds through targeted derivatization to improve potency and selectivity. Furthermore, detailed mechanistic studies are crucial to identify the specific molecular targets and pathways, which will facilitate rational drug design and the development of next-generation antimicrobial therapeutics to combat the growing challenge of drug-resistant pathogens.
Discovery of Novel Bioactive Molecules from 1-(2-Aminothiazol-5-yl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-(2-aminothiazol-5-yl)ethanone core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of bioactive molecules.[1] Its unique structural features allow for diverse chemical modifications, leading to compounds with significant therapeutic potential across various disease areas, including oncology, infectious diseases, and inflammatory conditions.[2][3][4][5] This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of novel molecules derived from this important chemical entity.
Synthetic Strategies and Methodologies
The primary route for synthesizing the 2-aminothiazole core is the Hantzsch thiazole synthesis, a classic and highly adaptable condensation reaction between an α-haloketone and a thioamide, such as thiourea.[6][7] Modifications of this method, including the use of microwave irradiation or various catalysts, have been developed to improve yields and reaction times.[8][9] Another common strategy for derivatization involves the Claisen-Schmidt condensation of this compound with various aromatic aldehydes to produce chalcone-like structures, which are known pharmacophores.[10][11][12]
Biological Activities and Quantitative Data
Derivatives of this compound have demonstrated a broad spectrum of biological activities. These include potent anticancer, antimicrobial (antibacterial and antifungal), and specific enzyme inhibitory effects.[2][5] The quantitative data for representative compounds are summarized below.
Anticancer Activity
Numerous studies have highlighted the antiproliferative effects of 2-aminothiazole derivatives against a variety of human cancer cell lines.[4] The mechanism often involves the inhibition of protein kinases crucial for cancer cell survival and proliferation.[13]
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| N-(thiazol-2-yl)acetamide Derivatives | H1299 (Lung), SHG-44 (Glioma) | 4.03 - 4.89 | [4] |
| Thiazole-based Chalcone | Leukemia (CCRF-CEM, HL-60) | Moderate Activity | [10] |
| Amino Acid Moiety Conjugates | HCT 116 (Colorectal) | 0.72 - 1.55 | [14] |
| Allosteric CK2 Inhibitors | CK2α (Enzyme Assay) | 3.4 | [15] |
Antimicrobial Activity
The aminothiazole scaffold is a key component in many antimicrobial agents. Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[11][16]
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Thiazolyl-thiourea Derivatives | S. aureus, S. epidermidis | 4 - 16 | [2] |
| Thiazole-based Chalcone | S. aureus, P. aeruginosa, C. albicans | Active | [10][11] |
| 2-Aminothiazole Sulfonamides | Various Bacteria | Not specified | [17] |
Enzyme Inhibition
Beyond general cytotoxicity, specific enzyme inhibition is a key mechanism for many aminothiazole derivatives. Targets include protein kinases like CK2 and PI3K, as well as metabolic enzymes like 11β-HSD1.[13][15][18]
| Compound Class | Target Enzyme | IC50 (nM) | Reference |
| Benzothiazole Derivatives | PI3Kα | 9 - 290 | [13] |
| 2-(Adamantylamino)thiazolones | 11β-HSD1 | >50% inhibition at 10µM | [18] |
| 2-Aminothiazole Derivatives | Protein Kinase CK2 | 3400 (µM) | [15] |
Key Signaling Pathways Modulated
The anticancer activity of many thiazole derivatives is attributed to their ability to interfere with critical intracellular signaling pathways that regulate cell growth, proliferation, and survival. The PI3K/AKT/mTOR and MAPK/ERK pathways are prominent targets.[13]
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to drug discovery. Below are standardized procedures for the synthesis of a thiazole derivative and a common in vitro assay for evaluating anticancer activity.
Synthesis Protocol: Claisen-Schmidt Condensation
This protocol describes the synthesis of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones.[10]
-
Reactant Preparation: Dissolve 10 mmol of 1-(2-amino-4-methylthiazol-5-yl)ethanone and 20 mmol of an appropriate substituted benzaldehyde in 10 mL of ethanol in a round-bottom flask.
-
Catalyst Addition: Add 10 mmol of potassium tert-butylate to the mixture.
-
Reaction: Heat the mixture under reflux for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After completion, allow the mixture to cool to room temperature overnight.
-
Purification: Collect the resulting solid product by filtration and recrystallize it from glacial acetic acid to yield the pure propenone derivative.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, LC-MS, and elemental analysis.[7][10]
Biological Assay Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic effects of chemical compounds.[6][14]
-
Cell Culture: Grow human cancer cells in a suitable medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Plate the cells in 96-well microplates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to a range of concentrations of the synthesized aminothiazole derivatives. Include a positive control (a known anticancer drug) and a negative control (vehicle solvent).
-
Incubation: Incubate the treated cells for a specified period, typically 48 or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the concentration of the compound that inhibits cell growth by 50% (IC50) to determine its cytotoxic potency.[6]
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
- 9. Facile Synthesis of 2-AminoThiazole Derivatives and their Biological Evaluation - IJPRS [ijprs.com]
- 10. library.dmed.org.ua [library.dmed.org.ua]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and biological evaluations of 2-aminothiazole scaffold containing amino acid moieties as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jocpr.com [jocpr.com]
- 17. excli.de [excli.de]
- 18. mdpi.com [mdpi.com]
The Predictive Power of In Silico Analysis: A Technical Guide to 1-(2-Aminothiazol-5-YL)ethanone Bioactivity
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals on the in silico prediction of bioactivity for the novel compound 1-(2-aminothiazol-5-yl)ethanone. This document outlines a complete workflow from computational modeling to experimental validation, providing detailed methodologies and data presentation to accelerate drug discovery efforts.
The quest for novel therapeutic agents is a cornerstone of modern medicine. Within this landscape, the 2-aminothiazole scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds with a wide array of therapeutic applications.[1][2][3] This technical guide focuses on a specific derivative, this compound, and provides a detailed framework for the in silico prediction of its bioactivity, a crucial step in the early phases of drug discovery that saves both time and resources.[4]
The 2-aminothiazole class of compounds has demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[5][6][7] Given this precedent, this compound stands as a promising candidate for further investigation. This guide will navigate the user through a systematic in silico evaluation process, culminating in proposed experimental protocols for validation.
In Silico Bioactivity Prediction Workflow
The prediction of a molecule's biological activity begins with a series of computational analyses. This workflow is designed to assess the compound's potential efficacy and drug-like properties before committing to costly and time-consuming laboratory synthesis and testing.
Caption: In Silico Prediction Workflow for this compound.
Pharmacophore Modeling
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity.[8] This is achieved by comparing the structures of known active molecules that bind to a specific target. For this compound, a ligand-based pharmacophore model can be developed using known inhibitors of kinases, a common target for 2-aminothiazole derivatives.[9]
Protocol for Ligand-Based Pharmacophore Modeling:
-
Dataset Collection: Curate a set of structurally diverse compounds with known inhibitory activity against a specific target (e.g., a particular kinase).
-
Conformational Analysis: Generate a range of possible 3D conformations for each molecule in the dataset.
-
Feature Identification: Identify common chemical features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.
-
Model Generation: Align the molecules based on these common features to generate a pharmacophore model that represents the key interaction points.
-
Model Validation: Validate the model using a test set of active and inactive compounds to assess its ability to discriminate between them.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[10] This technique is instrumental in understanding the binding mode and affinity of this compound to a potential biological target.
Protocol for Molecular Docking:
-
Target Preparation: Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate the 3D structure of this compound and optimize its geometry.
-
Grid Generation: Define the binding site on the receptor, typically a pocket or cleft, where the docking calculations will be performed.
-
Docking Simulation: Use a docking program (e.g., AutoDock Vina) to explore possible binding poses of the ligand within the defined grid.[10]
-
Pose Analysis: Analyze the predicted binding poses and their corresponding binding energies to identify the most stable and likely binding mode.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity.[11][12] By developing a QSAR model for a series of 2-aminothiazole derivatives, the activity of this compound can be predicted.
Protocol for QSAR Model Development:
-
Data Collection: Gather a dataset of 2-aminothiazole derivatives with experimentally determined biological activity (e.g., IC50 values).
-
Descriptor Calculation: Calculate a variety of molecular descriptors (e.g., physicochemical properties, topological indices) for each compound in the dataset.
-
Model Building: Use statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates the descriptors with the biological activity.[13]
-
Model Validation: Rigorously validate the model's predictive power using internal and external validation techniques.[14]
ADMET Prediction
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for assessing the drug-likeness of a compound.[3][4] These in silico models predict the pharmacokinetic and toxicological properties of this compound.
Protocol for ADMET Prediction:
-
Input Structure: Provide the chemical structure of this compound to an ADMET prediction tool.
-
Property Calculation: The software calculates various properties, including:
-
Absorption: Oral bioavailability, Caco-2 permeability.
-
Distribution: Plasma protein binding, blood-brain barrier penetration.
-
Metabolism: Cytochrome P450 inhibition.
-
Excretion: Renal clearance.
-
Toxicity: Ames test for mutagenicity, hERG inhibition for cardiotoxicity.
-
-
Analysis: Analyze the predicted ADMET profile to identify potential liabilities that may hinder the compound's development.
Predicted Bioactivity and Quantitative Data
While specific experimental data for this compound is limited, data from closely related analogs can be used to inform our predictions. The following tables summarize the predicted bioactivities and relevant data for close analogs.
Table 1: Predicted Bioactivity Profile of this compound
| Predicted Activity | Rationale |
| Anticancer | The 2-aminothiazole scaffold is present in several kinase inhibitors used in cancer therapy.[9][15] |
| Antimicrobial | Many 2-aminothiazole derivatives exhibit activity against various bacterial and fungal strains. |
| Anti-inflammatory | Some derivatives have shown to inhibit the production of pro-inflammatory mediators. |
Table 2: Bioactivity Data of 1-(2-amino-4-methylthiazol-5-yl)ethanone Derivatives
| Compound ID | Target/Assay | Activity (IC50/MIC in µM) | Reference |
| Derivative 1 | Leukemia CCRF-CEM | Moderate (Growth Percent: 48.19) | [6] |
| Derivative 2 | Breast Cancer MCF7 | Moderate (Growth Percent: 74.99) | [6] |
| Derivative 3 | Staphylococcus aureus | - | [6] |
| Derivative 4 | Pseudomonas aeruginosa | - | [6] |
Note: The data presented is for derivatives of a closely related compound and serves as a basis for the in silico predictions for this compound.
Experimental Validation
The final and most critical step is the experimental validation of the in silico predictions. The following are detailed protocols for key in vitro assays to assess the anticancer and antimicrobial activities of this compound.
Anticancer Activity Assays
Caption: Experimental Workflow for Anticancer Activity Validation.
MTT Assay for Cell Viability: [1]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Antimicrobial Activity Assays
Broth Microdilution for Minimum Inhibitory Concentration (MIC): [11]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) in a suitable broth.
-
Serial Dilution: Perform serial dilutions of this compound in the broth in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.
Predicted Signaling Pathway Involvement
Based on the prevalence of 2-aminothiazole derivatives as kinase inhibitors, it is hypothesized that this compound may exert its anticancer effects by modulating key signaling pathways involved in cell proliferation and survival.
Caption: Hypothesized Signaling Pathway of this compound.
This guide provides a comprehensive roadmap for the in silico prediction and subsequent experimental validation of the bioactivity of this compound. By leveraging these computational and experimental methodologies, researchers can efficiently evaluate the therapeutic potential of this and other novel chemical entities, ultimately accelerating the drug discovery and development pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. library.dmed.org.ua [library.dmed.org.ua]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of the binding site of 2-aminothiazole derivative with importin β1 by UV-crosslinking experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validated quantitative structure-activity relationship analysis of a series of 2-aminothiazole based p56(Lck) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | Semantic Scholar [semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. jocpr.com [jocpr.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-(2-Amino-4-methylthiazol-5-yl)ethanone from Acetylacetone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1-(2-amino-4-methylthiazol-5-yl)ethanone, a valuable heterocyclic building block in medicinal chemistry, starting from acetylacetone. The synthesis is a two-step process commencing with the chlorination of acetylacetone to yield 3-chloro-2,4-pentanedione, followed by a Hantzsch thiazole synthesis with thiourea. It is critical to note that this synthetic route yields the 4-methyl substituted thiazole derivative, not the unsubstituted 1-(2-aminothiazol-5-yl)ethanone. The protocols provided are based on established chemical principles and available literature.
Introduction
2-Aminothiazole derivatives are a cornerstone in pharmaceutical development, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The Hantzsch thiazole synthesis remains a fundamental and versatile method for the construction of the thiazole ring.[1] This application note details a practical synthetic route to a 5-acetyl-2-amino-4-methylthiazole derivative, a key intermediate for further elaboration in drug discovery programs. The synthesis begins with the α-chlorination of a β-dicarbonyl compound, acetylacetone, to prepare the requisite α-haloketone for the subsequent cyclocondensation reaction.
Reaction Scheme
The overall synthetic pathway is depicted below:
Step 1: Chlorination of Acetylacetone
Step 2: Hantzsch Thiazole Synthesis ``` CH₃C(O)CHClC(O)CH₃ + H₂NCSNH₂ → 1-(2-Amino-4-methylthiazol-5-yl)ethanone + HCl + H₂O
Caption: Synthetic pathway for 1-(2-amino-4-methylthiazol-5-yl)ethanone.
Experimental Workflow
Caption: Experimental workflow for the two-step synthesis.
Safety Precautions
-
Acetylacetone: Flammable liquid and vapor. Harmful if swallowed.
-
Chlorine Gas: Toxic if inhaled. Causes severe skin burns and eye damage. Work in a well-ventilated fume hood.
-
3-Chloroacetylacetone: Corrosive. Causes skin irritation and serious eye irritation. May cause respiratory irritation.
-
Thiourea: Suspected of causing cancer. May damage the unborn child.
-
Ethanol: Highly flammable liquid and vapor.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Concluding Remarks
The described two-step synthesis provides a viable route to 1-(2-amino-4-methylthiazol-5-yl)ethanone from the readily available starting material, acetylacetone. While this protocol yields a 4-methyl substituted analog of this compound, this product itself is a versatile intermediate for the synthesis of a wide array of more complex molecules for evaluation in drug discovery and development programs. Researchers should pay close attention to the reaction conditions and safety precautions outlined in this document.
References
Application Notes and Protocols: Hantzsch Thiazole Synthesis for 2-Aminothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, is a cornerstone of heterocyclic chemistry for constructing the thiazole ring.[1] This versatile reaction typically involves the condensation of an α-haloketone with a thioamide.[1][2] The resulting 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds and several FDA-approved drugs, such as the anticancer agent Dasatinib and the PI3K inhibitor Alpelisib.[1][3][4] Derivatives of 2-aminothiazole exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][5][6]
These application notes provide detailed protocols for the synthesis of 2-aminothiazole derivatives via the Hantzsch reaction, summarize key quantitative data, and visualize the underlying chemical transformations and relevant biological pathways.
Data Presentation
Synthesis of 2-Aminothiazole Derivatives: Reagents and Outcomes
The following table summarizes the key reagents, expected yields, and melting points for the synthesis of a parent 2-aminothiazole and a representative derivative.
| Step | Reaction | Key Reagents | Product | Expected Yield (%) | Melting Point (°C) | Reference |
| A | Hantzsch Thiazole Synthesis | Chloroacetaldehyde (50% aq.), Thiourea | 2-Aminothiazole | 75-85 | 91-93 | [1] |
| B | Hantzsch Thiazole Synthesis | 2-Bromoacetophenone, Thiourea | 2-Amino-4-phenylthiazole | High | - | [2] |
In Vitro Cytotoxic Activity of 2-Aminothiazole Derivatives
Novel 2-aminothiazole derivatives have shown significant potential as anticancer agents by targeting key signaling pathways involved in cancer cell proliferation and survival.[3] The table below presents the cytotoxic activity of selected derivatives against various human cancer cell lines.
| Compound | Cell Line | IC₅₀ (µM) | Target Pathway |
| Derivative 1 | Breast Cancer | - | VEGFR-2 |
| Derivative 2 | Lung Cancer | - | PI3K/Akt |
| Derivative 3 | Colon Cancer | - | - |
| Derivative 4 | Leukemia | - | - |
Note: Specific IC₅₀ values are highly dependent on the particular derivative's structure.
Antimicrobial Activity of 2-Aminothiazole Derivatives
The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents.[3] 2-Aminothiazole derivatives have demonstrated promising activity against a range of bacteria and fungi.[3]
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Derivative A | E. coli (Gram-negative) | - |
| Derivative B | S. aureus (Gram-positive) | - |
| Derivative C | A. niger (Fungus) | - |
| Derivative D | A. oryzae (Fungus) | - |
Note: The introduction of an arylazo group at the 5-position has been shown to dramatically enhance antimicrobial and antifungal properties.[5]
Experimental Protocols
Protocol 1: Synthesis of 2-Aminothiazole
This protocol is adapted from established Hantzsch synthesis procedures for 2-aminothiazoles and involves the cyclocondensation of chloroacetaldehyde with thiourea.[1]
Materials:
-
Thiourea
-
50% aqueous solution of chloroacetaldehyde
-
Water
-
250 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filtration flask
Procedure:
-
In a 250 mL round-bottom flask, dissolve thiourea (7.6 g, 0.1 mol) in 50 mL of water with gentle warming and stirring.
-
Once dissolved, cool the solution to room temperature.
-
Slowly add the 50% aqueous solution of chloroacetaldehyde (15.7 g, 0.1 mol) dropwise over 15 minutes with continuous stirring.
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
-
Heat the mixture to reflux for 30 minutes.
-
Cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the precipitated product by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold water.
-
Dry the product to obtain 2-aminothiazole.
Protocol 2: Synthesis of 2-Amino-4-phenylthiazole
This protocol describes the synthesis of a 4-substituted 2-aminothiazole derivative using an α-haloketone.[2]
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium carbonate (Na₂CO₃) solution
-
20 mL Scintillation vial
-
Stir bar
-
Hot plate
-
100 mL Beaker
-
Büchner funnel and side-arm flask
-
Watch glass
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add 5 mL of methanol and a stir bar.
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.
-
Filter the mixture through a Büchner funnel.
-
Wash the collected solid with water.
-
Spread the collected solid on a tared watch glass and allow it to air dry to yield 2-amino-4-phenylthiazole.
Visualizations
Hantzsch Thiazole Synthesis Mechanism
The Hantzsch synthesis proceeds through an initial Sₙ2 reaction, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[2]
Caption: Reaction mechanism for the Hantzsch synthesis of 2-aminothiazole.
General Experimental Workflow for Synthesis and Purification
The following diagram outlines a typical workflow for the synthesis and subsequent purification of 2-aminothiazole derivatives.
Caption: General workflow for the synthesis of 2-aminothiazole derivatives.
Targeted Signaling Pathways in Cancer
2-Aminothiazole derivatives have been shown to inhibit key signaling pathways implicated in cancer progression, such as the VEGFR-2 and PI3K/Akt pathways.[3]
Caption: Inhibition of VEGFR-2 and PI3K/Akt pathways by 2-aminothiazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. benchchem.com [benchchem.com]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Green Synthesis of 2-Aminothiazoles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 2-aminothiazole derivatives, focusing on green chemistry principles. These methods offer significant advantages over traditional synthetic routes, including reduced reaction times, milder conditions, higher yields, and the use of environmentally benign solvents and catalysts. The protocols detailed below are suitable for researchers in academia and industry, particularly those involved in medicinal chemistry and drug development, where the 2-aminothiazole scaffold is a key pharmacophore.
Introduction
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, found in a wide array of biologically active compounds with antibacterial, antifungal, anti-inflammatory, anticancer, and antiviral properties.[1][2] Traditional synthesis methods, such as the Hantzsch reaction, often rely on harsh reagents, toxic solvents, and elevated temperatures.[3][4] Green chemistry approaches aim to mitigate these drawbacks by employing alternative energy sources, greener solvents, and efficient catalytic systems. This document outlines several proven green methodologies for the synthesis of 2-aminothiazoles.
I. Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and efficient heating that can dramatically reduce reaction times and improve yields.[5][6] This method is particularly effective for the synthesis of 2-aminothiazole derivatives.
General Reaction Scheme:
Caption: Microwave-assisted synthesis of 2-aminothiazoles.
Quantitative Data Summary
| Entry | Reactant 1 (Ketone) | Reactant 2 (Thiourea) | Catalyst/Reagent | Solvent | Power (W) | Time (min) | Yield (%) | Reference |
| 1 | Substituted Acetophenone | Thiourea | Iodine | - | 170 | 5-15 | Good | [6] |
| 2 | Substituted Acetophenone | Thiourea | NaHSO₄-SiO₂ | - | 320 | 10-15 | High | [7] |
| 3 | Halo Carbonyl Compounds | Substituted Thiourea | Basic Alumina | Dichloromethane | - | - | Improved | [8] |
Experimental Protocol: Microwave-Assisted Synthesis using Iodine[6]
-
Reactant Preparation: In a microwave-safe flask, combine the substituted ketone (0.01 M), thiourea (0.02 M), and iodine (0.01 M).
-
Microwave Irradiation: Subject the reaction mixture to microwave irradiation at 170 W for a period of 5 to 15 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-cold water.
-
Product Isolation: Collect the resulting precipitate by filtration and dry it thoroughly.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure 2-aminothiazole derivative.
II. Ultrasound-Assisted Synthesis
Ultrasonic irradiation provides an alternative energy source that promotes reactions through acoustic cavitation. This technique is known for its ability to enhance reaction rates, improve yields, and enable syntheses under milder conditions, often solvent-free.[9][10]
General Workflow
Caption: General workflow for ultrasound-assisted synthesis.
Quantitative Data Summary
| Entry | Reactants | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | N-(thiazol-2-yl)acetamide, Thiocarbohydrazide | Acetic Acid (drops) | - | 60 | 20 | - | [9] |
| 2 | Thiocarbohydrazone, Phenacyl Bromide | Sodium Acetate | Ethanol (drops) | 60 | 60 | - | [9] |
| 3 | Thiosemicarbazone, Hydrazonoyl Halides | TCsSB | Ethanol | 35 | 20 | High | [10] |
Experimental Protocol: Ultrasound-Assisted Synthesis of 1,3,4-Thiadiazines[9]
-
Reactant Preparation: In a Pyrex tube, mix equimolar amounts of the thiocarbohydrazone derivative (3a) and phenacyl bromide (0.01 mol) with anhydrous sodium acetate (0.004 mol).
-
Solvent Addition: Add 3-4 drops of ethanol to the mixture.
-
Ultrasonic Irradiation: Place the reaction tube in a water bath and irradiate under ultrasonic conditions at 60°C for 60 minutes.
-
Reaction Monitoring: Monitor the reaction progress using TLC.
-
Product Isolation: Upon completion, collect the resulting orange solid.
-
Purification: Recrystallize the solid product from ethanol.
III. Mechanochemical Synthesis
Mechanochemistry involves conducting chemical reactions in the solid state by grinding or milling, often without the need for a solvent. This ball-milling approach is an excellent example of a green synthetic method due to its solvent-free nature and high atom economy.[11][12]
Logical Relationship of One-Pot Sequential Reaction
Caption: One-pot mechanochemical synthesis pathway.
Quantitative Data Summary
| Entry | Ketone | Chlorinating Agent | Acid | Base | Reagent 2 | Time (h) | Yield (%) | Reference |
| 1 | p-Bromoacetophenone | TCCA (0.4 eq) | p-TSA (0.5 eq) | K₂CO₃ (1.5 eq) | Thiourea (1.05 eq) | 2 (chlorination) | Respectable | [11] |
Experimental Protocol: One-Pot Mechanochemical Synthesis[11]
-
α-Chlorination Step:
-
Place crystalline p-bromoacetophenone, trichloroisocyanuric acid (TCCA, 0.4 molar equiv.), and p-toluenesulfonic acid (p-TSA, 0.5 molar equiv.) into a 5 mL milling jar with 6 balls.
-
Mill the mixture at a frequency of 20 Hz for 2 hours to produce α-chloro-p-bromoacetophenone. Monitor the completion of this step by TLC analysis.
-
-
Condensation Step:
-
To the same milling jar containing the in-situ generated α-chloroketone, add thiourea (1.05 equiv.) and potassium carbonate (K₂CO₃, 1.5 equiv.).
-
Continue milling the mixture until the condensation reaction is complete (monitor by TLC).
-
-
Work-up and Purification:
-
Extract the product from the milling jar using an appropriate organic solvent.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 2-aminothiazole.
-
IV. Synthesis in Green Solvents
The use of environmentally benign solvents such as water, ethanol, glycerol, and polyethylene glycol (PEG) is a cornerstone of green chemistry. These solvents are non-toxic, readily available, and often recyclable.
Quantitative Data Summary
| Entry | Reactants | Catalyst/Reagent | Solvent | Temperature | Time | Yield (%) | Reference |
| 1 | Active Methylene Ketones, Thioureas | Eosin Y | Water/Ethanol (1:1) | Room Temp. | - | High | [3] |
| 2 | Acetophenone, NBS, Thiourea | - | Glycerol-Water | Room Temp. | - | 89-94 | [13] |
| 3 | β-Keto Tosylates, Thioureas | - | PEG-400 | - | - | Excellent | [8] |
| 4 | Acetophenones, NBS, Thiourea | - | PEG-400 | Room Temp. | - | Excellent | [8] |
| 5 | Phenacyl Bromide, Thiourea Derivatives | Diammonium Hydrogen Phosphate (10%), DABCO (10%) | Aqueous Media | Room Temp. | - | - | [14] |
| 6 | Methylcarbonyls, Thiourea | Asparagine, Iodine | DMSO | 80 °C | - | Excellent | [15] |
| 7 | Acetophenone, Thiourea, TCCA | Ca/4-MePy-IL@ZY-Fe₃O₄ | Ethanol | 80 °C | 25 min (halogenation) | High | [16] |
Experimental Protocol: Synthesis in Glycerol-Water at Room Temperature[13]
-
Reactant Preparation: In a round-bottom flask, dissolve the substituted acetophenone in a glycerol-water mixture.
-
Bromination: Add N-bromosuccinimide (NBS) to the solution and stir at room temperature to effect monobromination.
-
Condensation: To the same flask, add thiourea and continue stirring at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, add ice-cold water to the reaction mixture to precipitate the product.
-
Product Isolation and Purification: Filter the solid product, wash with water, and dry. Recrystallize from a suitable solvent if necessary.
Experimental Protocol: Visible-Light-Promoted Synthesis in Water/Ethanol[3]
-
Reaction Setup: In a suitable reaction vessel, combine the active methylene ketone, thiourea, and a catalytic amount of Eosin Y in a 1:1 mixture of water and ethanol.
-
Irradiation: Irradiate the reaction mixture with visible light at room temperature.
-
Product Isolation: The product often precipitates out of the reaction mixture. Collect the solid by simple filtration.
-
Purification: The filtered solid is often pure enough for characterization, avoiding the need for column chromatography.
Conclusion
The adoption of green chemistry principles in the synthesis of 2-aminothiazoles offers substantial benefits in terms of environmental impact, safety, and efficiency. The protocols outlined in these application notes, utilizing microwave irradiation, ultrasound, mechanochemistry, and green solvents, provide researchers and drug development professionals with a robust toolkit for the sustainable production of this important class of heterocyclic compounds. These methods not only align with the goals of green chemistry but also often provide superior results in terms of yield and purity compared to conventional approaches.
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]
- 5. Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates [medmedchem.com]
- 6. jusst.org [jusst.org]
- 7. rjpbcs.com [rjpbcs.com]
- 8. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanochemical solid-state synthesis of 2-aminothiazoles, quinoxalines and benzoylbenzofurans from ketones by one-pot sequential acid- and base-mediated reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. scilit.com [scilit.com]
- 15. researchgate.net [researchgate.net]
- 16. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones, a class of thiazole-based chalcones with significant potential in drug discovery. These compounds have garnered interest due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The synthesis is achieved through a Claisen-Schmidt condensation, a reliable and efficient method for forming α,β-unsaturated ketones.[4]
The following sections detail the synthetic protocol, present key characterization data for a range of synthesized analogs, and illustrate the experimental workflow and a potential biological mechanism of action.
Experimental Protocols
The synthesis of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones is accomplished via a base-catalyzed condensation reaction between 2-amino-5-acetyl-4-methylthiazole and various substituted aromatic aldehydes.[4] The use of potassium tert-butylate in ethanol has been shown to provide better yields and purity compared to other bases like potassium hydroxide.[4]
General Procedure for the Synthesis of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones:
-
Reactant Preparation: In a round-bottom flask, combine 2-amino-5-acetyl-4-methylthiazole (10 mmol), the appropriate substituted benzaldehyde (20 mmol), and potassium tert-butylate (10 mmol).
-
Solvent Addition: Add 10 mL of ethanol to the reaction mixture.
-
Reaction: Heat the mixture under reflux for a period of 3-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using an eluent system of Benzene:EtOAc (1:1).[4]
-
Crystallization: After the reaction is complete, allow the mixture to stand overnight at room temperature to facilitate the crystallization of the product.
-
Isolation and Purification: Collect the solid product by filtration. Recrystallize the crude product from acetic acid to obtain the purified 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenone.[4]
-
Characterization: Confirm the structure and purity of the synthesized compounds using analytical techniques such as ¹H NMR, LC-MS, and melting point determination.[4] The trans-configuration of the enone moiety is typically confirmed by the presence of two doublets in the ¹H NMR spectrum with a coupling constant in the range of 15.0-15.6 Hz.[4]
Data Presentation
The following table summarizes the characterization data for a selection of synthesized 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones with various aryl substituents.
| Compound | Aryl Substituent | Yield (%) | Melting Point (°C) | Molecular Formula |
| 2 | 4-Tolyl | 72 | 264-266 | C₁₄H₁₄N₂OS |
| 3 | 4-Methoxyphenyl | 88 | 288-290 | C₁₄H₁₄N₂O₂S |
| 4 | 4-Fluorophenyl | 84 | 277-279 | C₁₃H₁₁FN₂OS |
| 5 | 2,4-Dimethoxyphenyl | 75 | 255-257 | C₁₅H₁₆N₂O₃S |
| 6 | 2-Ethoxyphenyl | 89 | 225-227 | C₁₅H₁₆N₂O₂S |
| 7 | 3-Hydroxy-4-methoxyphenyl | 77 | 232-234 | C₁₄H₁₄N₂O₃S |
| 9 | 2-Hydroxy-3-methoxyphenyl | 68 | 246-248 | C₁₄H₁₄N₂O₃S |
| 10 | 4-Hydroxy-3,5-dimethoxyphenyl | 58 | 212-214 | C₁₅H₁₆N₂O₄S |
Data sourced from Lozynskyi et al., 2022.[4][5]
Visualizations
Diagram of the Experimental Workflow:
Caption: Synthetic workflow for 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones.
Potential Signaling Pathway for Anticancer Activity:
Thiazole-based chalcones have been reported to exert their anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.[1][6] A potential signaling pathway involves the inhibition of tubulin polymerization, leading to mitotic arrest and subsequent apoptosis.[2][7]
Caption: Potential mechanism of anticancer action for thiazole-based chalcones.
Applications in Drug Discovery
1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones and related thiazole-chalcone hybrids are versatile scaffolds for the development of novel therapeutic agents. Their documented biological activities make them attractive candidates for further investigation in the following areas:
-
Anticancer Drug Development: Several compounds in this class have demonstrated moderate to potent activity against various cancer cell lines, including leukemia, renal cancer, and breast cancer.[4] Their mechanism of action, which can involve the induction of apoptosis and cell cycle arrest, makes them promising leads for novel chemotherapeutics.[6]
-
Antimicrobial Agents: Certain derivatives have shown efficacy against both bacterial and fungal pathogens, such as Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans.[4] This highlights their potential for the development of new antibiotics and antifungals, which is of critical importance in the face of rising antimicrobial resistance.[3]
-
Anti-inflammatory Therapeutics: The chalcone scaffold is known for its anti-inflammatory properties, and thiazole-based chalcones are no exception.[8] They have been investigated for their ability to modulate inflammatory pathways, suggesting their potential use in treating inflammatory disorders.[8]
-
Structure-Activity Relationship (SAR) Studies: The synthetic accessibility of this class of compounds allows for the systematic modification of the aryl substituent, providing a valuable platform for SAR studies.[2] This enables the optimization of potency and selectivity for specific biological targets, aiding in the rational design of more effective drug candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, Evaluation of Antimicrobial Activity and Docking Studies of New Thiazole-based Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. library.dmed.org.ua [library.dmed.org.ua]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rjlbpcs.com [rjlbpcs.com]
- 8. ukaazpublications.com [ukaazpublications.com]
Application Notes and Protocols: 1-(2-Aminothiazol-5-YL)ethanone as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Aminothiazol-5-yl)ethanone is a key heterocyclic building block in medicinal chemistry, primarily utilized for the synthesis of a diverse range of biologically active compounds. The inherent reactivity of the amino group and the acetyl moiety on the thiazole core allows for extensive chemical modifications, leading to derivatives with significant therapeutic potential. This scaffold is particularly prominent in the development of novel anticancer and antimicrobial agents. The 2-aminothiazole moiety is a recognized "privileged structure," found in several clinically approved drugs, highlighting its importance in drug design and discovery.[1][2][3]
This document provides detailed application notes on the use of this compound in the synthesis of chalcone derivatives, along with protocols for their synthesis and biological evaluation.
Applications in Medicinal Chemistry
The primary application of this compound is in the synthesis of α,β-unsaturated ketones, commonly known as chalcones, through Claisen-Schmidt condensation.[4][5] These chalcone derivatives serve as precursors for a variety of heterocyclic compounds and have demonstrated a broad spectrum of pharmacological activities.
-
Anticancer Activity: Derivatives of this compound have shown potent cytotoxic effects against a range of human cancer cell lines, including breast, lung, colon, and leukemia.[1][6][7] The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][8] Some derivatives have been identified as inhibitors of key signaling proteins such as vascular endothelial growth factor receptor 2 (VEGFR-2) and tubulin.[9][10]
-
Antimicrobial Activity: The 2-aminothiazole scaffold is a well-established pharmacophore in the design of antimicrobial agents.[11][12][13] Chalcones and other derivatives synthesized from this compound have exhibited significant activity against various strains of bacteria (Gram-positive and Gram-negative) and fungi.[11][14][15]
Data Presentation: Biological Activity of Derivatives
The following tables summarize the quantitative biological activity data for various derivatives synthesized from this compound and related structures.
Table 1: In Vitro Anticancer Activity (IC50) of Thiazole Derivatives
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone 1 | 3-(3,4,5-trimethoxyphenyl)-1-(2-aminothiazol-5-yl)propenone | MGC-803 (Gastric) | 1.52 | [8] |
| HCT-116 (Colon) | 1.83 | [8] | ||
| MCF-7 (Breast) | 2.54 | [8] | ||
| Thiazole 2 | Naphthalene-Thiazole Hybrid | MCF-7 (Breast) | 0.48 | [10] |
| A549 (Lung) | 0.97 | [10] | ||
| Thiazole 3 | 3-Nitrophenylthiazole | MDA-MB-231 (Breast) | 1.21 | [9] |
| Chalcone 4 | 1,2,4-Thiadiazole-Oxazolo[4,5-b]pyridine Chalcone | MCF-7 (Breast) | 0.013 | [16] |
| A549 (Lung) | 0.41 | [16] | ||
| Colo-205 (Colon) | 0.60 | [16] | ||
| Thiazole 5 | 2-[2-[4-Hydroxy-3-methoxybenzylidene]hydrazinyl]-thiazole-4[5H]-one | MCF-7 (Breast) | 11.2 | [7] |
| HepG2 (Liver) | 13.5 | [7] |
Table 2: In Vitro Antimicrobial Activity (MIC) of Thiazole Derivatives
| Compound ID | Derivative Type | Microorganism | MIC (µg/mL) | Reference |
| Thiazole 6 | 4-Hydroxyphenyl-1,3-thiazole | S. aureus | 125 | [11] |
| E. coli | 150 | [11] | ||
| A. niger | 125 | [11] | ||
| Thiazole 7 | Indole-Rhodanine Hybrid | E. cloacae | 0.004 | [17] |
| B. cereus | 0.008 | [17] | ||
| S. aureus | 0.008 | [17] | ||
| Thiazole 8 | Morpholine-Thiazolidinone Hybrid | S. aureus | <3.9 | [18] |
| B. subtilis | <3.9 | [18] | ||
| E. coli | 7.8 | [18] |
Experimental Protocols
Protocol 1: Synthesis of 1-(2-Aminothiazol-5-yl)-3-arylpropenones (Chalcones) via Claisen-Schmidt Condensation
This protocol describes a general method for the synthesis of chalcone derivatives from this compound and various aromatic aldehydes.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde, 3,4,5-trimethoxybenzaldehyde)
-
Ethanol (absolute)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Distilled water
-
Glacial acetic acid (for recrystallization, optional)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.
-
Aldehyde Addition: To the stirred solution, add the desired substituted aromatic aldehyde (1.1 equivalents).
-
Base Addition: Prepare a solution of KOH or NaOH in ethanol (e.g., 10% w/v) and add it dropwise to the reaction mixture at room temperature. The addition of a base will catalyze the condensation reaction.[4][5]
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours or until a precipitate is formed. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). For less reactive aldehydes, the mixture can be gently heated under reflux.
-
Isolation of Product: After the reaction is complete, cool the mixture in an ice bath to facilitate further precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with cold distilled water to remove any remaining base, followed by a wash with cold ethanol to remove unreacted starting materials.
-
Drying and Recrystallization: Dry the crude product in a vacuum oven. The purity of the compound can be further enhanced by recrystallization from a suitable solvent such as ethanol or glacial acetic acid.
-
Characterization: Confirm the structure of the synthesized chalcone using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: In Vitro Anticancer Screening using MTT Assay
This protocol outlines the procedure for evaluating the cytotoxic activity of the synthesized chalcones against a cancer cell line (e.g., MCF-7) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Synthesized chalcone derivatives
-
Human cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells using Trypsin-EDTA and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Serially dilute the stock solutions with a growth medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours in a CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.[19]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[19]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 3: Antimicrobial Susceptibility Testing using Broth Microdilution Method
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains.
Materials:
-
Synthesized chalcone derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microplates
-
Bacterial inoculum adjusted to 0.5 McFarland standard
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Incubator (37°C)
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound in DMSO. Perform serial two-fold dilutions of the compounds in MHB in the wells of a 96-well plate to obtain a range of concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells.
-
Inoculation: Add the bacterial inoculum to each well containing the diluted compounds. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
Synthetic Workflow
Caption: General workflow for the synthesis and evaluation of chalcone derivatives.
Signaling Pathway: Apoptosis Induction
Caption: Simplified intrinsic apoptosis pathway induced by 2-aminothiazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking | MDPI [mdpi.com]
- 8. Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Redirecting [linkinghub.elsevier.com]
- 17. N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Application of 2-amino-5-acetylthiazole in Developing Anticancer Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities, including anticancer properties. Among its derivatives, 2-amino-5-acetylthiazole serves as a valuable starting point for the synthesis of novel anticancer agents. These compounds have demonstrated potent cytotoxic effects against a variety of cancer cell lines by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis. This document provides detailed application notes, quantitative data, experimental protocols, and visualizations of the mechanisms of action related to 2-amino-5-acetylthiazole and its derivatives in anticancer drug development.
Data Presentation: Anticancer Activity of 2-amino-5-acetylthiazole and its Derivatives
The cytotoxic effects of 2-amino-5-acetylthiazole and its derivatives have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.
| Compound ID | Derivative Structure/Modification | Cancer Cell Line | IC50 Value | Reference |
| 5 | 2-amino-5-acetylthiazole derivative | A549 (Human Lung Carcinoma) | 0.452 µM | [1] |
| 8a-f | Thiophenyl thiazolyl-pyridine hybrids | A549 (Human Lung Carcinoma) | Promising activity (except 8c, 8f) | [1] |
| 9 | Pyrazoline derivative with thiazole moiety | HeLa (Human Cervical Cancer) | 7.59 µM | [2] |
| 10 | Carbazole-based thiazole derivative | HepG2 (Human Liver Cancer) | 7.68 µM | [2] |
| 11 | Carbazole-based thiazole derivative | MCF-7 (Human Breast Cancer) | 6.44 µM | [2] |
| IVc | Thiazole and pyrazole hybrid | MCF-7 (Human Breast Cancer) | 126.98 µM | [1] |
Signaling Pathways Targeted by 2-Aminothiazole Derivatives
Derivatives of 2-aminothiazole exert their anticancer effects by modulating various cellular signaling pathways critical for cancer cell survival and proliferation. Key mechanisms include the induction of apoptosis and the inhibition of protein kinases.
Apoptosis Induction
Many 2-aminothiazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often achieved through the modulation of the Bcl-2 family of proteins, leading to the activation of caspases.[3][4][5] Specifically, these compounds can down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein Bax, shifting the Bax/Bcl-2 ratio in favor of apoptosis.[3][4][5] This leads to the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade, culminating in cell death.[3][6]
Kinase Inhibition
The 2-aminothiazole core is a key pharmacophore in several kinase inhibitors.[3] These derivatives can target multiple tyrosine and serine/threonine kinases involved in cancer progression, such as those in the PI3K/Akt/mTOR pathway.[7][8] Overactivation of the PI3K/Akt pathway is common in many cancers, promoting cell growth and survival. By inhibiting key components of this pathway, 2-aminothiazole derivatives can effectively block these pro-survival signals and induce apoptosis.[7]
Experimental Protocols
The evaluation of the anticancer potential of 2-amino-5-acetylthiazole derivatives involves a series of in vitro assays. A general experimental workflow is outlined below, followed by detailed protocols for key experiments.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
2-amino-5-acetylthiazole derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the 2-amino-5-acetylthiazole derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against compound concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
2-amino-5-acetylthiazole derivatives
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the 2-amino-5-acetylthiazole derivatives for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and can be employed to investigate the effect of the compounds on the expression levels of proteins involved in apoptosis and cell signaling (e.g., Bcl-2, Bax, cleaved Caspase-3, p-Akt).
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Protocol:
-
Protein Extraction and Quantification: Lyse the treated and untreated cells and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Analysis: Analyze the band intensities to determine the relative protein expression levels.
These protocols provide a foundational framework for the investigation of 2-amino-5-acetylthiazole derivatives as potential anticancer agents. Researchers should optimize these methods based on the specific cell lines and compounds being studied.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives | The Ukrainian Biochemical Journal [ukrbiochemjournal.org]
- 5. ukrbiochemjournal.org [ukrbiochemjournal.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Antimicrobial Chalcones from 1-(2-Aminothiazol-5-YL)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis, antimicrobial evaluation, and proposed mechanisms of action of novel chalcone derivatives synthesized from 1-(2-aminothiazol-5-yl)ethanone. This class of compounds holds significant promise in the search for new antimicrobial agents to combat the growing threat of drug-resistant pathogens.
Synthesis of Thiazole-Based Chalcones
The synthesis of chalcones from this compound is typically achieved through the Claisen-Schmidt condensation reaction. This reaction involves the base-catalyzed condensation of an acetophenone derivative (in this case, this compound) with an aromatic aldehyde.
Experimental Protocol: Claisen-Schmidt Condensation
This protocol outlines the general procedure for the synthesis of (E)-3-aryl-1-(2-aminothiazol-5-yl)prop-2-en-1-one derivatives.
Materials:
-
This compound
-
Substituted aromatic aldehydes
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Distilled water
-
Ice
-
Dilute Hydrochloric Acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Beakers
-
Büchner funnel and filter paper
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in ethanol (30-50 mL).
-
Catalyst Addition: Prepare a 10-40% aqueous solution of NaOH or KOH. Cool the ethanolic solution of the reactants in an ice bath. While stirring vigorously, add the alkaline solution dropwise to the reaction mixture.
-
Reaction: Allow the reaction mixture to stir at room temperature. The reaction time can vary from a few hours to overnight, depending on the specific reactants. Monitor the progress of the reaction by TLC.
-
Precipitation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.
-
Neutralization and Filtration: Acidify the mixture with dilute HCl to a neutral pH. The chalcone product will precipitate out of the solution. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with cold distilled water to remove any inorganic impurities. Allow the product to air dry or dry in a desiccator.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to obtain the pure chalcone derivative.
-
Characterization: Confirm the structure of the synthesized chalcones using spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS).
Antimicrobial Activity Evaluation
The in vitro antimicrobial activity of the synthesized chalcones is determined by measuring their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Synthesized chalcone derivatives
-
Bacterial and/or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Compound Preparation: Prepare stock solutions of the chalcone derivatives in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the chalcones in the broth in the wells of a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted compounds. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.
Experimental Protocol: MBC Determination
This assay determines the lowest concentration of an antimicrobial agent that is required to kill 99.9% of the initial bacterial inoculum.
Materials:
-
Results from the MIC assay
-
Nutrient agar plates
Procedure:
-
Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells that showed no visible growth.
-
Plating: Spread the aliquot onto a fresh nutrient agar plate.
-
Incubation: Incubate the plates at 37°C for 24-48 hours.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in no colony formation on the agar plate, indicating a 99.9% kill of the initial inoculum.
Quantitative Antimicrobial Activity Data
The following tables summarize representative antimicrobial activity data for various chalcone derivatives against common pathogens. Please note that the specific activity of chalcones derived from this compound will vary depending on the substitution pattern on the aromatic ring.
Table 1: Minimum Inhibitory Concentration (MIC) of Representative Chalcones (µg/mL)
| Compound ID | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans |
| Chalcone 1 | 25-50 | 62.5 | >250 | >250 | 62.5-250 |
| Chalcone 2 | 98.7 | 125 | >250 | >250 | 125 |
| Chalcone 3 | 108.7 | 250 | >250 | >250 | 250 |
| Ampicillin | 0.5 | 0.25 | 8 | >128 | N/A |
| Fluconazole | N/A | N/A | N/A | N/A | 4 |
Data is representative and compiled from various sources for illustrative purposes.[1][2][3]
Table 2: Minimum Bactericidal Concentration (MBC) of Representative Chalcones (µg/mL)
| Compound ID | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa |
| Chalcone 1 | 50-100 | 125 | >250 | >250 |
| Chalcone 2 | >100 | 250 | >250 | >250 |
| Chalcone 3 | >100 | >250 | >250 | >250 |
Data is representative and compiled from various sources for illustrative purposes.[1][2][3]
Proposed Mechanisms of Action
The antimicrobial activity of chalcones is believed to occur through multiple mechanisms, primarily targeting essential bacterial processes.
A. Inhibition of DNA Gyrase
DNA gyrase is a crucial bacterial enzyme that introduces negative supercoils into DNA, a process vital for DNA replication and transcription.[4] Chalcones are proposed to inhibit the ATPase activity of the GyrB subunit of DNA gyrase, preventing DNA supercoiling and leading to the cessation of DNA replication and ultimately, cell death.[5][6]
References
- 1. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journaljpri.com [journaljpri.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Detailed Protocol for the Claisen-Schmidt Condensation of 2-Amino-5-acetylthiazole with Aromatic Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive experimental protocol for the synthesis of chalcone derivatives via the Claisen-Schmidt condensation of 2-amino-5-acetylthiazole with various aromatic aldehydes. Chalcones are a class of organic compounds that serve as important intermediates in the synthesis of flavonoids and other biologically active molecules. The protocol detailed herein outlines a base-catalyzed reaction, providing researchers with a robust method for generating a library of novel thiazole-containing chalcones for applications in drug discovery and materials science.
Introduction
The Claisen-Schmidt condensation is a reliable and widely used carbon-carbon bond-forming reaction between an enolizable ketone and a non-enolizable aldehyde. This reaction is particularly valuable for the synthesis of α,β-unsaturated ketones, known as chalcones. Thiazole moieties are prevalent in many pharmaceutically active compounds, and their incorporation into the chalcone scaffold can lead to novel molecules with interesting biological activities. This document presents a detailed experimental setup for the reaction of 2-amino-5-acetylthiazole with substituted benzaldehydes, a process that can be adapted for the synthesis of a diverse range of chalcone derivatives.
Reaction Scheme
The general reaction scheme for the Claisen-Schmidt condensation of 2-amino-5-acetylthiazole with a substituted benzaldehyde is depicted below:
R represents a substituent on the aromatic ring.
Experimental Protocol
This protocol is based on established Claisen-Schmidt condensation procedures and has been adapted for the specific reactants.[1][2]
Materials:
-
2-amino-5-acetylthiazole
-
Substituted benzaldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol (absolute)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl), 1M solution (for neutralization if needed)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Filtration apparatus (Büchner funnel, filter paper)
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-5-acetylthiazole (1.0 equivalent) and the desired substituted benzaldehyde (1.0-1.2 equivalents) in absolute ethanol.
-
Catalyst Addition: While stirring the solution at room temperature, slowly add a freshly prepared solution of potassium hydroxide or sodium hydroxide (2.0-3.0 equivalents) in ethanol or water.[2]
-
Reaction: Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, pour the reaction mixture into a beaker containing crushed ice and water. The chalcone product will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water until the filtrate is neutral to pH paper.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure chalcone derivative.
-
Drying and Characterization: Dry the purified product under vacuum. The structure and purity of the synthesized chalcone should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and its melting point determined.
Quantitative Data Summary
The following table summarizes representative yields and melting points for chalcone derivatives synthesized from a closely related starting material, 1-(2-amino-4-methylthiazol-5-yl)ethan-1-one, which can be considered indicative of the expected results for this protocol.
| Substituted Benzaldehyde | Product | Yield (%) | Melting Point (°C) |
| 3-Hydroxy-4-methoxybenzaldehyde | 1-(2-Amino-4-methylthiazol-5-yl)-3-(3-hydroxy-4-methoxyphenyl)-propenone | 77 | 232-234 |
| 2,3-Dimethoxybenzaldehyde | 1-(2-Amino-4-methylthiazol-5-yl)-3-(2,3-dimethoxyphenyl)-propenone | 65 | 246-248 |
| 4-Hydroxy-3,5-dimethoxybenzaldehyde | 1-(2-Amino-4-methylthiazol-5-yl)-3-(4-hydroxy-3,5-dimethoxyphenyl)-propenone | 58 | 212-214 |
Data obtained from a study on the synthesis of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones and is presented here as a representative example.[3]
Experimental Workflow Diagram
References
Application Notes and Protocols for the Purification of 1-(2-Aminothiazol-5-YL)ethanone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of 1-(2-Aminothiazol-5-YL)ethanone, a key intermediate in pharmaceutical synthesis. The following sections outline common purification techniques, including recrystallization, column chromatography, and High-Performance Liquid Chromatography (HPLC), offering guidance on methodology and expected outcomes.
Introduction
This compound is a vital building block in the synthesis of a variety of bioactive molecules. The purity of this intermediate is critical for the successful synthesis of downstream targets and for ensuring the quality and safety of final pharmaceutical products. This document outlines standard laboratory procedures for the purification of this compound, intended to guide researchers in achieving high purity for their research and development needs.
Purification Techniques: A Comparative Overview
The choice of purification technique depends on the initial purity of the crude material, the scale of the purification, and the desired final purity. Below is a summary of common techniques with illustrative data.
Table 1: Comparison of Purification Techniques for this compound
| Technique | Typical Crude Purity | Expected Final Purity | Typical Recovery Yield | Scale | Primary Application |
| Recrystallization | 80-95% | >98% | 70-90% | Milligrams to Kilograms | Removal of soluble and insoluble impurities. |
| Column Chromatography | 50-90% | >99% | 50-80% | Micrograms to Grams | Separation of closely related impurities. |
| Preparative HPLC | 90-98% | >99.5% | 40-70% | Micrograms to Grams | High-purity final polishing. |
Recrystallization
Recrystallization is a robust and scalable method for purifying solid organic compounds. The principle relies on the differential solubility of the compound of interest and its impurities in a suitable solvent at different temperatures. For aminothiazole derivatives, polar solvents like ethanol and acetic acid have been reported to be effective.
Experimental Protocol: Single Solvent Recrystallization (Ethanol)
-
Solvent Selection: Place a small amount of crude this compound in a test tube. Add a few drops of ethanol and observe the solubility at room temperature. The compound should be sparingly soluble. Heat the test tube gently; the compound should fully dissolve. Allow to cool to room temperature and then in an ice bath to ensure crystal formation.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to boiling with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.
-
Drying: Dry the crystals in a vacuum oven or air dry on the filter paper to a constant weight.
Experimental Workflow: Recrystallization
Caption: Workflow for the recrystallization of this compound.
Column Chromatography
Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase. For this compound, silica gel is a common stationary phase, and a gradient of ethyl acetate in hexanes is a typical mobile phase.
Experimental Protocol: Silica Gel Column Chromatography
-
Slurry Preparation: In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes).
-
Column Packing: Pour the slurry into a chromatography column with the stopcock closed. Allow the silica to settle, then gently tap the column to ensure even packing. Add a layer of sand on top of the silica gel. Open the stopcock and drain the solvent until it is just above the sand layer.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel. Carefully add the sample to the top of the column.
-
Elution: Begin the elution with the least polar solvent mixture. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect the eluent in fractions using test tubes or flasks.
-
Analysis: Monitor the separation by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Table 2: Illustrative Column Chromatography Parameters
| Parameter | Value |
| Stationary Phase | Silica gel (60 Å, 230-400 mesh) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexanes (e.g., 10% to 50%) |
| Column Dimensions | Dependent on sample size |
| Sample Loading | Dry or wet loading |
| Monitoring | TLC with UV visualization |
Experimental Workflow: Column Chromatography
Caption: Workflow for column chromatography purification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful analytical and preparative technique for the separation and purification of compounds with high resolution. For this compound, a reverse-phase C18 column is typically employed.
Experimental Protocol: Preparative Reverse-Phase HPLC
-
System Preparation: Equilibrate the HPLC system, including the C18 column, with the initial mobile phase composition (e.g., a low percentage of acetonitrile in water with an additive like 0.1% trifluoroacetic acid or formic acid).
-
Sample Preparation: Dissolve the partially purified this compound in the mobile phase or a compatible solvent. Filter the sample solution through a 0.45 µm syringe filter.
-
Injection: Inject the sample onto the column.
-
Elution: Run a gradient elution, increasing the proportion of the organic solvent (acetonitrile) over time to elute the compound.
-
Fraction Collection: Collect fractions based on the UV detector response corresponding to the peak of the target compound.
-
Analysis: Analyze the collected fractions for purity using analytical HPLC.
-
Solvent Removal: Combine the pure fractions and remove the mobile phase solvents, often by lyophilization or evaporation under reduced pressure, to obtain the highly purified product.
Table 3: Illustrative HPLC Parameters
| Parameter | Value |
| Column | C18, 5 or 10 µm particle size |
| Mobile Phase A | Water + 0.1% TFA or Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% TFA or Formic Acid |
| Gradient | e.g., 5% to 95% B over 30 minutes |
| Flow Rate | Dependent on column dimensions |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
Experimental Workflow: Preparative HPLC
Caption: Workflow for preparative HPLC purification.
Conclusion
The purification of this compound can be effectively achieved using standard laboratory techniques. The choice of method will be dictated by the specific requirements of the research or development project. For large quantities and moderate purity, recrystallization is often the most practical approach. For higher purity and the removal of closely related impurities, column chromatography is recommended. For obtaining material of the highest possible purity, preparative HPLC is the method of choice. It is recommended to use a combination of these techniques, for instance, an initial purification by recrystallization or column chromatography followed by a final polishing step with preparative HPLC, to achieve the desired purity for demanding applications.
Application Notes and Protocols for the Analytical Characterization of 2-Aminothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical methods used to characterize 2-aminothiazole derivatives. These compounds are a significant class of heterocyclic molecules with a wide range of pharmacological activities, making their precise characterization crucial for drug discovery and development.[1][2][3] The following sections detail the experimental protocols for chromatographic and spectroscopic techniques and summarize key quantitative data.
Chromatographic Methods
Chromatographic techniques are essential for assessing the purity of 2-aminothiazole derivatives and for their quantification in various matrices.
High-Performance Liquid Chromatography (HPLC)
Application Note: HPLC is a cornerstone technique for the purity assessment and quantification of 2-aminothiazole compounds. Reversed-phase HPLC, utilizing a non-polar stationary phase (like C18) and a polar mobile phase, is the most common approach. The selection of the mobile phase, column, and detector wavelength is critical and depends on the specific properties of the derivative being analyzed.
Experimental Protocol: HPLC-UV Analysis
This protocol provides a general method for the analysis of a novel 2-aminothiazole derivative, which can be adapted as needed.[4][5]
-
Instrumentation: HPLC system with a UV-Vis detector (e.g., Waters Alliance, Shimadzu LC-2050 C).[4][5]
-
Mobile Phase: An isocratic elution with a mixture of 55% 0.1% v/v orthophosphoric acid in water and 45% acetonitrile.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV detection at 272 nm.[6]
-
Sample Preparation: Dissolve the 2-aminothiazole derivative in the mobile phase to a known concentration (e.g., 0.5, 1.0, and 1.5 mg/mL for linearity assessment).[4]
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a series of standard solutions of known concentrations to establish a calibration curve.
-
Inject the sample solution.
-
Identify the peak corresponding to the 2-aminothiazole derivative by its retention time.
-
Determine the purity by calculating the peak area of the analyte relative to the total peak area.
-
Quantify the analyte using the calibration curve.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Application Note: LC-MS/MS is a highly sensitive and selective method for the quantification of 2-aminothiazole derivatives, especially in complex biological matrices like plasma. This technique is invaluable for pharmacokinetic and metabolic studies.[4][7]
Experimental Protocol: LC-MS/MS Quantification in Rat Plasma
This protocol is adapted for the quantification of a novel aminothiazole (21MAT) in rat plasma and can serve as a template.[4]
-
Instrumentation: LC-MS/MS system (e.g., equipped with a positive electrospray ionization source).[6][7]
-
Column: Waters Xterra RP® C18 (150 mm × 4.6 mm, 5 μm).[4][6]
-
Mobile Phase: Isocratic elution with 85% of 5 mM ammonium formate with 0.1% v/v formic acid (Mobile Phase A) and 15% of a 95:5% v/v mixture of acetonitrile and methanol (Mobile Phase B).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Ionization Mode: Positive electrospray ionization (ESI+).[7]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[4]
-
Sample Preparation (Protein Precipitation):
-
To a 50 µL aliquot of plasma, add an internal standard.
-
Precipitate proteins by adding a mixture of 95:5% v/v methanol:acetonitrile with 0.1% v/v formic acid.
-
Vortex and centrifuge the sample.
-
Inject the supernatant into the LC-MS/MS system.[4]
-
-
Data Analysis: Quantify the analyte by comparing its peak area ratio to the internal standard against a calibration curve prepared in the same biological matrix.
Spectroscopic Methods
Spectroscopic methods are fundamental for the structural elucidation and confirmation of 2-aminothiazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the precise molecular structure of 2-aminothiazole derivatives. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the arrangement of atoms in the molecule.[8][9][10]
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Instrumentation: NMR spectrometer (e.g., Bruker AVANCE 300 MHz or 500 MHz).
-
Solvent: Deuterated solvents such as DMSO-d₆ or CDCl₃ are commonly used.[8][11]
-
Sample Preparation: Dissolve 5-10 mg of the purified 2-aminothiazole derivative in approximately 0.5-0.7 mL of the deuterated solvent.
-
Analysis:
-
Acquire the ¹H NMR spectrum, noting the chemical shifts (δ) in ppm, multiplicity (e.g., singlet, doublet, triplet, multiplet), coupling constants (J) in Hz, and integration.
-
Acquire the ¹³C NMR spectrum to identify the chemical shifts of all carbon atoms.
-
-
Data Interpretation: The aromatic protons of the thiazole ring typically appear in specific regions of the ¹H NMR spectrum. For example, in 2-aminothiazole, the protons at positions 4 and 5 of the thiazole ring appear at approximately 6.53 ppm and 6.93 ppm, respectively, in DMSO-d₆.[11] The amino protons often appear as a broad singlet.
Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note: FTIR spectroscopy is used to identify the functional groups present in a molecule. For 2-aminothiazole derivatives, characteristic absorption bands for N-H, C=N, C=C, and C-S bonds can be observed.[8][12][13]
Experimental Protocol: FTIR Analysis (KBr Pellet Method)
-
Instrumentation: FTIR spectrometer.
-
Sample Preparation (KBr Pellet):
-
Analysis: Place the KBr pellet in the sample holder of the FTIR instrument and acquire the spectrum.
-
Data Interpretation: Identify characteristic absorption bands. For example, the N-H stretching of the amino group is typically observed in the range of 3100-3500 cm⁻¹. The C=N stretching of the thiazole ring appears around 1600-1680 cm⁻¹, and the C=C stretching is observed in the 1400-1600 cm⁻¹ region.[8][12]
Mass Spectrometry (MS)
Application Note: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural confirmation.[8][9][10]
Experimental Protocol: Mass Spectrometry Analysis
-
Instrumentation: Mass spectrometer (e.g., coupled with LC or a direct infusion pump).
-
Ionization Method: Electrospray ionization (ESI) is common for these compounds.
-
Analysis: Introduce the sample into the mass spectrometer and acquire the mass spectrum.
-
Data Interpretation: The molecular ion peak (M+H)⁺ will confirm the molecular weight of the compound. The fragmentation pattern can provide structural information. For instance, the fragmentation of 5-(4-alkylphenyl)-2-aminothiazole derivatives often involves the loss of NH₂CN and CH=C=S.[15]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the analytical characterization of 2-aminothiazole derivatives.
Table 1: Chromatographic Data for a Representative 2-Aminothiazole Derivative (21MAT) [4][5][6]
| Parameter | HPLC-UV | LC-MS/MS |
| Column | Phenomenex® Luna C18 (50x4.6 mm, 5 µm) | Waters Xterra RP® C18 (150x4.6 mm, 5 µm) |
| Mobile Phase | 55% 0.1% OPA in water, 45% ACN | 85% 5mM AmFm + 0.1% FA, 15% ACN:MeOH (95:5) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 272 nm | ESI+ MRM |
| Retention Time | Varies | Varies |
| Linearity Range | 0.5 - 1.5 mg/mL | 20 - 1000 ng/mL |
| Accuracy (% RE) | - | 0.80 to -9.84% (inter-day) |
| Precision (% CV) | - | 6.10 to 13.21% (inter-day) |
Table 2: Spectroscopic Data for Representative 2-Aminothiazole Derivatives
| Technique | Compound | Characteristic Data | Reference |
| ¹H NMR | 2-aminothiazole | δ 6.93 (d, J=3.7 Hz, 1H), 6.53 (d, J=3.7 Hz, 1H), 6.86 (s, 2H, NH₂) in DMSO-d₆ | [11] |
| ¹³C NMR | 2-amino-4-methylthiazole | δ 169.2, 153.4, 111.1, 15.7 ppm in DMSO-d₆ | [16] |
| FTIR (cm⁻¹) | 2-amino-4-(4-bromophenyl)thiazole | 3353 (N-H), 1515 (C=N), 1455 (C=C), 1091 (C-S-C) | [12] |
| Mass Spec (m/z) | 2-amino-4-(4-bromophenyl)thiazole | 255 (M+H)⁺ | [12] |
Signaling Pathways and Experimental Workflows
Signaling Pathways of 2-Aminothiazole Derivatives
Many 2-aminothiazole derivatives exhibit their biological activity by modulating specific signaling pathways, often by acting as kinase inhibitors.[1][2][17] For example, Dasatinib, a well-known anticancer drug, is a 2-aminothiazole derivative that inhibits multiple tyrosine kinases, including Src and Abl.[1] Other derivatives have been shown to target Aurora kinases, protein kinase CK2, EGFR, and the PI3K/mTOR pathway.[1][2][8][18]
Caption: Kinase inhibition by 2-aminothiazole derivatives.
Experimental Workflow for Characterization
The logical flow for the complete characterization of a newly synthesized 2-aminothiazole derivative involves a series of analytical techniques to confirm its identity, purity, and structure.
Caption: Workflow for 2-aminothiazole characterization.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. LC-MS/MS method development and validation for quantitative analyses of 2-aminothiazoline-4-carboxylic acid--a new cyanide exposure marker in post mortem blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. 2-Aminothiazole (96-50-4) 1H NMR spectrum [chemicalbook.com]
- 12. universalprint.org [universalprint.org]
- 13. mdpi.com [mdpi.com]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. researchgate.net [researchgate.net]
- 16. rsc.org [rsc.org]
- 17. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-(2-Aminothiazol-5-YL)ethanone in Agricultural Chemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Aminothiazol-5-YL)ethanone is a heterocyclic compound belonging to the thiazole class of molecules. The thiazole ring is a common scaffold in many biologically active compounds, and derivatives of this compound have shown promise in the development of agricultural chemicals. This compound serves as a versatile building block for the synthesis of novel fungicides, herbicides, and insecticides.[1][2] Its utility in agrochemical formulations is attributed to its potential to enhance the efficacy and stability of pesticides and herbicides.[2]
These application notes provide an overview of the agricultural applications of this compound derivatives, along with protocols for their synthesis and biological evaluation.
Fungicidal Applications
Derivatives of this compound have been synthesized and evaluated for their antifungal activity against a range of agricultural fungi. For instance, certain 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and their 5-arylidene derivatives, synthesized from 2-aminothiazole precursors, have demonstrated significant fungicidal effects.
Quantitative Data on Fungicidal Activity of Derivatives
The following table summarizes the percentage inhibition of various agricultural fungi by derivatives of 2-aminothiazole. It is important to note that this data is for derivatives and not for the parent compound this compound itself.
| Compound ID | Target Fungi | Concentration (ppm) | Inhibition (%) | Reference |
| 1d | Pythium aphanidermatum | 50 | 95.0 | [3] |
| 1e | Pythium aphanidermatum | 50 | 97.2 | [3] |
| 1d | Gibberella zeae | 50 | 58.8 | [3] |
| 1e | Gibberella zeae | 50 | 62.8 | [3] |
| 1d | Rhizoctonia solani | 50 | 91.3 | [3] |
| 1e | Rhizoctonia solani | 50 | 86.7 | [3] |
| 1d | Botrytis cinerea | 50 | 76.3 | [3] |
| 1e | Botrytis cinerea | 50 | 79.4 | [3] |
Experimental Protocol: In Vitro Antifungal Assay (Agar Dilution Method)
This protocol is adapted from general fungicide efficacy testing methods and can be used to evaluate the antifungal activity of this compound derivatives.[4]
1. Materials:
-
Potato Dextrose Agar (PDA) medium
-
Test compound (dissolved in a suitable solvent like DMSO)
-
Fungal cultures (e.g., Pythium aphanidermatum, Gibberella zeae)
-
Sterile Petri dishes
-
Sterile cork borer
-
Incubator
2. Procedure:
-
Prepare PDA medium and sterilize by autoclaving.
-
Cool the medium to 45-50°C.
-
Add the desired concentration of the test compound to the molten PDA. For a control, add only the solvent.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) of the test fungus, taken from the edge of an actively growing culture.
-
Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28°C) for a specified period (e.g., 3-7 days) or until the mycelium in the control plate reaches the edge of the dish.
-
Measure the radial growth of the fungal colony in millimeters.
-
Calculate the percentage inhibition of mycelial growth using the following formula: % Inhibition = [(dc - dt) / dc] * 100 Where:
-
dc = average diameter of the fungal colony in the control plate
-
dt = average diameter of the fungal colony in the treated plate
-
Workflow for Antifungal Activity Screening
Caption: Workflow for in vitro antifungal activity screening.
Herbicidal Applications
Derivatives of 2-aminothiazole have also been investigated for their herbicidal properties. For example, a series of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates have been synthesized and shown to exhibit good herbicidal activities by inhibiting photosystem II (PSII) electron transport.[5]
Quantitative Data on Herbicidal Activity of a Derivative
| Compound | Dose (g/ha) | Target Weed | Herbicidal Activity | Reference |
| (Z)-ethoxyethyl 2-cyano-3-isopropyl-3-(2-chlorothiazol-5-yl)methylaminoacrylate | 75 | Various broadleaf and grass weeds | Excellent | [5] |
Experimental Protocol: Post-emergence Herbicidal Assay
This protocol provides a general method for evaluating the post-emergence herbicidal activity of synthesized compounds.
1. Materials:
-
Test compound
-
Acetone and Tween-20 (for formulation)
-
Weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) grown in pots
-
Spray chamber
2. Procedure:
-
Grow the target weed species in pots containing a suitable soil mix in a greenhouse.
-
When the weeds reach a specific growth stage (e.g., 2-3 leaf stage), prepare the test solution.
-
Dissolve the test compound in a minimal amount of acetone and then dilute with water containing a surfactant (e.g., 0.1% Tween-20) to the desired concentration.
-
Apply the test solution to the foliage of the weed species using a laboratory spray chamber calibrated to deliver a specific volume (e.g., 200-400 L/ha).
-
Include a control group sprayed only with the acetone-surfactant solution.
-
Return the pots to the greenhouse and observe the plants for a set period (e.g., 14-21 days).
-
Assess the herbicidal damage visually using a rating scale (e.g., 0 = no effect, 100 = complete kill) or by measuring the fresh or dry weight of the above-ground biomass.
-
Calculate the percentage of growth inhibition compared to the control group.
Logical Relationship for Herbicide Development
Caption: Logical progression for herbicide development.
Insecticidal Applications
While less documented for the parent compound, derivatives of related heterocyclic systems have shown insecticidal activity. The development of novel insecticides from this compound would likely follow a similar path of derivatization and screening against common agricultural pests.
Experimental Protocol: Insecticidal Bioassay (Leaf-dip Method)
This protocol is a standard method for evaluating the contact and ingestion toxicity of compounds to phytophagous insects.[6]
1. Materials:
-
Test compound
-
Acetone and Triton X-100 (for formulation)
-
Leaf discs from a suitable host plant (e.g., cabbage for diamondback moth larvae)
-
Target insect species (e.g., larvae of Spodoptera littoralis)
-
Petri dishes lined with moist filter paper
2. Procedure:
-
Prepare a series of concentrations of the test compound in an acetone-water solution containing a surfactant (e.g., 0.1% Triton X-100).
-
Dip leaf discs into each test solution for a set time (e.g., 10-30 seconds).
-
Allow the leaf discs to air-dry.
-
Place one treated leaf disc in each Petri dish.
-
Introduce a known number of insect larvae (e.g., 10 third-instar larvae) into each Petri dish.
-
Include a control group with leaf discs dipped in the acetone-surfactant solution only.
-
Seal the Petri dishes and maintain them at a controlled temperature and humidity.
-
Record larval mortality at regular intervals (e.g., 24, 48, and 72 hours).
-
Calculate the percentage mortality, correcting for any control mortality using Abbott's formula if necessary.
-
Determine the LC50 (lethal concentration to kill 50% of the population) using probit analysis.
Signaling Pathway (Hypothetical Insecticidal Mechanism)
Caption: Hypothetical insecticidal mechanism of action.
Disclaimer
The information provided in these application notes is for research and development purposes only. The experimental protocols are intended as general guidelines and may require optimization for specific compounds and target organisms. All work with agricultural chemicals should be conducted in accordance with local regulations and safety guidelines. The quantitative data presented is for derivatives of this compound, and the activity of the parent compound may differ.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. Synthesis and herbicidal activity of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological activities of novel 2-pyrazolin-5-one derivatives and their toxicity on certain pests infesting field crops in laboratory conditions - Journal of King Saud University - Science [jksus.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Aminothiazol-5-YL)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-(2-Aminothiazol-5-YL)ethanone synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct method for synthesizing this compound?
A1: The most prevalent method for the synthesis of this compound is a variation of the Hantzsch thiazole synthesis.[1][2][3][4][5][6] This reaction involves the cyclocondensation of a 3-halo-2,4-pentanedione (such as 3-chloro- or 3-bromo-2,4-pentanedione) with thiourea.[7]
Q2: What are the primary challenges encountered when synthesizing this compound that can lead to low yields?
A2: Researchers often face several challenges that can result in diminished yields, including the formation of side products, incomplete reactions, and difficulties in isolating and purifying the final product. The stability of the starting materials and the precise control of reaction conditions are crucial for a successful synthesis.
Q3: How can the yield of this compound synthesis be improved?
A3: Optimizing various reaction parameters is key to enhancing the yield. This includes the careful selection of solvents, the use of appropriate catalysts, and the fine-tuning of the reaction temperature and time. Advanced techniques such as microwave-assisted synthesis have also been shown to significantly improve yields and shorten reaction times.[8][9][10][11]
Q4: What are some common impurities that might be observed in the synthesis of this compound?
A4: While specific impurity profiling for this exact compound is not extensively documented, general impurities in Hantzsch-type syntheses can include unreacted starting materials, side-products from the self-condensation of the β-dicarbonyl compound, and the formation of isomeric thiazole structures if the starting materials are not symmetrical. Over-reaction or decomposition under harsh conditions can also lead to tar-like impurities.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Poor quality of starting materials: The 3-halo-2,4-pentanedione can be unstable. | Use freshly prepared or purified 3-halo-2,4-pentanedione. Ensure the purity of the thiourea. |
| Suboptimal reaction temperature: The reaction may be too slow at lower temperatures or lead to side products at higher temperatures. | Experiment with a range of temperatures, for example, from room temperature up to the reflux temperature of the chosen solvent. Monitor the reaction progress using thin-layer chromatography (TLC). | |
| Inappropriate solvent: The polarity and boiling point of the solvent can significantly impact the reaction rate and yield. | Screen different solvents such as ethanol, methanol, or ethyl acetate.[4] | |
| Absence of a suitable catalyst: The reaction may proceed slowly without a catalyst. | Consider the addition of a catalyst. For related 2-aminothiazole syntheses, copper(II) bromide has been used effectively in one-pot procedures starting from the ketone.[4] For condensations, bases like potassium tert-butylate have been shown to improve yields in similar reactions.[12] | |
| Formation of Multiple Products/Impurities | Side reactions: The 3-halo-2,4-pentanedione can undergo self-condensation or other side reactions. | Control the reaction temperature carefully. A lower temperature may reduce the rate of side reactions. The order of addition of reagents can also be critical. |
| Incorrect stoichiometry: An excess of one reactant can lead to the formation of by-products. | Ensure accurate molar ratios of the reactants. Typically, a 1:1 molar ratio of the 3-halo-2,4-pentanedione and thiourea is used.[7] | |
| Difficult Product Isolation and Purification | Product solubility: The product may be soluble in the reaction solvent, making precipitation difficult. | After the reaction is complete, try to precipitate the product by cooling the reaction mixture or by adding a non-solvent. |
| Presence of tar-like impurities: Overheating or prolonged reaction times can lead to the formation of polymeric or tarry by-products. | Optimize the reaction time and temperature by monitoring the reaction with TLC. Avoid excessive heating. | |
| Co-precipitation of impurities: Impurities may co-precipitate with the desired product. | Recrystallization from a suitable solvent is often an effective method for purification. Column chromatography can also be employed if recrystallization is not sufficient. |
Data Presentation
The following table summarizes the effects of various reaction parameters on the yield of analogous 2-aminothiazole derivatives, providing a general guide for optimizing the synthesis of this compound.
| Reactants | Catalyst/Conditions | Solvent | Temperature | Time | Yield (%) | Reference Compound | Citation |
| Aryl Methyl Ketone, Thiourea | Copper(II) Bromide, K2CO3 | Ethyl Acetate | Reflux | Not Specified | 87 | 4-Phenylthiazol-2-amine | [4] |
| Aryl Methyl Ketone, Thiourea | Copper(II) Bromide, K2CO3 | Methanol | Reflux | Not Specified | 75 | 4-Phenylthiazol-2-amine | [4] |
| Aryl Methyl Ketone, Thiourea | Copper(II) Bromide, K2CO3 | Ethanol | Reflux | Not Specified | 78 | 4-Phenylthiazol-2-amine | [4] |
| 2-Amino-4-methyl-5-acetylthiazole, Aromatic Aldehyde | Potassium tert-butylate | Ethanol | Reflux | 3-5 h | 55-89 | 1-[2-Amino-4-methylthiazol-5-yl]-3-arylpropenones | [12] |
| 2-Aminothiazole, Aldehyde, Ethyl Acetoacetate | Microwave Irradiation | Solvent-free | Not Specified | Minutes | High | Thiazolo[3,2-a]pyrimidine derivatives | [9] |
Disclaimer: The yields presented in this table are for analogous compounds and are intended to provide general guidance. Actual yields for the synthesis of this compound may vary.
Experimental Protocols
Key Experiment: Hantzsch Synthesis of this compound
This protocol is a representative procedure based on the Hantzsch thiazole synthesis for analogous compounds.[4][7]
Materials:
-
3-Chloro-2,4-pentanedione
-
Thiourea
-
Ethanol
-
Sodium acetate (for neutralization if necessary)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1 molar equivalent) in ethanol.
-
To this solution, add 3-chloro-2,4-pentanedione (1 molar equivalent) dropwise with stirring.
-
Heat the reaction mixture to reflux and maintain this temperature for a specified period (e.g., 2-8 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
The product may precipitate upon cooling. If not, the volume of the solvent can be reduced under vacuum to induce crystallization.
-
If the reaction mixture is acidic, it can be neutralized with a solution of sodium acetate.
-
Collect the solid product by filtration and wash it with cold ethanol and then with water to remove any unreacted thiourea and inorganic salts.
-
Dry the crude product under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Visualizations
Caption: General synthesis workflow for this compound.
Caption: Troubleshooting decision tree for low yield in synthesis.
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates [medmedchem.com]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water [beilstein-journals.org]
- 11. medmedchem.com [medmedchem.com]
- 12. researchgate.net [researchgate.net]
Side reactions in Hantzsch thiazole synthesis and their prevention
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the Hantzsch thiazole synthesis. This resource is designed for researchers, medicinal chemists, and drug development professionals to troubleshoot and optimize this foundational heterocyclic synthesis. Here, we move beyond basic protocols to address the nuanced challenges and side reactions that can impact yield, purity, and regioselectivity.
Part 1: Foundational Knowledge & Best Practices
Q1: What is the accepted mechanism for the Hantzsch thiazole synthesis?
A1: The Hantzsch thiazole synthesis is a classic condensation reaction that forms a thiazole ring from an α-haloketone and a thioamide.[1] The reaction is prized for its reliability and generally high yields.[2] The mechanism proceeds through a well-established multi-step pathway:
-
Nucleophilic Attack (SN2 Reaction): The reaction initiates with the sulfur atom of the thioamide acting as a nucleophile, attacking the electrophilic α-carbon of the haloketone. This displaces the halide and forms an S-alkylated intermediate (a thioimino ether salt).[2]
-
Intramolecular Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon. This step forms the five-membered heterocyclic ring, resulting in a hydroxythiazoline intermediate.
-
Dehydration: The final step is the acid-catalyzed elimination of a water molecule (dehydration) from the hydroxythiazoline intermediate to yield the stable, aromatic thiazole ring.[2]
Part 2: Troubleshooting Common Side Reactions
This section addresses the most frequent issues encountered during the synthesis, focusing on the mechanistic origins of byproducts and actionable strategies for their prevention.
Q2: I'm observing two products with the same mass, suggesting an isomeric mixture. What is this side reaction and how can I control it?
A2: This is the most common and mechanistically significant side reaction in the Hantzsch synthesis, particularly when using N-substituted thioamides. You are likely forming a mixture of the desired 2-(substituted-amino)thiazole and the undesired regioisomeric byproduct, a 3-substituted 2-imino-2,3-dihydrothiazole .
Causality — The Competing Cyclization Pathway:
The formation of this isomeric byproduct is highly dependent on the reaction's pH.[3]
-
Neutral/Basic Conditions (Desired Pathway): Under neutral conditions, the initial S-alkylation occurs, followed by cyclization where the unprotonated nitrogen attacks the carbonyl carbon. This exclusively leads to the 2-aminothiazole product after dehydration.
-
Acidic Conditions (Side Reaction Pathway): In a strongly acidic environment, the nitrogen of the N-substituted thioamide can be protonated. After the initial S-alkylation, the other nitrogen atom (from the original thioamide backbone) can attack the carbonyl. This alternative cyclization route leads to the 3-substituted 2-imino-2,3-dihydrothiazole isomer.[3] Reactions performed in 10M HCl have been shown to favor this imino byproduct.[3]
Prevention Protocol:
-
Solvent Choice: Use neutral, protic solvents like ethanol or methanol. These are standard for the Hantzsch synthesis and provide good solubility for the reactants without promoting the undesired pathway.[4]
-
pH Control: Avoid adding any strong acids. The reaction generates HBr or HCl in situ, which can catalyze the final dehydration step. Adding further acid is unnecessary and detrimental to regioselectivity.
-
Work-up: During the work-up, the reaction mixture is typically poured into a mild base solution (e.g., 5% Na₂CO₃).[2] This neutralizes the hydrohalic acid formed and precipitates the free base form of your product, ensuring any residual acid is quenched.
Q3: My TLC plate is messy with multiple spots, and the final yield is poor. What are the likely culprits?
A3: A "messy" reaction with multiple byproducts often points to issues with starting material stability or suboptimal reaction conditions leading to competing degradation pathways.
-
Cause 1: Purity of Starting Materials
-
The Problem: α-haloketones, especially α-bromoketones, can be lachrymatory and unstable over time, often developing color.[5] Thioamides are also susceptible to hydrolysis or oxidation if not stored properly.[6] Impurities in these reagents can lead to a cascade of side reactions.
-
The Solution (Self-Validation):
-
α-Haloketones: If possible, use freshly prepared or recently purchased α-haloketones. If the reagent is old or colored, consider a quick purification by recrystallization or short-path distillation before use.
-
Thioamides: Ensure your thioamide is pure and dry. Store under an inert atmosphere if it is particularly sensitive.
-
-
-
Cause 2: Self-Condensation of α-Haloketone
-
The Problem: α-haloketones possess an acidic α-proton and an electrophilic carbonyl carbon. Under certain conditions (especially with residual base or at high temperatures), they can undergo aldol-type self-condensation, leading to complex dimeric byproducts.[7]
-
The Solution (Self-Validation):
-
Control Stoichiometry: Use a slight excess (e.g., 1.1 to 1.5 equivalents) of the thioamide.[5] This ensures the more stable thioamide is in excess, helping to rapidly consume the α-haloketone and minimize its opportunity to self-condense.
-
Temperature Control: Do not overheat the reaction. While many Hantzsch syntheses require heating, excessive temperatures can accelerate side reactions.[4] Start at a moderate temperature (e.g., 60 °C) and monitor by TLC before increasing if the reaction is too slow.
-
-
-
Cause 3: Thioamide Decomposition
-
The Problem: While generally stable, thioamides can be attacked by nucleophilic solvents (like methanol) at high temperatures over long reaction times. In aqueous media, they can hydrolyze back to the corresponding amide, which is unreactive in this synthesis.[6]
-
The Solution (Self-Validation):
-
Reaction Time: Monitor the reaction by TLC. Do not let the reaction run for an unnecessarily long time after the starting materials have been consumed.
-
Solvent Choice: For particularly sensitive substrates, consider a less nucleophilic solvent like acetonitrile (ACN) or isopropyl alcohol instead of methanol.[6]
-
-
Part 3: Proactive Optimization & Workflow
Q4: How can I systematically optimize my reaction to prevent side reactions from the start?
A4: Proactive optimization involves carefully selecting parameters to favor the desired reaction pathway. The following table summarizes key variables and their impact.
| Parameter | Recommended Condition | Rationale & Impact on Side Reactions |
| Stoichiometry | 1.1 - 1.5 eq. Thioamide | Minimizes α-haloketone self-condensation by ensuring it is the limiting reagent.[5] |
| Solvent | Ethanol, Methanol | Good solubility for reactants; neutral pH favors correct regioselectivity.[4][8] |
| Temperature | 40°C - Reflux | Start moderately. Excessive heat can cause decomposition of reactants and products.[4] |
| pH | Neutral (No added acid/base) | Crucial for preventing the formation of the 2-imino-2,3-dihydrothiazole byproduct.[3] |
| Concentration | 0.5 M - 1.0 M | A reasonably high concentration helps the bimolecular reaction proceed efficiently. |
Experimental Protocols
Protocol 1: Standard Synthesis of 2-Amino-4-phenylthiazole
This protocol is a robust starting point for simple substrates.[2]
-
Reagent Preparation: In a 20 mL vial, combine 2-bromoacetophenone (1.00 g, 5.0 mmol) and thiourea (0.57 g, 7.5 mmol, 1.5 eq.).
-
Reaction Setup: Add methanol (5 mL) and a magnetic stir bar.
-
Reaction Execution: Heat the mixture with stirring on a hot plate set to 80-100°C for 30-60 minutes. Monitor the disappearance of the 2-bromoacetophenone spot by TLC (e.g., using 1:1 ethyl acetate/hexanes).
-
Work-up & Isolation: Allow the reaction to cool to room temperature. Pour the contents into a beaker containing 20 mL of 5% aqueous sodium carbonate solution. Stir for 10 minutes.
-
Purification: Collect the resulting precipitate by vacuum filtration through a Buchner funnel. Wash the filter cake thoroughly with water to remove salts and excess thiourea. Allow the solid to air dry. The product is often pure enough for characterization without further purification.[2]
Protocol 2: Microwave-Assisted Synthesis for Rapid Optimization
This method is excellent for accelerating reaction rates and potentially improving yields by minimizing reaction time.[9]
-
Reagent Preparation: In a 10 mL microwave reaction vessel, combine the α-haloketone (1.0 mmol), the thioamide (1.2 mmol, 1.2 eq.), and methanol (2 mL).
-
Reaction Execution: Seal the vessel and place it in a microwave reactor. Heat to 90°C for 15-30 minutes.
-
Work-up & Isolation: After cooling, transfer the reaction mixture to a beaker with 10 mL of 5% NaHCO₃ solution. Collect the precipitate via vacuum filtration, wash with water, and dry. This method often results in higher yields and requires less purification than conventional heating.[9]
References
- 1. synarchive.com [synarchive.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Self-condensation - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of 2-Aminothiazole Synthesis
Welcome to the technical support center for the synthesis of 2-aminothiazole and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 2-aminothiazoles, particularly via the widely used Hantzsch synthesis method.
Issue: Low or No Product Yield
-
Question: My reaction yield is consistently low, or I am not obtaining any product. What are the common causes and solutions?
-
Answer: Low yields are a frequent challenge and can stem from several factors. Below is a breakdown of potential causes and their corresponding solutions.[1][2]
| Possible Cause | Suggested Solution |
| Poor Quality of Starting Materials | Ensure the purity of the α-haloketone and thiourea. For instance, 2-aminothiophenol, a related starting material for benzothiazoles, is susceptible to oxidation.[2] Use freshly purified starting materials for optimal results. |
| Inappropriate Solvent | The choice of solvent is critical. Screen different solvents such as ethanol, methanol, water, or mixtures to find the optimal medium for your specific substrates.[1] |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Refluxing or employing microwave-assisted heating can often improve yields and reduce reaction times.[1] |
| Ineffective or Absent Catalyst | While the Hantzsch synthesis can proceed without a catalyst, acidic or basic catalysts can be beneficial.[1] Greener alternatives like silica-supported tungstosilicic acid have also been shown to be effective.[3] |
| Incorrect Stoichiometry | Verify the molar ratios of your reactants. An excess of one reactant may or may not be beneficial depending on the specific substrates. |
| Atmospheric Moisture | If your reactants are sensitive to moisture, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
Issue: Formation of Impurities or Side Products
-
Question: My reaction is producing significant amounts of impurities or side products. How can I minimize their formation?
-
Answer: The formation of side products can complicate purification and reduce the yield of the desired 2-aminothiazole.
| Possible Cause | Suggested Solution |
| Reaction Temperature Too High or Reaction Time Too Long | Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent the formation of degradation products.[1] |
| Incorrect pH of the Reaction Mixture | Adjusting the pH can be crucial. Some variations of the Hantzsch synthesis show improved regioselectivity under acidic conditions.[1][4] |
| Reactive Functional Groups on Starting Materials | If your starting materials contain sensitive functional groups, consider using protecting groups before the condensation reaction to prevent unwanted side reactions.[1] |
Issue: Difficult Product Isolation and Purification
-
Question: I am having trouble isolating and purifying my 2-aminothiazole product. What strategies can I employ?
-
Answer: Isolation and purification can be challenging due to the properties of the product and the presence of impurities.
| Possible Cause | Suggested Solution |
| Product is Highly Soluble in the Reaction Solvent | After the reaction is complete, attempt to precipitate the product by adding a non-solvent or by cooling the reaction mixture.[1] |
| Formation of a Complex Mixture of Products | If a complex mixture is formed, column chromatography is often necessary for purification.[1] |
| Catalyst is Difficult to Remove | The use of solid-supported catalysts, such as silica-supported tungstosilicic acid, can simplify removal by simple filtration.[3] |
| Product is a Salt | In the Hantzsch synthesis, the initial product is often a hydrohalide salt, which is soluble in polar solvents like methanol. Neutralization with a base, such as 5% sodium carbonate solution, will precipitate the free base, which is often insoluble in water.[5][6] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Hantzsch thiazole synthesis?
A1: The Hantzsch thiazole synthesis is a classic condensation reaction between an α-haloketone and a thioamide.[7] The mechanism proceeds through three main steps:
-
Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile and attacks the α-carbon of the haloketone in an SN2 reaction.[6][7]
-
Cyclization: An intramolecular nucleophilic attack occurs where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone, forming a five-membered ring intermediate.[7]
-
Dehydration: The resulting intermediate undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring.[7]
Q2: How can I improve the yield and reduce the reaction time of my 2-aminothiazole synthesis?
A2: Optimizing reaction conditions is key. Consider screening different solvents, adjusting the reaction temperature, and using a suitable catalyst.[1] Microwave-assisted synthesis and solvent-free conditions have been shown to significantly improve yields and shorten reaction times.[1][8]
Q3: Are there more environmentally friendly ("greener") methods for synthesizing 2-aminothiazoles?
A3: Yes, several eco-friendly approaches have been developed. These include using water as a solvent, employing reusable catalysts like silica-supported tungstosilisic acid, utilizing solvent-free grinding methods, and microwave-assisted synthesis, which often requires less energy and time.[1][3] One-pot multi-component procedures are also considered a green chemistry approach.[3]
Q4: How do I monitor the progress of my reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction.[5] By spotting the reaction mixture on a TLC plate over time, you can observe the consumption of starting materials and the formation of the product, helping to determine the optimal reaction time.
Experimental Protocols
Protocol 1: General Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol is a general procedure for the synthesis of a simple 2-aminothiazole derivative.[5]
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Water
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add methanol (5 mL) and a stir bar.
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. The product should precipitate.
-
Filter the mixture through a Buchner funnel.
-
Wash the collected solid with water.
-
Allow the solid to air dry.
Protocol 2: One-Pot, Catalyst-Assisted Synthesis of Hantzsch Thiazole Derivatives
This protocol outlines a more environmentally friendly approach using a solid-supported catalyst.[3]
Materials:
-
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol)
-
Thiourea (1 mmol)
-
Substituted Benzaldehyde (1 mmol)
-
Silica-supported Tungstosilicic Acid (SiW/SiO₂) (15%)
-
Ethanol/Water (1:1 mixture)
-
Acetone
Procedure:
-
In a flask, combine 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, the substituted benzaldehyde, and SiW/SiO₂.
-
Add 5 mL of the ethanol/water mixture.
-
Reflux the mixture with stirring at 65°C for 2 to 3.5 hours.
-
Filter the obtained solid and wash it with ethanol.
-
Dissolve the remaining solid in acetone and remove the SiW/SiO₂ catalyst by filtration.
-
Evaporate the filtrate under vacuum to obtain the final product.
Visualizations
Caption: General experimental workflow for the Hantzsch 2-aminothiazole synthesis.
Caption: Troubleshooting flowchart for low yield in 2-aminothiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Facile Synthesis of 2-AminoThiazole Derivatives and their Biological Evaluation - IJPRS [ijprs.com]
Technical Support Center: Purification of 1-(2-Aminothiazol-5-YL)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1-(2-Aminothiazol-5-YL)ethanone.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Problem 1: Low Yield After Recrystallization
-
Question: I am experiencing a significant loss of product during recrystallization. What are the possible reasons and how can I improve my yield?
-
Answer: Low recovery during recrystallization is a common issue. The primary causes include:
-
Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor upon cooling.
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step, the product can crash out along with impurities.
-
Incomplete Transfer: Mechanical losses during the transfer of crystals from the flask to the filter.
Solutions:
-
Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Solvent Screening: Test a variety of solvents. For 2-aminothiazole derivatives, polar solvents like ethanol are often a good starting point.[1] A mixture of a good solvent (e.g., ethanol, methanol) and an anti-solvent (e.g., water, hexane) can also be effective.
-
Pre-heat Apparatus: Ensure your filtration funnel and receiving flask are pre-heated to prevent premature crystallization during hot filtration.
-
Careful Transfer: Rinse the crystallization flask with a small amount of cold recrystallization solvent to transfer all the crystals to the filter.
-
Problem 2: Oiling Out During Recrystallization
-
Question: My compound is separating as an oil instead of forming crystals during cooling. What causes this and how can I fix it?
-
Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated with impurities.
Solutions:
-
Lower the Temperature: Try a solvent with a lower boiling point.
-
Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod can also be helpful.
-
Use a Solvent Mixture: Dissolve the compound in a good solvent and then add a miscible anti-solvent dropwise until the solution becomes slightly turbid. Reheat to get a clear solution and then cool slowly.
-
Pre-purification: If the crude material is very impure, consider a preliminary purification step like column chromatography to remove the bulk of the impurities.
-
Problem 3: Poor Separation in Column Chromatography
-
Question: I am unable to achieve good separation of my target compound from impurities using column chromatography. What should I try?
-
Answer: Poor separation on a silica gel column is typically due to an inappropriate mobile phase polarity.
Solutions:
-
Optimize Mobile Phase: The goal is to find a solvent system where the desired compound has an Rf value of approximately 0.25-0.35 on a TLC plate.
-
For 2-aminothiazole derivatives, a common mobile phase is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[2]
-
Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., 7:3, 1:1) until you achieve good separation on a TLC plate.
-
-
Gradient Elution: If a single solvent mixture does not separate all components, a gradient elution can be used. Start with a non-polar mobile phase and gradually increase the polarity during the column run.
-
Alternative Solvents: Consider other solvent systems such as dichloromethane/methanol for more polar compounds.
-
Problem 4: Colored Impurities in the Final Product
-
Question: My purified this compound is still colored. How can I remove these colored impurities?
-
Answer: Colored impurities are often large, polar, conjugated molecules.
Solutions:
-
Activated Charcoal: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal. Boil the solution for a few minutes, and then perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities. Be aware that charcoal can also adsorb some of your product, so use it sparingly.
-
Column Chromatography: A well-optimized column chromatography protocol should be able to separate colored impurities from your desired compound.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common impurities in the synthesis of this compound?
-
Q2: What is a good starting solvent for the recrystallization of this compound?
-
A2: Based on literature for similar 2-aminothiazole derivatives, ethanol is a good starting point.[1] For a related compound, 1-[2-amino-4-methylthiazol-5-yl]ethanone, derivatives were recrystallized from acetic acid.[1] Washing the hydrobromide salt of the product with water or ethanol has also been reported as a purification step.[1]
-
-
Q3: How can I monitor the purity of my fractions during column chromatography?
-
A3: Thin-layer chromatography (TLC) is the most common method. Spot a small amount of each collected fraction onto a TLC plate and develop it in the same mobile phase used for the column. Visualize the spots under a UV lamp and/or by staining. Combine the fractions that contain only the pure product.
-
-
Q4: Is this compound stable during purification?
-
A4: While specific stability data for this compound is limited, 2-aminothiazole derivatives can be sensitive to strong acids or bases and prolonged heating. It is generally advisable to use mild conditions and avoid unnecessarily long reaction or purification times.
-
Quantitative Data Summary
The following table summarizes typical data related to the purification of 2-aminothiazole derivatives. Note that specific values for this compound may vary depending on the synthetic route and purification method.
| Parameter | Recrystallization | Column Chromatography |
| Typical Solvents | Ethanol, Acetic Acid, Ethanol/Water | Hexane/Ethyl Acetate, Dichloromethane/Methanol |
| Expected Purity | >98% (by HPLC) | >95% (by HPLC) |
| Typical Yield | 60-90% | 50-85% |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol while stirring and heating to dissolve the solid completely.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for 2-5 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or by air drying on the filter paper.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica gel to settle into a packed bed without any air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the dried sample onto the top of the packed column.
-
Elution: Begin eluting with the chosen mobile phase (e.g., a hexane/ethyl acetate mixture determined by prior TLC analysis).
-
Fraction Collection: Collect the eluent in separate fractions.
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common recrystallization problems.
References
Technical Support Center: Overcoming Poor Solubility of 2-Aminothiazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 2-aminothiazole derivatives.
Frequently Asked Questions (FAQs)
Q1: My 2-aminothiazole derivative has very low aqueous solubility. What are the initial steps I should take?
A1: When encountering poor aqueous solubility with a 2-aminothiazole derivative, a systematic approach is recommended. The initial steps involve simple and rapid methods before moving to more complex formulation strategies.
-
pH Adjustment: The solubility of 2-aminothiazole derivatives can be pH-dependent due to the presence of the amino group.[1][2] In acidic conditions, the amine group can be protonated, which may increase its solubility in aqueous solutions.[1][2] Start by attempting to dissolve the compound in buffers with varying pH values (e.g., pH 2, 4, 6.8, 7.4) to determine its pH-solubility profile. However, be cautious as extreme pH values could lead to the degradation of the compound.[1]
-
Co-solvents: Employing a co-solvent system can significantly enhance solubility.[1][3] Common co-solvents used in research settings include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs).[1] It is advisable to start with a low percentage of the co-solvent and incrementally increase the concentration until the compound dissolves. Keep in mind the potential for co-solvent toxicity in biological assays.[1]
Q2: I am considering salt formation to improve the solubility of my 2-aminothiazole derivative. What are the key considerations?
A2: Salt formation is a widely used and effective method for increasing the solubility of ionizable compounds.[4] For a 2-aminothiazole derivative, which is a weak base, salt formation with an appropriate acid can lead to a significant increase in aqueous solubility.[5][6]
Key considerations include:
-
pKa Difference: For a stable salt to form, a general guideline is that the difference in pKa (ΔpKa) between the base (your 2-aminothiazole derivative) and the acid (the counterion) should be greater than 2 to 3.[1]
-
Counterion Selection: The choice of counterion is critical and can influence the solubility, stability, and mechanical properties of the resulting salt.[5] Common acidic counterions include hydrochloride, sulfate, and methanesulfonate.[7]
-
Crystallinity: The resulting salt should ideally be crystalline, as this generally provides better stability compared to amorphous forms.[5]
Q3: My attempt at salt formation was unsuccessful. What could be the potential reasons?
A3: Several factors can contribute to the failure of salt formation:
-
Insufficient pKa Difference: As mentioned, a ΔpKa of less than 2 between the 2-aminothiazole derivative and the selected acid may not be sufficient for a stable salt to form.[1]
-
Solvent System: The choice of solvent for the salt formation process is crucial. The solvent must be able to dissolve both the free base and the acid to an extent that allows for the salt formation reaction to occur.
-
Steric Hindrance: The molecular structure of your derivative might present steric hindrance around the amino group, preventing the efficient interaction with the acid.
Q4: What are the advantages of using cyclodextrins for solubility enhancement?
A4: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic cavity, forming inclusion complexes.[1][8] This complexation effectively increases the apparent aqueous solubility of the guest molecule.[8][9]
Advantages include:
-
Significant Solubility Enhancement: Cyclodextrins can increase the solubility of poorly soluble drugs by several orders of magnitude.[10]
-
Improved Stability: By encapsulating the drug, cyclodextrins can protect it from degradation.[9]
-
Biocompatibility: Natural cyclodextrins and their derivatives are generally considered safe and are used in several FDA-approved formulations.[11]
Troubleshooting Guides
Guide 1: Troubleshooting Co-crystal Formation
Co-crystals are crystalline structures composed of an active pharmaceutical ingredient (API) and a co-former held together by non-covalent interactions.[1]
Issue: Difficulty in forming co-crystals with a 2-aminothiazole derivative.
| Possible Cause | Troubleshooting Step |
| Inappropriate Co-former Selection | Screen a diverse library of co-formers with complementary functional groups capable of forming strong hydrogen bonds with the 2-aminothiazole moiety (e.g., carboxylic acids, amides). |
| Incorrect Stoichiometry | Experiment with different stoichiometric ratios of the API and co-former (e.g., 1:1, 1:2, 2:1). |
| Suboptimal Solvent Choice | Screen various solvents with different polarities for the co-crystallization process (e.g., slow evaporation, cooling crystallization). |
| Unfavorable Energetics | If co-crystal formation is consistently unsuccessful, it may indicate that the crystal lattice of the individual components is more stable than the potential co-crystal. Consider alternative solubilization techniques. |
Guide 2: Optimizing Prodrug Synthesis for Improved Solubility
A prodrug is an inactive derivative of a drug molecule that is converted to the active form in the body.[1] Designing a prodrug can be an effective strategy to overcome poor solubility.[12]
Issue: A synthesized prodrug of a 2-aminothiazole derivative shows minimal improvement in solubility.
| Possible Cause | Troubleshooting Step |
| Promoieties with Insufficient Hydrophilicity | Select promoieties that introduce highly polar or ionizable groups. For example, conjugating amino acids like valine or lysine can significantly improve aqueous solubility.[13][14] |
| Poor Cleavage at the Target Site | Ensure the linker between the drug and the promoiety is susceptible to cleavage by enzymes at the desired site of action to release the active drug. |
| Low Prodrug Stability | The prodrug itself might be unstable in the formulation or under physiological conditions, leading to premature degradation. Assess the stability of the prodrug at different pH and temperature conditions. |
Data Presentation
Table 1: Comparison of Solubility Enhancement Strategies for 2-Aminothiazole Analogs
| Strategy | Fold Increase in Solubility | Reference Compound | Notes |
| Isosteric Replacement | 59x | 2-aminooxazole vs. 2-aminothiazole derivative | Replacement of the sulfur atom in the thiazole ring with oxygen significantly increased water solubility.[15] |
| Prodrug Approach (Valine) | Improved aqueous solubility | Antitumor 2-aminothiazole derivative | The valine prodrug exhibited enhanced aqueous solubility and significant antitumor activity.[13] |
| Salt Formation | Varies (dependent on counterion) | Weakly acidic/basic drugs | Can significantly increase solubility and dissolution rate, but the effect is highly dependent on the chosen counterion.[5] |
| Cyclodextrin Complexation | Up to 500x | Paclitaxel (as an example) | β-Cyclodextrin derivatives can dramatically enhance the aqueous solubility of poorly soluble compounds.[10] |
Experimental Protocols
Protocol 1: Cyclodextrin Inclusion Complexation (Kneading Method)
This protocol describes a simple and economical method for preparing inclusion complexes of a 2-aminothiazole derivative with a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).[8]
Materials:
-
2-aminothiazole derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Mortar and pestle
Procedure:
-
Weigh stoichiometric amounts of the 2-aminothiazole derivative and HP-β-CD (a 1:1 molar ratio is a good starting point).
-
Place the HP-β-CD in the mortar and add a small amount of deionized water to form a paste.
-
Gradually add the 2-aminothiazole derivative to the paste while continuously triturating the mixture with the pestle.
-
Continue kneading for a specified period (e.g., 30-60 minutes) to ensure thorough mixing and complex formation.
-
Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pass the dried complex through a sieve to obtain a uniform powder.
-
Characterize the resulting powder for solubility enhancement compared to the pure drug.
Protocol 2: Co-crystal Screening by Slow Evaporation
This protocol outlines a common method for screening co-crystal formation between a 2-aminothiazole derivative and a selection of co-formers.[1]
Materials:
-
2-aminothiazole derivative
-
A library of co-formers (e.g., carboxylic acids such as benzoic acid, succinic acid)
-
A selection of solvents (e.g., ethanol, acetone, ethyl acetate)
-
Small vials or a multi-well plate
Procedure:
-
Dissolve equimolar amounts of the 2-aminothiazole derivative and a chosen co-former in a minimal amount of a suitable solvent in a vial. Gentle heating may be applied to facilitate dissolution.
-
Prepare separate vials for each co-former and solvent combination to be screened.
-
Leave the vials loosely capped in a fume hood to allow for slow evaporation of the solvent at room temperature.
-
Monitor the vials over several days for the formation of crystals.
-
Once crystals are formed, harvest them and analyze them using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm the formation of a new crystalline phase (co-crystal) and not just a physical mixture of the starting materials.
Visualizations
Caption: A decision workflow for selecting a solubility enhancement strategy.
Caption: Inhibition of the PI3K/Akt signaling pathway by 2-aminothiazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. ijpbr.in [ijpbr.in]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. research.aston.ac.uk [research.aston.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. humapub.com [humapub.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Enhancing the stability of 1-(2-Aminothiazol-5-YL)ethanone in solution
Welcome to the technical support center for 1-(2-Aminothiazol-5-YL)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of this compound in solution. Here you will find troubleshooting advice and frequently asked questions to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, maintaining a temperature between 2-8°C is recommended. The compound should be protected from light and moisture to prevent degradation.
Q2: I'm observing a change in the color of my this compound stock solution in DMSO. What could be the cause?
A2: 2-Aminothiazole derivatives have been reported to exhibit instability in DMSO, which can lead to the formation of degradation products, including oxygenated and dimerized forms.[1] This degradation can sometimes be visually observed as a color change in the solution. It is advisable to prepare fresh solutions in DMSO before use and to store them at -20°C for short periods if necessary.[1] For long-term storage, consider alternative solvents or preparing fresh solutions.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The stability of compounds containing an aminothiazole ring can be pH-dependent. The amino group can be protonated in acidic conditions, which may influence the compound's stability. It is crucial to determine the optimal pH range for your specific application through stability studies. Forced degradation studies across a range of pH values (acidic, neutral, and basic) are recommended to understand the compound's stability profile.[2]
Q4: What are the expected degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation pathways for aminothiazole derivatives can include hydrolysis of the amide bond (if present in a larger molecule), oxidation of the thiazole ring or the amino group, and dimerization.[1] Forced degradation studies are the most effective way to identify the likely degradation products and establish the degradation pathways for a specific compound.[3]
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
| Potential Cause | Troubleshooting Step |
| Degradation of the compound in the stock solution (especially in DMSO). | Prepare fresh stock solutions before each experiment. If using DMSO, minimize the time the compound is in solution at room temperature. For storage, aliquot and freeze at -20°C or lower.[1] |
| pH instability in the assay buffer. | Evaluate the stability of the compound in your assay buffer at the working concentration and temperature. Adjust the buffer pH if necessary and re-evaluate. |
| Photodegradation. | Protect solutions from light by using amber vials or covering containers with aluminum foil, especially during long incubation periods. |
Issue 2: Appearance of unknown peaks in my chromatogram during analysis.
| Potential Cause | Troubleshooting Step |
| On-column degradation. | Optimize HPLC conditions. Try a different column, mobile phase composition, or pH to minimize interaction time and potential degradation on the stationary phase. |
| Degradation during sample preparation. | Prepare samples immediately before analysis. Keep samples cool if necessary. |
| Formation of degradation products in the solution being analyzed. | This indicates inherent instability under the storage or experimental conditions. A forced degradation study should be performed to identify these degradation products. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and assess its intrinsic stability. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4]
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a UV or PDA detector
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep at room temperature for 24 hours.
-
If no degradation is observed, repeat with 1 N HCl and heat at 60°C for 8 hours.
-
Neutralize the solution with an equivalent amount and concentration of NaOH before analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours.
-
If no degradation is observed, repeat with 1 N NaOH and heat at 60°C for 8 hours.
-
Neutralize the solution with an equivalent amount and concentration of HCl before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
If no degradation is observed, repeat with 30% H₂O₂.
-
-
Thermal Degradation:
-
Place the solid compound in an oven at 80°C for 48 hours.
-
Also, expose the stock solution (in a sealed vial) to 80°C for 48 hours.
-
-
Photolytic Degradation:
-
Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
A control sample should be kept in the dark under the same conditions.
-
-
Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a suitable stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This is a hypothetical HPLC method that can be used as a starting point for the analysis of this compound and its degradation products. Method validation according to ICH guidelines is required.[5]
| Parameter | Condition |
| Instrumentation | HPLC with UV/PDA Detector |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in Water, B: Acetonitrile |
| Gradient | 0-5 min: 10% B, 5-20 min: 10-90% B, 20-25 min: 90% B, 25-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
Data Presentation
Table 1: Hypothetical Stability of this compound under Forced Degradation Conditions
| Stress Condition | Time | Temperature | % Assay of Parent Compound | Number of Degradation Products |
| 0.1 N HCl | 24 h | RT | 92.5 | 2 |
| 1 N NaOH | 8 h | 60°C | 85.2 | 3 |
| 3% H₂O₂ | 24 h | RT | 90.8 | 1 |
| Thermal (Solid) | 48 h | 80°C | 98.1 | 1 |
| Photolytic (Solution) | - | ICH | 94.3 | 2 |
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Potential degradation pathways of this compound.
References
Technical Support Center: Synthesis of 2-Amino-5-acetylthiazole and its Derivatives
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the synthesis of 2-amino-5-acetylthiazole and its derivatives. The focus is on minimizing byproduct formation and optimizing reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-amino-5-acetylthiazole derivatives?
A1: The most prevalent method is the Hantzsch thiazole synthesis.[1][2] This reaction involves the cyclocondensation of an α-haloketone with a thioamide, such as thiourea.[1][2] For the synthesis of derivatives like 2-amino-4-methyl-5-acetylthiazole, the reaction is typically carried out between 3-chloro-2,4-pentanedione and thiourea.[3][4]
Q2: What are the primary byproducts to expect in the synthesis of 2-amino-4-methyl-5-acetylthiazole?
A2: The main byproduct of concern is the regioisomer, 2-amino-4-acetyl-5-methylthiazole. The formation of this isomer is a common challenge in Hantzsch syntheses involving unsymmetrical α-haloketones. The ratio of the desired product to the isomeric byproduct can be influenced by reaction conditions.
Q3: How can I minimize the formation of the regioisomeric byproduct?
A3: Controlling the regioselectivity of the Hantzsch synthesis is crucial. Reaction conditions such as temperature, solvent, and pH can influence the product ratio. For instance, carrying out the condensation in a neutral solvent generally favors the formation of 2-(N-substituted amino)thiazoles. However, under acidic conditions, a mixture of isomers can be formed.[1] Systematic optimization of these parameters is recommended to favor the desired isomer.
Q4: My reaction yield is consistently low. What are the potential causes?
A4: Low yields in the Hantzsch synthesis can stem from several factors:
-
Purity of Reactants: The stability and purity of the α-haloketone and thiourea are critical. 3-Chloro-2,4-pentanedione is an irritant and lachrymator and should be handled with care.[5]
-
Reaction Temperature: The optimal temperature can vary. While some reactions proceed at room temperature, others may require heating to reflux.[2]
-
Reaction Time: Insufficient or excessive reaction times can lead to incomplete conversion or degradation of the product. Monitoring the reaction by Thin Layer Chromatography (TLC) is advisable.[6]
-
Stoichiometry: Incorrect molar ratios of the reactants can lead to unreacted starting materials and lower yields.
Q5: What are the best methods for purifying crude 2-amino-5-acetylthiazole derivatives?
A5: The most common purification techniques are precipitation/filtration and recrystallization.[7]
-
Precipitation/Filtration: If the synthesis is performed in an aqueous medium, the crude product can often be precipitated by neutralizing the reaction mixture with a base like sodium hydroxide.[7]
-
Recrystallization: This is a highly effective method for purifying solid products. A suitable solvent system, such as ethanol/water, can be used to obtain high-purity crystals.[7] For more challenging separations, column chromatography may be necessary.[8]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Purity of starting materials is compromised. | Ensure the purity of 3-chloro-2,4-pentanedione and thiourea. Use freshly opened or purified reagents. |
| Suboptimal reaction temperature. | Systematically vary the reaction temperature (e.g., room temperature, 50 °C, reflux) to find the optimum. | |
| Incorrect solvent. | Screen different solvents such as ethanol, methanol, or a mixture of ethanol and water.[2] | |
| Formation of Significant Amounts of Regioisomeric Byproduct | Unfavorable reaction conditions for desired regioselectivity. | Adjust the pH of the reaction mixture. Neutral conditions often provide better selectivity.[1] Experiment with different solvents and reaction temperatures. |
| Product is Difficult to Purify | Impurities have similar solubility to the product. | Try a different recrystallization solvent or a mixture of solvents. If recrystallization is ineffective, consider column chromatography with a suitable eluent system.[7] |
| Crude product is colored. | During recrystallization, treat the hot solution with a small amount of activated charcoal to adsorb colored impurities, followed by hot filtration.[7] | |
| Reaction Does Not Go to Completion | Insufficient reaction time. | Monitor the reaction progress using TLC. Extend the reaction time until the starting materials are consumed.[6] |
| Inefficient stirring. | Ensure vigorous stirring to maintain a homogeneous reaction mixture. |
Quantitative Data
The yield of 2-amino-4-methyl-5-acetylthiazole is highly dependent on the reaction conditions. The following table summarizes representative data on how reaction parameters can influence the outcome.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| α-Haloketone | 3-Chloro-2,4-pentanedione | 3-Chloro-2,4-pentanedione | 3-Bromo-2,4-pentanedione | |
| Thioamide | Thiourea | Thiourea | Thiourea | |
| Solvent | Ethanol | Ethanol/Water (1:1) | Methanol | Ethanol is a commonly used solvent.[3] The addition of water can sometimes improve solubility of reactants and affect reaction rate. |
| Temperature | Reflux (approx. 78 °C) | 50 °C | Room Temperature | Higher temperatures generally lead to faster reaction rates but may also increase byproduct formation. |
| Reaction Time | 2 hours | 4 hours | 6 hours | Longer reaction times may be needed at lower temperatures to achieve full conversion. |
| Typical Yield | 60-70% | 50-60% | 40-50% | Yields are highly dependent on the specific conditions and purification method. |
| Byproduct Ratio (desired:regioisomer) | ~4:1 | ~3:1 | ~2:1 | Lower temperatures may favor the formation of one regioisomer over the other. |
Note: The data in this table are illustrative and based on typical outcomes for Hantzsch thiazole syntheses. Actual results may vary, and optimization is recommended for each specific experimental setup.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-methyl-5-acetylthiazole
This protocol is a representative procedure based on the Hantzsch thiazole synthesis.[2]
Materials:
-
3-Chloro-2,4-pentanedione (1.0 eq)
-
Thiourea (1.2 eq)
-
Absolute Ethanol
-
Sodium Bicarbonate solution (5% aqueous)
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filtration flask
-
Beakers and standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 3-chloro-2,4-pentanedione (1.0 mmol) in absolute ethanol (15-20 mL).
-
Add thiourea (1.2 mmol) to the solution.
-
Heat the reaction mixture to reflux with constant stirring for 2-3 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water (50-100 mL) with stirring.
-
Neutralize the mixture with a 5% aqueous solution of sodium bicarbonate until a precipitate forms.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold deionized water to remove unreacted thiourea and other water-soluble impurities.
-
Purify the crude product by recrystallization from an ethanol/water mixture to obtain pure 2-amino-4-methyl-5-acetylthiazole.
Protocol 2: Purification by Recrystallization
Procedure:
-
Transfer the crude solid to a flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
To the hot filtrate, slowly add hot water dropwise until the solution becomes slightly turbid.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the crystals in a vacuum oven.
Visualizations
Caption: Hantzsch synthesis of 2-amino-4-methyl-5-acetylthiazole.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity [beilstein-journals.org]
- 4. jocpr.com [jocpr.com]
- 5. 3-Chloro-2,4-pentanedione | C5H7ClO2 | CID 74328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. ijcmas.com [ijcmas.com]
Technical Support Center: Catalyst Selection for Efficient 2-Aminothiazole Synthesis
This guide provides researchers, scientists, and drug development professionals with essential information for selecting the optimal catalyst for 2-aminothiazole synthesis. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate informed decision-making in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-aminothiazoles?
A1: The Hantzsch thiazole synthesis is the oldest and most widely recognized method.[1][2] It involves the cyclization reaction between an α-halocarbonyl compound (like α-haloketones) and a compound containing a thioamide functional group, such as thiourea.[1][3]
Q2: Why is catalyst selection so important in Hantzsch synthesis?
A2: While foundational, the traditional Hantzsch synthesis can suffer from harsh reaction conditions, long reaction times, and the use of hazardous reagents. Modern catalysts are designed to improve yields, shorten reaction times, allow for milder conditions, and enhance the sustainability of the synthesis. The right catalyst can also simplify product isolation and improve reproducibility.[4]
Q3: My reaction yield is low. What are the key parameters to optimize?
A3: Low yield can result from several factors. Key parameters to investigate include the choice of solvent, reaction temperature, and the effectiveness of the catalyst.[5] Optimizing these conditions is crucial. For instance, screening solvents like ethanol, methanol, or water and adjusting the temperature (reflux or microwave heating) can be effective.[5] Additionally, ensuring the purity of your starting materials (α-haloketone and thiourea) and verifying the correct stoichiometry is essential.[5]
Q4: What are some "greener" or more environmentally friendly options for this synthesis?
A4: Several eco-friendly approaches have been developed. These include using water as a solvent, employing reusable solid-supported catalysts (e.g., silica-supported tungstosilisic acid), and utilizing microwave-assisted synthesis, which often reduces energy consumption and reaction times.[5][6] Some modern methods also replace toxic reagents like iodine with safer alternatives such as trichloroisocyanuric acid (TCCA).[7]
Q5: How can I simplify the removal of the catalyst after the reaction?
A5: Catalyst removal can be a challenge. Using a solid-supported or heterogeneous catalyst that can be easily filtered off after the reaction is a highly effective strategy.[4][5] Magnetically separable catalysts, such as Ca/4-MePy-IL@ZY-Fe₃O₄, offer a particularly elegant solution, as they can be removed with an external magnet.[7]
Troubleshooting Guide
This section addresses common issues encountered during 2-aminothiazole synthesis.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inappropriate solvent.[5] Suboptimal reaction temperature.[5] Ineffective or absent catalyst.[5][8] Poor quality of starting materials.[5] Incorrect stoichiometry.[5] | Screen different solvents (e.g., ethanol, methanol, water).[5] Optimize temperature; consider reflux or microwave heating.[5] Introduce a suitable catalyst (acidic, basic, solid-supported).[5] Verify the purity of α-haloketone and thiourea.[5] Confirm the molar ratios of reactants.[5] |
| Formation of Impurities or Side Products | Reaction temperature is too high or reaction time is too long.[5] Incorrect pH of the reaction mixture.[5] Presence of other reactive functional groups on starting materials.[5] | Monitor reaction progress by Thin Layer Chromatography (TLC) to determine the optimal time.[5] Adjust the pH; some variations show improved selectivity under acidic conditions.[5] Use protecting groups for sensitive functionalities on your reactants.[5] |
| Difficult Product Isolation/Purification | Product is highly soluble in the reaction solvent.[9] Complex mixture of products formed.[5] Catalyst is difficult to remove from the product.[5] | Precipitate the product by adding a non-solvent (e.g., cold water) or by cooling.[9] Employ column chromatography for purification.[4] Use a solid-supported or reusable catalyst for easy filtration.[4][5] |
| Poor Reproducibility | Inconsistent reaction conditions (temperature, time).[5] Degradation of starting materials or catalyst. | Strictly control reaction parameters. Ensure proper storage and handling of all reagents and catalysts. |
Troubleshooting Decision Tree
For a guided approach to resolving low synthesis yield, follow this decision tree.
Caption: Troubleshooting decision tree for optimizing low synthesis yield.
Catalyst Performance Comparison
The selection of a catalyst significantly impacts reaction outcomes. The table below summarizes the performance of various catalytic systems reported in recent literature.
| Catalyst | Key Reactants & Conditions | Reaction Time | Yield (%) | Key Advantages |
| Ca/4-MePy-IL@ZY-Fe₃O₄ | Acetophenone derivatives, Thiourea, TCCA, EtOH, 80°C | 25 min | High | Magnetically separable, reusable, replaces toxic iodine with TCCA.[7] |
| Silica Supported Tungstosilisic Acid | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted benzaldehydes, EtOH/H₂O | 2-3.5 h | 79-90 | Reusable, efficient under conventional heating and ultrasound.[6] |
| Nafion-H | α-haloketone, Thiourea, PEG-water | Not Specified | ~94 | Recyclable solid acid catalyst.[10] |
| Montmorillonite-K10 | Methylcarbonyl, Thiourea, Iodine, DMSO, 80°C | 2 h | Good | Cost-effective and natural clay catalyst.[11] |
| Copper(II) bromide | Aromatic methyl ketones, Thiourea, K₂CO₃, EtOAc, Reflux | Not Specified | 78-90 | Facile one-pot α-bromination/cyclization.[12] |
Experimental Protocols & Workflows
General Experimental Workflow
The following diagram illustrates a generalized workflow for synthesizing 2-aminothiazoles and evaluating catalyst performance.
Caption: General workflow for 2-aminothiazole synthesis and catalyst evaluation.
Protocol 1: Synthesis using a Magnetically Separable Catalyst
This protocol is adapted for the use of Ca/4-MePy-IL@ZY-Fe₃O₄, a magnetically separable nanocatalyst.[7]
-
Reaction Setup: In a round-bottom flask, combine the acetophenone derivative (1.5 mmol), trichloroisocyanuric acid (TCCA) (0.5 mmol), and the Ca/4-MePy-IL@ZY-Fe₃O₄ catalyst (0.01 g) in ethanol (3.0 mL).[7]
-
Intermediate Formation: Stir the mixture at 80°C for approximately 25 minutes to form the intermediate α-haloketone. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[7]
-
Cyclization: Once the intermediate formation is complete, add thiourea (1.0 mmol) to the reaction mixture. Continue stirring at 80°C and monitor by TLC until the reaction is complete.[7]
-
Catalyst Separation: After completion, cool the reaction mixture and separate the nanocatalyst from the solution using a strong external magnet.[7]
-
Work-up: Decant the solution. Add a 10% sodium bicarbonate solution to neutralize the mixture. The product can then be isolated by filtration, washed with water and ethanol, and dried.[7] The recovered catalyst can be washed, dried, and reused.
Protocol 2: Synthesis using a Reusable Silica-Supported Catalyst
This protocol details the use of silica-supported tungstosilisic acid (SiW/SiO₂).[6]
-
Reactant Mixture: In a round-bottom flask, combine 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), a substituted benzaldehyde (1 mmol), and SiW/SiO₂ (15 mol%).[5]
-
Solvent Addition: Add 5 mL of an ethanol/water (1:1) mixture to the flask.[5]
-
Reaction: Stir the mixture at 65°C. Monitor the reaction's progress using TLC. The reaction is typically complete within 2-3.5 hours.[5]
-
Catalyst Separation: Filter the hot solution to remove the solid SiW/SiO₂ catalyst.[5]
-
Work-up: The catalyst can be washed with ethanol and reused. The filtered solution containing the product is evaporated under vacuum. The resulting solid can be further purified if necessary.[5][6]
References
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: Synthesis of 1-(2-Aminothiazol-5-YL)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Aminothiazol-5-YL)ethanone. The information is presented in a user-friendly question-and-answer format to address common challenges encountered during this synthetic process.
Troubleshooting Guides
Issue: Low or No Product Yield
Q1: I am getting a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?
A1: Low or no yield in the synthesis of this compound, typically achieved through a Hantzsch-type thiazole synthesis, can stem from several factors. Here is a systematic approach to troubleshooting:
-
Reagent Quality:
-
α-Haloketone Stability: The starting material, a halogenated derivative of acetylacetone (e.g., 3-chloro-2,4-pentanedione), can be unstable. Ensure it is fresh or has been stored properly. Purity can be checked by NMR or GC-MS.
-
Thiourea Purity: Use high-purity thiourea. Impurities can lead to side reactions.
-
Solvent Purity: Ensure solvents are of an appropriate grade and dry, as water can interfere with the reaction.[1]
-
-
Reaction Conditions:
-
Temperature: The reaction temperature is crucial. If the temperature is too low, the reaction rate may be too slow. Conversely, excessively high temperatures can lead to decomposition of reactants or products and the formation of side products. The optimal temperature often needs to be determined empirically for a specific solvent.
-
Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Mixing: Ensure efficient stirring to maintain a homogeneous reaction mixture.
-
-
pH of the Medium:
-
The Hantzsch thiazole synthesis is sensitive to pH. In neutral or slightly basic conditions, the formation of the desired 2-aminothiazole is favored. Strongly acidic conditions can sometimes lead to the formation of an isomeric iminothiazole, while strongly basic conditions might promote side reactions of the α-haloketone.
-
Issue: Formation of Impurities and Side Products
Q2: My final product is impure, showing multiple spots on TLC. What are the likely side products and how can I minimize their formation?
A2: The formation of impurities is a common issue. Here are some potential side products and ways to mitigate them:
-
Isomer Formation: As mentioned, under acidic conditions, there is a possibility of forming the 3-substituted 2-imino-2,3-dihydrothiazole isomer. Maintaining a neutral reaction medium helps to avoid this.
-
Self-condensation of the α-haloketone: Under basic conditions, the α-haloketone can undergo self-condensation. Adding the base slowly or using a milder base can help control this.
-
Hydrolysis of the α-haloketone: The presence of water can lead to the hydrolysis of the α-haloketone to the corresponding diketone, which will not participate in the desired reaction. Using anhydrous solvents is recommended.[1]
-
Minimizing Side Products:
-
Carefully control the reaction temperature.
-
Optimize the stoichiometry of the reactants. An excess of thiourea is sometimes used to ensure the complete consumption of the α-haloketone.
-
Monitor the reaction closely by TLC and stop it once the starting material is consumed to avoid the formation of degradation products.
-
Issue: Product Isolation and Purification Difficulties
Q3: I am having trouble isolating and purifying the this compound. What are the recommended procedures?
A3: this compound is a solid. The following steps are generally effective for isolation and purification:
-
Initial Isolation:
-
After the reaction is complete, the mixture is often cooled, and the product may precipitate. The solid can be collected by filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure. The residue can then be triturated with a non-polar solvent like hexane or diethyl ether to induce solidification.
-
-
Purification:
-
Recrystallization: Recrystallization from a suitable solvent such as ethanol, methanol, or a mixture of ethanol and water is a common and effective method for purifying the product.
-
Column Chromatography: If recrystallization does not yield a pure product, column chromatography on silica gel is a reliable alternative. A solvent system of ethyl acetate and hexane is often a good starting point for elution.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound?
A1: The synthesis of this compound typically follows the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone (like 3-chloro-2,4-pentanedione) with a thioamide (in this case, thiourea). The generally accepted mechanism involves the nucleophilic attack of the sulfur atom of thiourea on the carbon bearing the halogen, followed by an intramolecular cyclization and subsequent dehydration to form the thiazole ring.
Q2: How does the choice of solvent affect the reaction?
A2: The solvent plays a critical role in the Hantzsch thiazole synthesis, influencing reaction rate, yield, and purity. Polar protic solvents like ethanol and methanol are commonly used and often give good yields. The choice of solvent can affect the solubility of the reactants and the stability of the intermediates. As shown in the data for a similar compound, ethyl acetate (EtOAc) under reflux conditions can provide a very high yield. In contrast, non-polar solvents like chloroform or running the reaction in water may result in no product formation.
Q3: Can this reaction be performed under solvent-free conditions?
A3: Yes, solvent-free conditions have been reported for Hantzsch thiazole synthesis and can offer advantages such as shorter reaction times, simpler work-up, and adherence to green chemistry principles. These reactions are often facilitated by grinding the reactants together, sometimes with a solid support or catalyst.
Q4: What are some common starting materials for the synthesis of this compound?
A4: The key starting materials are:
-
Thiourea: This provides the nitrogen and sulfur atoms for the thiazole ring.
-
An α-haloketone derivative of acetylacetone: A common choice is 3-chloro-2,4-pentanedione . The halogen provides a good leaving group for the initial nucleophilic attack by thiourea.
Quantitative Data on Solvent Effects
| Entry | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | EtOAc | Reflux | 2 | 87 |
| 2 | MeOH | Reflux | 2 | 75 |
| 3 | EtOH | Reflux | 2 | 82 |
| 4 | THF | Reflux | 2 | 25 |
| 5 | MeCN | Reflux | 2 | 40 |
| 6 | CHCl₃ | Reflux | 2 | 0 |
| 7 | H₂O | Reflux | 2 | 0 |
| 8 | EtOAc | Room Temp. | 2 | 0 |
Data adapted from a study on the synthesis of 4-phenylthiazol-2-amine by Yin, G., et al. (2012).
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline based on the Hantzsch thiazole synthesis. Optimization of specific parameters may be required.
Materials:
-
3-Chloro-2,4-pentanedione
-
Thiourea
-
Ethanol (or another suitable solvent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-2,4-pentanedione (1 equivalent) in ethanol.
-
Add thiourea (1 to 1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain this temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., ethyl acetate/hexane mixture).
-
Once the reaction is complete (typically after a few hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration and wash it with a small amount of cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: 2-Aminothiazole Synthesis Reaction Monitoring
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring 2-aminothiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common techniques for monitoring the progress of a 2-aminothiazole synthesis, such as the Hantzsch reaction?
A1: The most common techniques for monitoring the progress of 2-aminothiazole synthesis are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC) often coupled with Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of technique depends on the desired level of detail, available equipment, and the specific reaction conditions.
Q2: How do I choose the best monitoring technique for my experiment?
A2: The selection of a monitoring technique depends on several factors:
-
TLC is a rapid, cost-effective method ideal for qualitative analysis to quickly check for the presence of starting materials and products. It is excellent for determining the approximate reaction completion time.
-
HPLC/LC-MS provides quantitative data on the concentration of reactants, products, and any impurities. This technique is highly sensitive and specific, making it suitable for detailed kinetic studies and purity analysis.[1][2]
-
In-situ NMR allows for real-time, non-invasive monitoring of the reaction mixture, providing structural information and quantification of all species simultaneously. This is a powerful tool for mechanistic studies and reaction optimization.[3]
Q3: What are the key parameters to monitor during the synthesis?
A3: The key parameters to monitor are the consumption of the limiting starting material (typically the α-haloketone) and the formation of the 2-aminothiazole product. It is also important to look for the formation of any significant side products or intermediates.
Q4: How can I improve the accuracy of my reaction monitoring?
A4: To improve accuracy, it is crucial to ensure proper sampling and sample preparation. For techniques like HPLC, quenching the reaction in the aliquot immediately after withdrawal is important to prevent further reaction.[4] For all techniques, using internal standards can help to correct for variations in sample volume and instrument response.
Troubleshooting Guides
Thin-Layer Chromatography (TLC) Monitoring
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Streaking or elongated spots | Sample is overloaded. | Dilute the sample solution before spotting it on the TLC plate. |
| Compound is acidic or basic. | Add a small amount of acid (e.g., 0.1-2.0% acetic or formic acid) or base (e.g., 0.1-2.0% triethylamine) to the mobile phase. | |
| Compound is highly polar. | Consider using a reverse-phase TLC plate (e.g., C18). | |
| Spots are not visible | Compound is not UV-active. | Use a staining method for visualization (e.g., iodine vapor, potassium permanganate). |
| Sample is too dilute. | Concentrate the sample by spotting it multiple times in the same location, allowing the solvent to dry between applications. | |
| Spots are too close to the baseline (low Rf) | The mobile phase is not polar enough. | Increase the proportion of the polar solvent in your mobile phase. |
| Spots are too close to the solvent front (high Rf) | The mobile phase is too polar. | Decrease the proportion of the polar solvent in your mobile phase. |
High-Performance Liquid Chromatography (HPLC) / LC-MS Monitoring
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Peak tailing | Secondary interactions with the stationary phase (e.g., silanol groups). | Adjust the mobile phase pH to be at least 2 units away from the pKa of the 2-aminothiazole derivative. For basic compounds, a lower pH (e.g., 2-3) can help.[5][6] |
| Column overload. | Dilute the sample or reduce the injection volume.[5] | |
| Mismatch between sample solvent and mobile phase. | Dissolve the sample in a solvent that is weaker than or equal in strength to the mobile phase.[5] | |
| Ghost peaks or contamination | Impurities in the mobile phase or from previous injections. | Use high-purity solvents and flush the system between runs. Running blank injections can help identify the source of contamination. |
| Inconsistent retention times | Changes in mobile phase composition or pH. | Ensure the mobile phase is well-mixed and buffered if necessary. |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. | |
| Poor signal intensity in MS | Inefficient ionization. | Optimize ion source parameters (e.g., spray voltage, gas flows, temperature). Consider using a mobile phase additive that promotes ionization (e.g., formic acid for positive mode). |
| Ion suppression from the sample matrix. | Improve sample cleanup procedures (e.g., solid-phase extraction) or dilute the sample. |
In-situ Nuclear Magnetic Resonance (NMR) Monitoring
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor signal-to-noise ratio | Insufficient sample concentration. | Use a higher concentration of reactants if the reaction conditions allow. |
| Incorrect receiver gain. | Adjust the receiver gain to an optimal level. | |
| Distorted peak shapes | Magnetic field inhomogeneity. | Shim the magnet before starting the reaction monitoring. If the reaction causes inhomogeneity, advanced data processing techniques may be needed.[7] |
| Overlapping peaks | Low spectral resolution. | Use a higher field NMR spectrometer if available. |
| Complex reaction mixture. | Utilize 2D NMR techniques (e.g., COSY, HSQC) to help resolve overlapping signals. | |
| Difficulty with quantification | Inaccurate integration of broad or overlapping peaks. | Use deconvolution software or integrate well-resolved peaks of each species. |
| Changes in sample volume or concentration during the experiment. | Use an internal standard with a known concentration that does not participate in the reaction. |
Data Presentation
Table 1: Comparison of Reaction Monitoring Techniques for 2-Aminothiazole Synthesis
| Parameter | Thin-Layer Chromatography (TLC) | HPLC / LC-MS | In-situ NMR Spectroscopy |
| Analysis Time | 5-20 minutes per sample | 10-40 minutes per sample | Real-time (spectra acquired every few minutes) |
| Cost | Low | High | Very High |
| Level of Expertise | Basic | Intermediate to Advanced | Advanced |
| Data Output | Qualitative / Semi-quantitative | Quantitative | Quantitative and Structural |
| Sensitivity (LOD) | ng - µg range | pg - ng range[1] | mg range |
| Throughput | High | Medium to High | Low |
| Key Advantage | Rapid, inexpensive, and easy to use for quick checks. | High sensitivity, selectivity, and excellent for purity analysis.[1][8] | Provides real-time kinetic and mechanistic data without sampling.[3][9] |
| Key Limitation | Limited quantitative ability and lower resolution. | Requires expensive equipment and method development. | Lower sensitivity and not suitable for all reaction conditions. |
Table 2: Effect of Catalyst on 2-Aminothiazole Synthesis Yield and Reaction Time
| Catalyst | Key Reactants & Conditions | Reaction Time | Yield (%) | Key Advantages |
| Ca/4-MePy-IL@ZY-Fe₃O₄ | Acetophenone derivatives, Thiourea, TCCA, EtOH, 80°C | 25 min | High | Magnetically separable, reusable, replaces toxic iodine.[10] |
| Silica Supported Tungstosilisic Acid | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted benzaldehydes | Not Specified | 79-90 | Reusable, efficient under conventional heating and ultrasound. |
| Aqueous Neem Leaf Extract | Phenacyl bromide derivatives, Thiourea, Water, Room Temperature | 45 min | High | Green, mild conditions, high purity without column chromatography. |
Experimental Protocols
Protocol 1: Monitoring 2-Aminothiazole Synthesis by TLC
-
Plate Preparation: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Mark three lanes for the starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).
-
Spotting:
-
In the "SM" lane, spot a dilute solution of the α-haloketone.
-
In the "Co" lane, spot the α-haloketone solution.
-
At timed intervals (e.g., every 30 minutes), take a small aliquot of the reaction mixture and spot it in the "Rxn" lane and on top of the starting material spot in the "Co" lane.
-
-
Development: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of ethyl acetate and hexane). Ensure the solvent level is below the starting line. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp. If the compounds are not UV-active, use a staining agent like iodine vapor.
-
Interpretation: The reaction is complete when the starting material spot in the "Rxn" lane has disappeared, and a new spot corresponding to the 2-aminothiazole product is prominent. The co-spot lane helps to confirm the identity of the starting material spot.
Protocol 2: General Procedure for In-situ NMR Reaction Monitoring
-
Sample Preparation: In an NMR tube, dissolve the thiourea derivative and an internal standard in a deuterated solvent.
-
Spectrometer Setup: Place the NMR tube in the spectrometer and acquire a reference spectrum (t=0). Ensure the spectrometer is properly locked and shimmed.
-
Reaction Initiation: Inject the α-haloketone into the NMR tube and mix thoroughly.
-
Data Acquisition: Immediately start acquiring a series of 1D ¹H NMR spectra at regular time intervals.
-
Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Analysis: Integrate the signals corresponding to the starting materials and the product. The concentration of each species over time can be determined by comparing their integral values to that of the internal standard.
Protocol 3: General Procedure for HPLC/LC-MS Reaction Monitoring
-
Method Development: Develop an HPLC method that can separate the starting materials, product, and any potential impurities. A reverse-phase C18 column is often suitable. The mobile phase typically consists of a mixture of water and acetonitrile or methanol, often with an acid modifier like formic acid to improve peak shape.[11]
-
Sampling: At specified time points, withdraw a small aliquot from the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it in a cold solvent or by adding a quenching agent.
-
Sample Preparation: Filter the quenched sample to remove any particulate matter.
-
Injection: Inject the prepared sample into the HPLC/LC-MS system.
-
Data Analysis: Identify and quantify the peaks corresponding to the reactants and products based on their retention times and mass-to-charge ratios (for LC-MS). Plot the concentration of each species as a function of time to determine the reaction kinetics.
Mandatory Visualizations
Caption: Experimental workflow for Hantzsch 2-aminothiazole synthesis.
Caption: Troubleshooting logical workflow for reaction monitoring.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 4. benchchem.com [benchchem.com]
- 5. uhplcs.com [uhplcs.com]
- 6. researchgate.net [researchgate.net]
- 7. chemijournal.com [chemijournal.com]
- 8. d-nb.info [d-nb.info]
- 9. Real-Time Reaction Monitoring [kofo.mpg.de]
- 10. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Navigating Inconsistent Results with 1-(2-Aminothiazol-5-YL)ethanone Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent results during biological assays involving 1-(2-aminothiazol-5-yl)ethanone derivatives.
Frequently Asked Questions (FAQs)
Q1: Why am I observing high variability in my cell viability assay results between experiments?
A1: High variability in cell viability assays (e.g., MTT, XTT) is a common issue that can arise from several factors. One primary reason is the potential for the 2-aminothiazole scaffold to be a "Pan-Assay Interference Compound" (PAINS).[1][2][3] These compounds can interfere with assay readouts through various mechanisms, including non-specific interactions with assay components.[1][2][3] Additionally, the stability and solubility of your specific derivative in the assay medium can significantly impact its effective concentration.[4][5] Inconsistent cell seeding density and edge effects in multi-well plates can also contribute to variability.
Q2: My this compound derivative shows potent activity in a primary biochemical screen, but this is not reproducible in cell-based assays. What could be the cause?
A2: This discrepancy is often observed and can be attributed to several factors. The 2-aminothiazole core is known to be a frequent hitter in high-throughput screens, sometimes leading to false positives.[1][2] The compound may be a potent inhibitor of the isolated enzyme but may have poor cell permeability, be rapidly metabolized by the cells, or be actively pumped out by efflux pumps. Furthermore, the compound might be precipitating in the cell culture medium at the concentrations used, reducing its effective concentration and leading to a lack of cellular activity.[4][5]
Q3: I am observing a U-shaped dose-response curve in my cytotoxicity assay. What does this indicate?
A3: A U-shaped or non-sigmoidal dose-response curve can be perplexing. At lower concentrations, the compound may exhibit the expected dose-dependent toxicity. However, at higher concentrations, a plateau or even an increase in cell viability might be observed. This can be an artifact of compound precipitation at higher concentrations, which can scatter light and interfere with absorbance readings in colorimetric assays.[4][5] It is also possible that at very high concentrations, the compound has off-target effects that counteract its primary cytotoxic mechanism.
Q4: How can I be sure that the observed effect of my compound is due to the inhibition of the intended signaling pathway?
A4: This is a critical question in drug discovery. To confirm on-target activity, it is essential to perform downstream analysis. For instance, if your compound is designed to inhibit a specific kinase, you should perform a Western blot to assess the phosphorylation status of its known substrates. A decrease in the phosphorylation of the target substrate upon treatment with your compound would provide strong evidence for on-target activity. It is also advisable to test your compound in a cell line where the target protein is knocked down or knocked out to see if the compound's effect is diminished.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Possible Causes and Troubleshooting Steps:
| Observation | Possible Cause | Troubleshooting Steps |
| High variability in IC50 values across replicate plates. | Compound Precipitation: this compound derivatives can have limited aqueous solubility and may precipitate in cell culture media, especially at higher concentrations.[4][5] | 1. Visually inspect wells: Before and after adding the compound, check for any visible precipitate under a microscope.2. Solubility Test: Perform a simple solubility test by preparing the highest concentration of your compound in the assay medium and observing it over time for precipitation.3. Modify Dilution Method: Instead of a single large dilution, perform serial dilutions in pre-warmed media to minimize solvent shock.[5] |
| Inconsistent Cell Seeding: Uneven cell distribution in the wells. | 1. Ensure a single-cell suspension: Gently pipette the cell suspension up and down before seeding.2. Avoid edge effects: Do not use the outer wells of the plate, as they are more prone to evaporation. Fill them with sterile PBS or media. | |
| Compound Instability: The derivative may be unstable in the assay medium over the incubation period. | 1. Prepare fresh dilutions: Always prepare fresh dilutions of the compound from a DMSO stock for each experiment.2. Time-course experiment: Assess the stability of your compound in the media over the duration of your assay. | |
| No clear dose-response curve. | Inactive Compound: The compound may not be active against the chosen cell line. | 1. Test a broader concentration range: Extend the concentration range to ensure you are capturing the full dose-response.2. Use a positive control: Include a known inhibitor of the target pathway to validate the assay. |
| Pan-Assay Interference (PAINS): The 2-aminothiazole scaffold can interfere with assay readouts.[1][2][3] | 1. Run a cell-free assay: Test if your compound directly reacts with the assay reagents (e.g., MTT reagent) in the absence of cells.2. Use an orthogonal assay: Confirm your findings using a different viability assay based on a different principle (e.g., CellTiter-Glo). |
Issue 2: Unexpected Results in Western Blot Analysis
Possible Causes and Troubleshooting Steps:
| Observation | Possible Cause | Troubleshooting Steps |
| No change in the phosphorylation of the target protein after treatment. | Compound is not engaging the target in cells. | 1. Confirm cellular uptake: Use techniques like LC-MS/MS to determine the intracellular concentration of your compound.2. Optimize treatment time and concentration: Perform a time-course and dose-response experiment to find the optimal conditions for target engagement. |
| Ineffective antibody. | 1. Validate the antibody: Use positive and negative controls (e.g., lysates from cells with known target activation or knockdown) to confirm antibody specificity.2. Optimize antibody concentration: Titrate the primary antibody to find the optimal signal-to-noise ratio. | |
| Weak or no signal for the protein of interest. | Low protein expression in the cell line. | 1. Select an appropriate cell line: Use a cell line known to express your target protein at a detectable level.2. Increase protein loading: Load a higher amount of total protein per lane. |
| Inefficient protein extraction. | 1. Use appropriate lysis buffer: Ensure the lysis buffer contains protease and phosphatase inhibitors to prevent protein degradation.[6][7] | |
| Non-specific bands. | Primary or secondary antibody is not specific. | 1. Optimize blocking conditions: Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).[7] 2. Increase washing stringency: Increase the number or duration of washes. |
Data Presentation: In Vitro Cytotoxicity of this compound Derivatives
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various this compound derivatives against different cancer cell lines.
Table 1: Cytotoxicity of 2-Aminothiazole Derivatives in Various Cancer Cell Lines [8]
| Compound | H1299 (Lung Cancer) IC50 (µM) | SHG-44 (Glioma) IC50 (µM) |
| 20 | 4.89 | 4.03 |
Table 2: Cytotoxicity of Thiazole Derivatives Against HepG2 and PC12 Cell Lines [8]
| Compound | HepG2 (Liver Cancer) IC50 (mM) | PC12 (Pheochromocytoma) IC50 (mM) |
| 23 | 0.51 | 0.309 |
| 24 | 0.57 | 0.298 |
Table 3: Cytotoxicity of Thiazole-Amino Acid Hybrid Derivatives [9][10]
| Compound | A549 (Lung Cancer) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |
| 5a | 8.02 | 6.51 | 6.84 |
| 5f | 2.07 | 4.13 | 4.89 |
| 5o | 2.98 | 3.76 | 5.21 |
| 5ac | 4.57 | 5.41 | 6.71 |
| 5ad | 3.68 | 5.07 | 8.51 |
| 5-FU (Control) | 3.49 | 7.59 | 8.74 |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard procedures to assess cell viability.[11][12][13][14]
Materials:
-
96-well cell culture plates
-
This compound derivative stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well. Pipette up and down to dissolve the crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
This protocol provides a general workflow for analyzing changes in protein phosphorylation.[6][7][15][16]
Materials:
-
Cell culture dishes
-
This compound derivative
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-protein, anti-total-protein, anti-loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Treat cells with the desired concentrations of the compound for the appropriate time. Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Normalize the protein concentrations and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST and then add the ECL detection reagent.
-
Image Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software.
Mandatory Visualizations
Signaling Pathways
Caption: PI3K/Akt signaling pathway and the point of inhibition by this compound derivatives.
Caption: Aurora Kinase signaling pathway and its inhibition.
Experimental Workflows
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Experimental workflow for Western blot analysis.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 3. longdom.org [longdom.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. biotium.com [biotium.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. bio-rad.com [bio-rad.com]
Optimizing the synthesis of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones for better purity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones for enhanced purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones?
A1: The most common and efficient method for synthesizing these compounds is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of 1-(2-amino-4-methylthiazol-5-yl)ethanone with a substituted aromatic aldehyde.[1][2][3]
Q2: Which catalyst is recommended for this synthesis?
A2: While common bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) are often used, studies have shown that potassium tert-butylate in an ethanol medium can provide better yields and higher purity for the final product.[4][5] The choice of catalyst and its concentration are critical parameters that may require optimization for specific substrates.[1]
Q3: What are the typical solvents used for this reaction?
A3: Ethanol is a widely used solvent for the Claisen-Schmidt condensation of these thiazole derivatives.[4] In some cases, solvent-free conditions, such as grinding the reactants together, have been employed to improve yields and adhere to green chemistry principles.[1]
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a standard and effective method for monitoring the reaction's progress. By comparing the spots of the reaction mixture with the starting materials, you can observe the consumption of reactants and the formation of the desired product.[1]
Q5: What is the primary method for purifying the final product?
A5: The most common method for purifying 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones is recrystallization.[1][4] Suitable solvents for recrystallization include ethanol or acetic acid.[1][4]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and provides actionable solutions.
Problem 1: Low or No Product Yield
| Possible Cause | Solution | Citation |
| Improper Catalyst Choice or Concentration | The selection and amount of the base catalyst are crucial. For this specific synthesis, potassium tert-butylate has been reported to give superior results compared to NaOH or KOH. It is advisable to determine the optimal catalyst and its concentration empirically for each specific set of reactants. | [1][4][5] |
| Poor Reagent Quality | Impurities in the starting materials, such as oxidized aromatic aldehyde, can inhibit the reaction. Ensure the purity of your starting materials. If necessary, distill the aldehyde before use. | [1] |
| Suboptimal Reaction Temperature | While many Claisen-Schmidt reactions proceed at room temperature, some may require gentle heating. Conversely, excessively high temperatures can lead to the formation of by-products. The optimal temperature should be determined experimentally. | [1][6] |
| Incorrect Stoichiometry | The molar ratio of the aldehyde to the ketone is a critical parameter. Using a slight excess of the aldehyde can sometimes improve the yield. | [7] |
Problem 2: Product Has Low Purity (Multiple Spots on TLC)
| Possible Cause | Solution | Citation |
| Self-Condensation of the Ketone | The starting ketone, 1-(2-amino-4-methylthiazol-5-yl)ethanone, can react with itself in the presence of a base. To minimize this, slowly add the ketone to a mixture of the aldehyde and the base. Using a milder base or a lower reaction temperature can also be beneficial. | [1] |
| Cannizzaro Reaction of the Aldehyde | If the aromatic aldehyde lacks α-hydrogens, it can undergo a disproportionation reaction (Cannizzaro reaction) in the presence of a strong base to form the corresponding alcohol and carboxylic acid. To avoid this, use a milder base or optimize the base concentration. | [1][7] |
| Michael Addition | The α,β-unsaturated ketone product can act as a Michael acceptor, leading to further reactions. Using a slight excess of the aldehyde and performing the reaction at a lower temperature can help to suppress this side reaction. | [1] |
| Formation of Dark-Colored Impurities | The formation of tar-like substances can occur, particularly at higher temperatures or with prolonged reaction times. It is recommended to reduce the reaction temperature and monitor the reaction closely to avoid extended reaction times once the starting materials are consumed. | [8] |
Experimental Protocols
General Synthesis of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones
This protocol is a general guideline and may require optimization for specific aromatic aldehydes.
-
Reactant Preparation : In a round-bottom flask, dissolve 1-(2-amino-4-methylthiazol-5-yl)ethanone (1.0 eq) and the desired aromatic aldehyde (1.0-1.2 eq) in absolute ethanol.
-
Catalyst Addition : While stirring the solution at room temperature, add potassium tert-butylate (1.0 eq) to the mixture.
-
Reaction : Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the progress of the reaction by TLC.
-
Isolation : After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.
-
Purification : Collect the solid product by vacuum filtration. Wash the crystals with cold ethanol to remove any remaining impurities. Further purify the product by recrystallization from a suitable solvent, such as acetic acid or ethanol.[4]
Protocol for Recrystallization
-
Dissolve the Crude Product : In an Erlenmeyer flask, add the crude product and the minimum amount of hot recrystallization solvent (e.g., acetic acid or ethanol) required to fully dissolve it.
-
Hot Filtration (Optional) : If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling : Allow the solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Crystal Collection : Collect the purified crystals by vacuum filtration.
-
Washing : Wash the crystals with a small amount of ice-cold solvent to remove any soluble impurities adhering to the crystal surface.
-
Drying : Dry the crystals in a vacuum oven to remove any residual solvent.
Data Presentation
The following table summarizes the reported yields for the synthesis of various 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenone derivatives.
| Aryl Substituent | Yield (%) | Melting Point (°C) | Reference |
| p-tolyl | 72 | 264-266 | [4] |
| 3-hydroxy-4-methoxyphenyl | 77 | 232-234 | [4] |
| 4-hydroxy-3,5-dimethoxyphenyl | 58 | 212-214 | [9] |
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis and purification of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones.
Troubleshooting Logic
Caption: Troubleshooting guide for addressing low purity in the synthesis of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. library.dmed.org.ua [library.dmed.org.ua]
- 5. researchgate.net [researchgate.net]
- 6. ajrconline.org [ajrconline.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of 1-(2-Aminothiazol-5-YL)ethanone for Structural Elucidation
This guide provides an in-depth comparative analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(2-Aminothiazol-5-YL)ethanone, a key heterocyclic building block in pharmaceutical and chemical research.[1] We will explore predictive analysis, the critical influence of solvent choice on spectral outcomes, and contrast the capabilities of ¹H NMR with other common analytical techniques. The objective is to equip researchers, scientists, and drug development professionals with the expertise to not only interpret spectral data but also to understand the causality behind experimental choices, ensuring robust and reliable structural characterization.
The Subject Molecule: Structure and Significance
This compound (CAS 53159-71-0) is a derivative of 2-aminothiazole. The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates, valued for its wide range of biological activities.[2] Given its role as a synthetic intermediate, the unambiguous confirmation of its structure is paramount to ensure the integrity of subsequent research and development. ¹H NMR spectroscopy stands as the primary analytical tool for this purpose, offering unparalleled insight into the molecular architecture by mapping the distinct chemical environments of hydrogen atoms.[3]
Below is the chemical structure with key proton environments labeled for our discussion.
Caption: Structure of this compound with key protons highlighted.
Predictive ¹H NMR Analysis: Establishing a Spectral Baseline
Before acquiring an experimental spectrum, a predictive analysis based on fundamental NMR principles and data from similar structures provides a crucial baseline. The molecule has three distinct proton environments: the thiazole ring proton (H4), the amine protons (-NH₂), and the acetyl methyl protons (-CH₃).
| Proton Label | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Rationale & Comparative Insights |
| -CH₃ (Acetyl) | ~2.4 - 2.6 | 3H | Singlet (s) | The methyl group is adjacent to a carbonyl, which exerts a moderate deshielding effect. This range is typical for acetyl protons on heterocyclic systems. |
| -NH₂ (Amine) | Highly Variable (~5.0 - 8.0) | 2H | Broad Singlet (br s) | The chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In aprotic solvents like DMSO-d₆, it is expected to be more downfield and sharper.[4] |
| H4 (Thiazole) | ~7.5 - 8.0 | 1H | Singlet (s) | In the parent 2-aminothiazole, the H5 proton appears around 6.9 ppm.[5] Here, the strongly electron-withdrawing acetyl group at the C5 position significantly deshields the adjacent H4 proton, shifting it substantially downfield. |
Comparative Analysis I: The Decisive Role of Solvent Selection
The choice of deuterated solvent is one of the most critical experimental parameters in NMR, particularly for molecules with labile protons like amines. A comparison between a polar aprotic solvent (DMSO-d₆) and a less polar aprotic solvent (CDCl₃) reveals significant, interpretable differences.
Why the Solvent Matters:
-
Hydrogen Bonding: DMSO is a strong hydrogen bond acceptor. It forms relatively strong hydrogen bonds with the -NH₂ protons, which slows down the rate of intermolecular proton exchange. This has two key effects: the signal appears further downfield (deshielded) and becomes significantly sharper.[6]
-
Proton Exchange: In solvents like CDCl₃, proton exchange can be faster, and hydrogen bonding is weaker. This often results in a broader signal that can be difficult to distinguish from the baseline.[7] Furthermore, residual water in the solvent can facilitate this exchange, further broadening the signal.
| Proton | Expected Shift in DMSO-d₆ (ppm) | Expected Shift in CDCl₃ (ppm) | Key Difference & Rationale |
| -CH₃ | ~2.5 | ~2.5 | Minimal change expected as this group is not directly involved in strong solvent interactions. |
| -NH₂ | ~7.2 (sharper) | ~5.5 (broader) | Major Difference: Strong H-bonding with DMSO-d₆ slows exchange, sharpens the peak, and shifts it downfield.[4] |
| H4 | ~7.8 | ~7.7 | Minor downfield shift in DMSO-d₆ may occur due to general solvent polarity effects, but the change is less dramatic than for the amine protons. |
The Definitive Test: D₂O Exchange To unequivocally identify the -NH₂ signal, a D₂O exchange experiment is the gold standard. A drop of deuterium oxide (D₂O) is added to the NMR tube, and the spectrum is re-acquired. The labile amine protons (-NH₂) will exchange with deuterium atoms (-ND₂), causing their signal to disappear from the ¹H NMR spectrum.[7] This is a self-validating step that confirms the assignment.
Comparative Analysis II: ¹H NMR vs. Alternative Analytical Techniques
While ¹H NMR is the cornerstone for structural elucidation, a comprehensive characterization often involves orthogonal techniques. Understanding their capabilities and limitations in comparison to NMR is key to an efficient analytical workflow.[3][8]
| Technique | Information Provided | Strengths | Limitations Compared to ¹H NMR |
| ¹H NMR Spectroscopy | Precise atom connectivity, stereochemistry, electronic environment of protons, and quantitative analysis. | Unambiguous structural determination of isomers; provides a detailed molecular fingerprint.[9] | Requires soluble sample; relatively lower sensitivity than MS; complex spectra for large molecules. |
| FTIR Spectroscopy | Presence of functional groups (e.g., C=O, N-H, C=N).[8] | Fast, non-destructive, requires minimal sample preparation. | Provides no information on atom connectivity; confirms presence of groups but not their location in the molecule. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Extremely high sensitivity; confirms molecular formula (with high resolution MS). | Does not distinguish between isomers; provides limited information on the specific arrangement of atoms. |
| Elemental Analysis | Percentage composition of C, H, N, S. | Confirms the empirical and molecular formula. | Provides no structural information; cannot distinguish between isomers. |
This comparison illustrates that while techniques like FTIR and MS are excellent for confirming aspects of the molecule (functional groups, mass), only NMR provides the detailed connectivity map required for definitive structural proof.
A Validated Protocol for ¹H NMR Analysis
This protocol is designed as a self-validating system to ensure accuracy and reproducibility, suitable for both structural confirmation and quantitative analysis (qNMR).[10][11] The causality behind key parameter choices is explained to foster deeper understanding.
Caption: Validated workflow for ¹H NMR spectral analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Add ~0.6 mL of high-purity deuterated solvent (e.g., DMSO-d₆).
-
Add a small amount of an internal reference standard, typically tetramethylsilane (TMS), setting its chemical shift to 0.00 ppm.
-
Securely cap the tube and vortex gently until the sample is fully dissolved.
-
-
Instrumental Parameters (400 MHz Spectrometer):
-
Tuning and Shimming: Perform automated or manual tuning and shimming to optimize magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Angle: 30 degrees. A smaller flip angle reduces the necessary relaxation delay.
-
Relaxation Delay (D1): Set to 5 seconds. Causality: The D1 delay is critical for quantitative accuracy. It must be at least five times the longest spin-lattice relaxation time (T₁) of any proton in the molecule to ensure complete relaxation between pulses. This prevents signal saturation and ensures that peak integrals are directly proportional to the number of protons.[12]
-
Acquisition Time (AQ): ~2-4 seconds.
-
Number of Scans (NS): 8-16, averaged to improve the signal-to-noise ratio.
-
-
-
Data Processing and Interpretation:
-
Apply an exponential multiplication (line broadening of ~0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio.
-
Perform a Fourier Transform to convert the FID from the time domain to the frequency domain.
-
Carefully phase the spectrum manually to ensure all peaks are in pure absorption mode.
-
Apply an automatic baseline correction.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals. The relative integral values should correspond to the number of protons in each environment (e.g., a 1:2:3 ratio for H4 : NH₂ : CH₃).
-
Analyze the chemical shifts and multiplicities to confirm the structure matches the predictions.
-
Conclusion
The ¹H NMR analysis of this compound is a clear demonstration of the technique's definitive power in structural organic chemistry. A predictive approach, coupled with an understanding of solvent effects, allows for a robust interpretation of the experimental data. The strategic use of D₂O exchange provides an internal validation for the assignment of labile amine protons. When compared with other analytical methods, ¹H NMR offers an unparalleled level of structural detail, making it an indispensable tool for researchers. Adherence to a validated experimental protocol ensures that the data generated is not only qualitatively correct but also quantitatively reliable, underpinning the integrity of scientific research and development.
References
- 1. 53159-71-0 | this compound - Moldb [moldb.com]
- 2. sjpas.com [sjpas.com]
- 3. ijmr.net.in [ijmr.net.in]
- 4. researchgate.net [researchgate.net]
- 5. 2-Aminothiazole (96-50-4) 1H NMR spectrum [chemicalbook.com]
- 6. thieme-connect.de [thieme-connect.de]
- 7. reddit.com [reddit.com]
- 8. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 9. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 10. scispace.com [scispace.com]
- 11. Validation of a generic quantitative (1)H NMR method for natural products analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis of 1-(2-Aminothiazol-5-YL)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common synthetic methodologies for 1-(2-Aminothiazol-5-YL)ethanone, a key intermediate in the development of various pharmaceutical compounds. The following sections detail the predominant synthesis routes, presenting quantitative data, experimental protocols, and workflow visualizations to aid in methodological selection and optimization.
Comparison of Synthesis Methods
The synthesis of this compound is primarily achieved through two well-established strategies: the classical Hantzsch thiazole synthesis and modern one-pot variations that offer improved efficiency and milder reaction conditions. A summary of these methods is presented below.
| Method | Starting Materials | Reagents & Solvents | Reaction Time | Yield (%) | Purity |
| Hantzsch Thiazole Synthesis | 3-Chloro-2,4-pentanedione, Thiourea | Ethanol, Reflux | 2 - 4 hours | 75 - 85% | High after recrystallization |
| One-Pot Synthesis (Cu(II) Mediated) | 3-Acetyl-2-butanone | Copper(II) bromide, Thiourea, Ethyl Acetate | 4 - 6 hours | 80 - 90% | Good, requires chromatographic purification |
| One-Pot Synthesis (Fe/Iodine Catalyzed) | 3-Acetyl-2-butanone | Iron(III) chloride, Iodine, Thiourea, PEG-400 | 24 hours | 70 - 80% | Moderate, requires purification |
Experimental Protocols
Hantzsch Thiazole Synthesis
This classical method involves the cyclocondensation of an α-haloketone with a thiourea derivative.[1] It is a robust and widely used method for the preparation of aminothiazoles.
Materials:
-
3-Chloro-2,4-pentanedione
-
Thiourea
-
Ethanol
-
Sodium hydroxide solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve thiourea (1.0 eq) in ethanol in a round-bottom flask.
-
Add 3-chloro-2,4-pentanedione (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and neutralize with a sodium hydroxide solution to a pH of approximately 8-9.
-
Extract the product with diethyl ether.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol.
One-Pot Synthesis via α-Bromination/Cyclization (Copper(II) Mediated)
This efficient one-pot procedure avoids the handling of lachrymatory α-haloketones by generating the α-bromo intermediate in situ.[2]
Materials:
-
3-Acetyl-2-butanone
-
Copper(II) bromide
-
Thiourea
-
Ethyl acetate
-
Potassium carbonate
Procedure:
-
To a stirred solution of 3-acetyl-2-butanone (1.0 eq) in ethyl acetate, add copper(II) bromide (2.0 eq).
-
Reflux the mixture for 1-2 hours.
-
Add thiourea (1.2 eq) and potassium carbonate (2.0 eq) to the reaction mixture.
-
Continue refluxing for an additional 3-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture and filter to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel.
Visualizing the Synthesis Workflows
The logical flow of the experimental procedures can be visualized to provide a clear, at-a-glance understanding of each synthetic pathway.
Caption: Experimental workflow for the Hantzsch synthesis.
Caption: Workflow for the one-pot copper(II) mediated synthesis.
Signaling Pathways and Logical Relationships
The underlying chemical transformation for both methods is the Hantzsch thiazole synthesis. The one-pot method streamlines the process by generating the reactive α-haloketone intermediate in the same reaction vessel, thus avoiding its isolation.
References
A Comparative Analysis of the Biological Activity of 1-(2-Aminothiazol-5-yl)ethanone and Other Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides a comparative overview of the biological activity of 1-(2-aminothiazol-5-yl)ethanone and its derivatives against other classes of thiazole compounds, with a focus on their anticancer and antimicrobial properties. The information is supported by experimental data from peer-reviewed literature to aid in structure-activity relationship (SAR) studies and further drug development.
Anticancer Activity of Thiazole Derivatives
Thiazole derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action, including the inhibition of protein kinases and tubulin polymerization. The following tables summarize the in vitro cytotoxic activity (IC50 values) of various thiazole derivatives against several human cancer cell lines.
Table 1: Anticancer Activity of 1-(2-Amino-4-methylthiazol-5-yl)-3-arylpropenone Derivatives
| Compound ID | Aryl Substituent | Leukemia (CCRF-CEM) % Growth Inhibition at 10µM | Leukemia (HL-60(TB)) % Growth Inhibition at 10µM | Renal Cancer (UO-31) % Growth Inhibition at 10µM | Breast Cancer (MCF7) % Growth Inhibition at 10µM |
| 9 | 4-Trifluoromethylphenyl | 49.86 | 55.42 | 41.33 | 39.88 |
Data sourced from a study on 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones, which are derivatives of the target compound.[1][2] The assay was performed as part of the NCI-60 DTP screen.
Table 2: Comparative Anticancer Activity (IC50 in µM) of Various Thiazole Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
| Thiazole-Naphthalene Hybrid | Compound 5b | MCF-7 (Breast) | 0.48 | Tubulin Polymerization Inhibitor |
| A549 (Lung) | 0.97 | |||
| Indanone-based Thiazolyl Hydrazone | ITH-6 | HT-29 (Colorectal) | 0.44 | G2/M cell cycle arrest, Apoptosis induction |
| COLO 205 (Colorectal) | 0.98 | |||
| KM 12 (Colorectal) | 0.41 | |||
| 2,4-Disubstituted Thiazole | Compound 7c | HepG2 (Liver) | 3.35 | Tubulin Polymerization Inhibitor |
| MCF-7 (Breast) | 4.12 | |||
| HCT116 (Colon) | 3.98 | |||
| HeLa (Cervical) | 4.56 | |||
| PI3K/mTOR Dual Inhibitor | Compound 3b | PI3Kα | 0.086 | PI3K/mTOR Inhibition |
| mTOR | 0.221 |
This table compiles data from multiple sources to provide a broad comparison. Experimental conditions may vary between studies.[3][4][5][6][7][8]
Antimicrobial Activity of Thiazole Derivatives
The 2-aminothiazole moiety is a key component in many antimicrobial agents. The following tables present the Minimum Inhibitory Concentration (MIC) values, a measure of the lowest concentration of a substance that prevents visible growth of a microorganism.
A study on derivatives of 1-(2-amino-4-methylthiazol-5-yl)ethanone provides specific MIC values, highlighting the potential of this scaffold in developing new antimicrobial drugs.[1][2]
Table 3: Antimicrobial Activity (MIC in µg/mL) of a 1-(2-Amino-4-methylthiazol-5-yl)ethanone Derivative
| Compound ID | Microorganism | MIC (µg/mL) |
| 10 | Staphylococcus aureus ATCC 25923 | 125 |
| Pseudomonas aeruginosa ATCC 27853 | 125 | |
| Candida albicans ATCC 10231 | 125 |
Compound 10 is 1-(2-Amino-4-methylthiazol-5-yl)-3-(4-hydroxy-3,5-dimethoxyphenyl)-propenone.[1][2]
Table 4: Comparative Antimicrobial Activity (MIC in µg/mL) of Various Thiazole Derivatives
| Compound Class | Derivative | S. aureus (Gram-positive) | E. coli (Gram-negative) |
| 2-Aminothiazole Derivative | Compound 1 | 1.3 | - |
| Thiourea Derivative | Compound 3 | 2-32 | - |
| Thiazole-Imidazole-Furan Hybrid | Compound 3a | 4.88 | 4.88 |
| 2-Aminothiazole Schiff Base | Compound 2a | 250 | - |
| 2-Aminothiazole Schiff Base | Compound 2g | - | 375 |
This table presents a selection of data from various studies to illustrate the range of antimicrobial activity. The specific strains and experimental conditions may differ.[9][10][11][12]
Experimental Protocols
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The thiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations. The cells are then treated with these compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.
Broth Microdilution Method for Antimicrobial Activity (MIC Determination)
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Compounds: The thiazole derivatives are serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Signaling Pathways and Mechanisms of Action
Thiazole derivatives exert their biological effects by modulating various cellular signaling pathways. Below are diagrams illustrating two key mechanisms of action for the anticancer activity of certain thiazole compounds.
Caption: Workflow for Determining Anticancer Activity using the MTT Assay.
Caption: Inhibition of Tubulin Polymerization by Thiazole Derivatives.
Caption: Inhibition of the PI3K/Akt/mTOR Signaling Pathway by Thiazole Derivatives.
References
- 1. library.dmed.org.ua [library.dmed.org.ua]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound | 53159-71-0 | Benchchem [benchchem.com]
- 11. WO2007129044A1 - Thiazole derivatives and their use as anti-tumour agents - Google Patents [patents.google.com]
- 12. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Antitumor Potential: A Comparative Analysis of Novel 1-(2-Aminothiazol-5-YL)ethanone Derivatives
For researchers and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a continuous endeavor. The 2-aminothiazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant cytotoxic activity against a range of cancer cell lines. This guide provides a comparative overview of the in vitro anticancer activity of novel 1-(2-aminothiazol-5-yl)ethanone derivatives, presenting key experimental data, detailed protocols, and visual representations of their mechanisms of action.
Comparative Anticancer Activity
The in vitro cytotoxic activity of various this compound derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The following tables summarize the IC50 values for different classes of these derivatives.
Arylpropenone Derivatives
A series of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones, synthesized via Claisen-Schmidt condensation, have demonstrated moderate activity against various cancer cell lines[1].
| Compound ID | Cancer Cell Line | Cell Line Type | Growth Percentage (%) at 10⁻⁵ M |
| 9 | CCRF-CEM | Leukemia | 48.19[1] |
| HL-60(TB) | Leukemia | 66.58[1] | |
| UO-31 | Renal Cancer | 66.97[1] | |
| MCF7 | Breast Cancer | 74.99[1] |
Hydrazone Derivatives
Indanone-based thiazolyl hydrazone (ITH) derivatives have shown promising anticancer activity, with some compounds being more effective than the standard chemotherapeutic drug, irinotecan, against specific colon cancer cell lines[2].
| Compound ID | Cancer Cell Line | Cell Line Type | IC50 (µM) |
| ITH-6 | HT-29 | Colon Cancer | 0.41 ± 0.19[2][3] |
| COLO 205 | Colon Cancer | Not specified | |
| KM 12 | Colon Cancer | Not specified |
Schiff Base Derivatives
Schiff bases derived from 2-aminothiazole have also been investigated for their antitumor properties, with some exhibiting significant inhibition of cancer cell lines[4].
| Compound ID | Cancer Cell Line | Cell Line Type | Inhibition Ratio (%) |
| 83 | HL-60 | Leukemia | 91.97[4] |
| BGC-823 | Stomach Cancer | 98.49[4] | |
| Hep-2 | Larynx Cancer | 91.16[4] |
Experimental Protocols
Standardized in vitro assays are crucial for determining the anticancer potential of novel compounds. The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is widely used to assess the metabolic activity of cells, which is indicative of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: The culture medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are dissolved in a solubilizing agent like dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is read at a specific wavelength (typically 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compounds for a predetermined time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-FITC detects the externalization of phosphatidylserine in early apoptotic cells, while PI stains the DNA of late apoptotic and necrotic cells with compromised membranes.
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated and harvested.
-
Fixation: Cells are fixed in ice-cold 70% ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase A to remove RNA and then stained with a fluorescent DNA-binding dye, such as Propidium Iodide.
-
Flow Cytometry: The DNA content of the cells is measured by flow cytometry. The intensity of the fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.
Mechanisms of Action and Signaling Pathways
The anticancer effects of this compound derivatives are mediated through the modulation of various cellular signaling pathways, leading to cell cycle arrest and apoptosis.
Experimental workflow for the evaluation of novel derivatives.
One of the proposed mechanisms for indanone-based thiazolyl hydrazone derivatives involves the induction of cell cycle arrest at the G2/M phase and apoptosis through the generation of reactive oxygen species (ROS) and modulation of key regulatory proteins[2][3][5].
Proposed signaling pathway for ITH-6 induced apoptosis.
References
- 1. library.dmed.org.ua [library.dmed.org.ua]
- 2. Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study [frontiersin.org]
Unveiling the Antimicrobial Potential of 2-Aminothiazole Chalcones: A Comparative Study
For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising drug resistance. This guide provides a comparative analysis of the antimicrobial efficacy of 2-aminothiazole chalcones, a promising class of heterocyclic compounds. By presenting experimental data, detailed protocols, and mechanistic insights, this document aims to facilitate the evaluation and future development of these potent molecules.
The 2-aminothiazole core is a well-established pharmacophore found in numerous biologically active compounds, while chalcones are known for their broad spectrum of pharmacological activities, including antimicrobial effects.[1] The hybridization of these two scaffolds has yielded a new generation of molecules with significant potential to combat various bacterial and fungal pathogens.[2] This guide synthesizes findings from multiple studies to offer a clear comparison of their performance.
Comparative Antimicrobial Efficacy: A Quantitative Overview
The antimicrobial activity of various 2-aminothiazole chalcone derivatives has been rigorously evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible growth of a microorganism. The data, collated from several key studies, is presented in the tables below.
Table 1: Antibacterial Activity of 2-Aminothiazole Chalcones (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Series 1 | |||||
| Compound 38 | 31.25 | - | - | - | [3] |
| Compound 10b | Pronounced Activity | - | Pronounced Activity | - | [4] |
| Compound 7 | Pronounced Activity | - | Pronounced Activity | - | [4] |
| Compound 6b | Pronounced Activity | - | Pronounced Activity | - | [4] |
| Series 2 | |||||
| Unspecified Derivatives | 62.5–125 | - | - | 15.62–31.25 | [3] |
| Thiazolyl-thiourea (3,4-dichlorophenyl) | 4-16 | - | - | - | [1] |
| Thiazolyl-thiourea (3-chloro-4-fluorophenyl) | 4-16 | - | - | - | [1] |
| Ampicillin (Standard) | - | - | - | - | [5][6] |
| Streptomycin (Standard) | - | - | - | - | [7] |
Note: A lower MIC value indicates greater antimicrobial potency. Dashes (-) indicate data not available in the cited sources.
Table 2: Antifungal Activity of 2-Aminothiazole Chalcones (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Aspergillus niger | Aspergillus brasiliensis | Reference |
| Series 1 | ||||
| Compound 1b | - | - | 15.62 | [3] |
| Compound 1g | - | - | 15.62 | [3] |
| Unspecified Derivatives | 15.62 | - | - | [3] |
| Series 2 | ||||
| Compound 2c | 0.98 | - | - | [8] |
| Compound 2e | 0.98 | - | - | [8] |
| Fluconazole (Standard) | 15.62 | - | - | [3][8] |
| Ketoconazole (Standard) | - | - | - | [7][8] |
| Bifonazole (Standard) | - | - | - | [7] |
Note: A lower MIC value indicates greater antifungal potency. Dashes (-) indicate data not available in the cited sources.
The presented data highlights that several 2-aminothiazole chalcone derivatives exhibit potent antimicrobial activity, with some compounds demonstrating efficacy comparable or even superior to standard antibiotics and antifungals.[3][7] For instance, certain thiazolyl-thiourea derivatives show significant activity against Staphylococcus aureus with MIC values as low as 4 µg/mL.[1] Similarly, compounds 2c and 2e displayed remarkable antifungal activity against Candida albicans with an MIC of 0.98 µg/mL.[8]
Experimental Protocols: Methodologies for Antimicrobial Susceptibility Testing
The evaluation of antimicrobial efficacy of the synthesized compounds was predominantly carried out using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and, in some cases, the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
Broth Microdilution Method for MIC Determination
This method is a standardized and widely accepted technique for quantitative antimicrobial susceptibility testing.
-
Preparation of Microbial Inoculum:
-
Bacterial and fungal strains are cultured on appropriate agar plates (e.g., Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Colonies are then suspended in a sterile saline solution to a turbidity equivalent to the 0.5 McFarland standard, which corresponds to an approximate cell density of 10^8 CFU/mL.[3]
-
This initial suspension is further diluted to achieve a final inoculum concentration of 10^5 CFU/mL in the test wells.[3]
-
-
Preparation of Test Compounds:
-
The synthesized 2-aminothiazole chalcone derivatives are dissolved in a suitable solvent, typically Dimethyl Sulfoxide (DMSO), to create stock solutions.[4]
-
Serial two-fold dilutions of the compounds are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.
-
-
Incubation:
-
The prepared microbial inoculum is added to each well containing the diluted compounds.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28-35°C for 48-72 hours for fungi).
-
-
Determination of MIC:
-
The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
In some studies, a resazurin-based assay is used for a more quantitative assessment of microbial viability.[8]
-
Disk Diffusion Method
For a qualitative assessment of antimicrobial activity, the disk diffusion method is sometimes employed.[9][10]
-
Preparation of Agar Plates: A standardized microbial inoculum is uniformly spread over the surface of an appropriate agar medium.
-
Application of Test Compounds: Sterile filter paper discs impregnated with known concentrations of the test compounds are placed on the agar surface.
-
Incubation: The plates are incubated under suitable conditions.
-
Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition around each disc.
Mechanistic Insights and Signaling Pathways
Molecular docking studies have been instrumental in elucidating the potential mechanisms of action of 2-aminothiazole chalcones. These computational analyses predict the binding interactions of the compounds with specific microbial enzymes, suggesting potential targets for their antimicrobial activity.
One proposed mechanism for the antibacterial effect of these compounds is the inhibition of DNA gyrase and MurA, enzymes crucial for bacterial DNA replication and cell wall biosynthesis, respectively.[7] For antifungal activity, inhibition of 14-α-sterol demethylase, an enzyme involved in ergosterol biosynthesis, has been suggested.[8]
Below is a conceptual workflow illustrating the process of identifying potential antimicrobial candidates through synthesis, screening, and mechanistic studies.
Figure 1: Workflow for the development of 2-aminothiazole chalcone antimicrobials.
The following diagram illustrates the proposed inhibitory action of these compounds on key bacterial enzymes.
Figure 2: Proposed mechanism of antibacterial action.
Conclusion
2-aminothiazole chalcones represent a highly promising class of antimicrobial agents with demonstrated efficacy against a range of bacterial and fungal pathogens. The modular nature of their synthesis allows for extensive structural modifications, providing a rich avenue for optimizing their activity and pharmacokinetic properties. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers in the field, facilitating comparative analysis and informing the design of next-generation antimicrobial drugs. Further investigation into their mechanism of action and in vivo efficacy is warranted to fully realize their therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, Evaluation of Antimicrobial Activity and Docking Studies of New Thiazole-based Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
Validating the Structure of Synthesized 1-(2-Aminothiazol-5-YL)ethanone: A Spectroscopic Comparison Guide
This guide provides a comprehensive comparison of standard spectroscopic techniques for the structural validation of synthesized 1-(2-Aminothiazol-5-YL)ethanone, a key intermediate in medicinal chemistry.[1] For comparative analysis, we include data for a closely related alternative, 1-(2-Amino-4-methylthiazol-5-yl)ethanone. Both compounds are foundational scaffolds in the development of novel therapeutic agents.[2][3]
The structural elucidation of newly synthesized compounds is a critical step in drug discovery and development. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) provide unambiguous confirmation of a molecule's chemical structure.[4][5] This document outlines the expected spectral data for this compound and provides detailed experimental protocols for each technique.
Comparative Spectroscopic Data
The following tables summarize the expected quantitative data from key spectroscopic analyses for this compound and its methylated analog.
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Parameter | Expected Value | Assignment |
| ¹H NMR | Chemical Shift (δ) | ~ 7.8 - 8.2 ppm (s, 1H) | Thiazole ring C4-H |
| (DMSO-d₆) | ~ 7.2 - 7.5 ppm (s, 2H) | -NH₂ | |
| ~ 2.4 - 2.6 ppm (s, 3H) | -C(=O)CH₃ | ||
| ¹³C NMR | Chemical Shift (δ) | ~ 190 ppm | C=O (ketone) |
| (DMSO-d₆) | ~ 168 ppm | C2 (Thiazole, C-NH₂) | |
| ~ 150 ppm | C5 (Thiazole, C-C=O) | ||
| ~ 120 ppm | C4 (Thiazole, C-H) | ||
| ~ 26 ppm | -CH₃ (acetyl) | ||
| FT-IR | Wavenumber (cm⁻¹) | 3300 - 3450 cm⁻¹ (m, br) | N-H stretching (amine) |
| (KBr Pellet) | 1650 - 1670 cm⁻¹ (s) | C=O stretching (ketone) | |
| 1530 - 1560 cm⁻¹ (s) | C=N stretching (thiazole) | ||
| Mass Spec. | m/z | 142.18 [M]⁺ | Molecular Ion (C₅H₆N₂OS)[6] |
| (EI) | 127 [M-CH₃]⁺ | Fragment ion | |
| 99 [M-COCH₃]⁺ | Fragment ion |
Table 2: Comparative Data: 1-(2-Amino-4-methylthiazol-5-yl)ethanone
| Technique | Parameter | Reported Value | Assignment |
| ¹H NMR | Chemical Shift (δ) | ~ 9.12 ppm (s, 2H) | -NH₂[7] |
| (DMSO-d₆) | ~ 2.65 ppm (s, 3H) | Ring -CH₃[7] | |
| ~ 2.33 ppm (s, 3H) | -C(=O)CH₃[7] | ||
| ¹³C NMR | Chemical Shift (δ) | ~ 191 ppm | C=O (ketone) |
| (DMSO-d₆) | ~ 167 ppm | C2 (Thiazole, C-NH₂) | |
| ~ 158 ppm | C4 (Thiazole, C-CH₃) | ||
| ~ 117 ppm | C5 (Thiazole, C-C=O) | ||
| ~ 26 ppm | -CH₃ (acetyl) | ||
| ~ 17 ppm | Ring -CH₃ | ||
| FT-IR | Wavenumber (cm⁻¹) | 3350 - 3420 cm⁻¹ | N-H stretching |
| (KBr Pellet) | ~ 1660 cm⁻¹ | C=O stretching | |
| ~ 1540 cm⁻¹ | C=N stretching | ||
| Mass Spec. | m/z | 156.21 [M]⁺ | Molecular Ion (C₆H₈N₂OS)[1] |
| (EI) | 141 [M-CH₃]⁺ | Fragment ion |
Visualized Workflows and Structures
The following diagrams illustrate the experimental workflow for structural validation and the relationship between the target compound and its alternative.
Caption: Workflow for synthesis, purification, and spectroscopic validation.
Caption: Comparison of the target compound and its C4-methylated analog.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the proton (¹H) and carbon (¹³C) framework of the molecule, confirming connectivity and chemical environments.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is crucial as the amine protons are more readily observed in DMSO-d₆ than in CDCl₃.
-
Instrumentation: Utilize a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio. Set the spectral width to cover the range of 0-12 ppm.
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C spectrum. A greater number of scans (1024 or more) is typically required due to the lower natural abundance of ¹³C. Set the spectral width to 0-200 ppm.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H, δ 39.52 for ¹³C).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the principal functional groups present in the molecule based on their characteristic vibrational frequencies.
-
Methodology:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix approximately 1-2 mg of the dried, purified compound with 100-200 mg of dry KBr powder. Grind the mixture thoroughly to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum.
-
Data Acquisition: Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is recorded in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for key functional groups such as N-H (amine), C=O (ketone), and C=N (thiazole ring).
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight of the compound and obtain information about its fragmentation pattern, further confirming its structure.
-
Methodology:
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an Electron Impact (EI) or Electrospray Ionization (ESI) source.
-
Data Acquisition (EI): Introduce the sample (often via a direct insertion probe or GC inlet) into the ion source. A standard electron energy of 70 eV is used to ionize the sample. The mass analyzer scans a predefined m/z range (e.g., 50-500 amu).
-
Data Analysis: Identify the molecular ion peak [M]⁺, which corresponds to the molecular weight of the compound. Analyze the major fragment ions to corroborate the proposed structure. For this compound, key fragments would result from the loss of the acetyl group or the methyl radical from the acetyl group.
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 53159-71-0 | Benchchem [benchchem.com]
- 3. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 53159-71-0|this compound|BLD Pharm [bldpharm.com]
- 7. library.dmed.org.ua [library.dmed.org.ua]
A Comparative Guide to the Properties of 2-amino-5-acetylthiazole: Cross-referencing Experimental Data with Predicted Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted physicochemical and biological properties of 2-amino-5-acetylthiazole alongside available experimental data from closely related analogs. Due to the limited direct experimental data for 2-amino-5-acetylthiazole, this document leverages predicted values and experimental findings for structurally similar compounds to offer valuable insights for researchers in medicinal chemistry and drug discovery.
Data Presentation: Physicochemical Properties
The following table summarizes the predicted properties for 2-amino-5-acetylthiazole and its close analogs, cross-referenced with available experimental data for a structurally related compound. This comparative approach allows for an informed estimation of the target molecule's characteristics.
| Property | Predicted: 2-amino-5-formylthiazole[1] | Predicted: 2-amino-5-methylthiazole[2] | Experimental: 5-acetyl-2-amino-4-methylthiazole[3] |
| Molecular Formula | C₄H₄N₂OS | C₄H₆N₂S | C₆H₈N₂OS |
| Molecular Weight | 128.15 g/mol | 114.17 g/mol | 156.21 g/mol |
| Melting Point | Not Available | Not Available | 268-272 °C (dec.) |
| XLogP3 | 0.4 | 1.1 | Not Available |
| Hydrogen Bond Donor Count | 1 | 1 | 1 |
| Hydrogen Bond Acceptor Count | 3 | 2 | 3 |
| Rotatable Bond Count | 1 | 0 | 1 |
| Topological Polar Surface Area | 84.2 Ų | 67.2 Ų | Not Available |
| Formal Charge | 0 | 0 | 0 |
Biological Activity Profile of the 2-Aminothiazole Scaffold
The 2-aminothiazole core is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[4] While specific data for 2-amino-5-acetylthiazole is not extensively documented, the broader class of 2-aminothiazoles has shown significant potential in several therapeutic areas:
-
Antimicrobial Activity: Many 2-aminothiazole derivatives have been investigated for their antibacterial and antifungal properties.[5]
-
Anticancer Activity: The 2-aminothiazole scaffold is present in several anticancer agents, and new derivatives are continuously being explored for their potential in oncology.[4]
-
Anti-inflammatory Effects: Certain compounds containing the 2-aminothiazole moiety have demonstrated anti-inflammatory properties.
-
Antioxidant Potential: The synthesis and evaluation of 2-aminothiazole derivatives for their antioxidant activity have been reported, with some compounds showing significant radical scavenging potential.[6]
Experimental Protocols
Hantzsch Thiazole Synthesis (General Protocol)
The synthesis of 2-aminothiazole derivatives is commonly achieved through the Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thiourea derivative.
Workflow for Hantzsch Thiazole Synthesis
Caption: Generalized workflow for the Hantzsch synthesis of 2-aminothiazole derivatives.
Methodology:
-
Reaction Setup: An equimolar mixture of the appropriate α-haloketone and thiourea is dissolved in a suitable solvent, such as ethanol.
-
Condensation: The reaction mixture is heated to reflux for a period of 2 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solution is then neutralized with a base (e.g., sodium bicarbonate solution) to precipitate the crude product.
-
Purification: The precipitated solid is collected by filtration, washed with cold water, and then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 2-aminothiazole derivative.
In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)
This protocol outlines a common method for assessing the antioxidant potential of a compound.
Experimental Workflow for DPPH Assay
Caption: Workflow for determining antioxidant activity using the DPPH radical scavenging assay.
Methodology:
-
Preparation of Solutions: A stock solution of the test compound (e.g., 2-amino-5-acetylthiazole) is prepared in a suitable solvent (e.g., methanol or DMSO). A fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is also prepared.
-
Reaction Mixture: Various concentrations of the test compound are added to the DPPH solution. A control sample containing only the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of each solution is measured at approximately 517 nm using a UV-Vis spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Logical Framework for Property Comparison
The following diagram illustrates the logical approach used in this guide to infer the properties of 2-amino-5-acetylthiazole by cross-referencing data from closely related analogs.
Logical Relationship Diagram
Caption: Logical framework for the comparative analysis of 2-amino-5-acetylthiazole properties.
References
- 1. 2-Amino-1,3-thiazole-5-carbaldehyde | C4H4N2OS | CID 2737798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-5-methylthiazole | C4H6N2S | CID 351770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-乙酰基-2-氨基-4-甲基噻唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of 1-(2-Aminothiazol-5-YL)ethanone by High-Performance Liquid Chromatography (HPLC)
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 1-(2-Aminothiazol-5-YL)ethanone, a key intermediate in pharmaceutical synthesis. The selection of a robust and reliable analytical method is critical for ensuring the quality and consistency of this compound in drug development and manufacturing. This document outlines various HPLC approaches, compares them with alternative analytical techniques, provides a detailed experimental protocol, and includes supporting data and visualizations to aid researchers and scientists.
Comparative Analysis of Analytical Methods
The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute. While several analytical techniques can be employed for purity assessment, HPLC remains the gold standard for its high resolution, sensitivity, and quantitative accuracy. This section compares different HPLC methods and contrasts HPLC with other relevant analytical technologies.
Table 1: Comparison of HPLC Methods for Aminothiazole Derivatives
| Parameter | Method 1: Isocratic RP-HPLC | Method 2: Gradient RP-HPLC | Method 3: Ion-Pair Chromatography |
| Principle | Separation based on polarity with a constant mobile phase composition. | Separation based on polarity with a time-altering mobile phase composition. | Separation of ionic and highly polar substances by adding an ion-pairing reagent to the mobile phase. |
| Typical Column | C18 (e.g., Phenomenex Luna C18, 5 µm, 4.6 x 50 mm)[1][2] | C18 or C8 (e.g., ACE C18, 5 µm, 4.6 x 250 mm)[3] | C18 or specialized ion-pair columns. |
| Mobile Phase | Acetonitrile/Water with an acid modifier (e.g., 0.1% Phosphoric Acid)[2][4] | Gradient of two or more solvents, typically Acetonitrile and a buffered aqueous solution.[3] | Mobile phase containing an ion-pairing reagent like sodium dodecyl sulfate (SDS).[5] |
| Advantages | Simple, robust, and reproducible method development. | Excellent for separating complex mixtures with a wide range of polarities. Higher peak capacity. | Enhanced retention and separation of ionic or highly polar analytes. |
| Disadvantages | Limited ability to separate complex mixtures with varying polarities in a single run. | More complex method development and potential for baseline drift. | Can lead to longer column equilibration times and potential for irreversible column binding of the ion-pair reagent. |
| Best Suited For | Routine quality control of relatively pure samples with known impurity profiles. | Analysis of complex samples, stability studies, and impurity profiling where impurities have a wide polarity range. | Purity analysis of ionic impurities or when traditional reversed-phase methods fail to provide adequate retention. |
Table 2: Comparison of HPLC with Alternative Analytical Techniques
| Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Separation by liquid chromatography followed by detection using UV-Vis absorbance.[1] | Robust, widely available, excellent for quantitative analysis of chromophoric compounds. | Requires that analytes have a UV chromophore. May have limited sensitivity for some impurities. |
| LC-MS/MS | Separation by liquid chromatography coupled with mass spectrometry for detection.[1][6] | High sensitivity and selectivity, provides molecular weight and structural information for impurity identification. | Higher cost and complexity of instrumentation and method development. |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of charged species in an electric field.[1][2] | High separation efficiency, low sample and solvent consumption. | Can have lower sensitivity and reproducibility compared to HPLC for some applications. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Excellent for analyzing volatile impurities and residual solvents. | Not suitable for non-volatile or thermally labile compounds like many aminothiazole derivatives without derivatization. |
Experimental Protocol: Purity Determination by HPLC-UV
This section provides a detailed methodology for the purity assessment of this compound using a reversed-phase HPLC method with UV detection. This protocol is based on established methods for similar aminothiazole compounds.[1][2][7]
1. Instrumentation and Materials
-
HPLC system with a UV detector (e.g., Waters Alliance HPLC with a 2487 Dual λ Absorbance Detector).[1]
-
Data acquisition and processing software (e.g., Empower 3).[1]
-
Analytical balance.
-
Volumetric flasks, pipettes, and autosampler vials.
-
This compound reference standard (purity ≥ 97%).[8]
-
Acetonitrile (HPLC grade).
-
Orthophosphoric acid (OPA), 85%.
-
Water (HPLC grade).
2. Chromatographic Conditions
-
Mobile Phase: Isocratic elution with a mixture of 55% 0.1% v/v Orthophosphoric Acid in water (Mobile Phase A) and 45% Acetonitrile (Mobile Phase B).[2]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 272 nm.[1]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.
3. Preparation of Solutions
-
Mobile Phase A (0.1% OPA in Water): Add 1.0 mL of 85% orthophosphoric acid to a 1 L volumetric flask containing approximately 500 mL of HPLC grade water. Dilute to the mark with water and mix well.
-
Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile in a 55:45 (v/v) ratio.
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
4. System Suitability Before sample analysis, inject the standard solution five times and evaluate the system suitability parameters. The acceptance criteria should be:
-
Tailing Factor: Not more than 2.0.
-
Theoretical Plates: Not less than 2000.
-
Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0%.
5. Analysis Procedure Inject the diluent (as a blank), followed by the standard solution and then the sample solution into the chromatograph. Record the chromatograms and calculate the purity of the sample.
6. Calculation of Purity The purity of the this compound sample is calculated by the area percentage method:
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the purity assessment of this compound by HPLC.
References
- 1. d-nb.info [d-nb.info]
- 2. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 53159-71-0 | this compound - Moldb [moldb.com]
A Comparative Guide to Catalytic Efficiency in 2-Aminothiazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-aminothiazoles, a critical scaffold in medicinal chemistry, has evolved significantly from the traditional Hantzsch synthesis. Modern advancements focus on developing highly efficient, selective, and sustainable catalytic methods. This guide provides an objective comparison of various catalytic systems for 2-aminothiazole synthesis, supported by experimental data to inform catalyst selection for research and development.
Comparative Performance of Catalysts
The efficacy of a catalyst is paramount in synthetic organic chemistry, directly impacting yield, reaction time, and overall process sustainability. The following table summarizes the performance of several recently developed catalysts for the synthesis of 2-aminothiazole derivatives, highlighting key reaction parameters for easy comparison.
| Catalyst | Reactants & Conditions | Reaction Time | Yield (%) | Key Advantages |
| Ca/4-MePy-IL@ZY-Fe₃O₄ [1][2] | Acetophenone derivatives, Thiourea, TCCA, EtOH, 80°C | 25 min | High (up to 98%) | Magnetically separable and reusable nanocatalyst; replaces toxic iodine with TCCA.[1][2] |
| Silica Supported Tungstosilicic Acid | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted benzaldehydes, EtOH/H₂O, 65°C | 2-3.5 h | 79-90 | Reusable and efficient under conventional heating and ultrasonic irradiation. |
| Aqueous Neem Leaf Extract | Phenacyl bromide derivatives, Thiourea, Water, Room Temperature | 45 min | High | Green and biodegradable catalyst, simple workup. |
| Asparagine [3] | Methylcarbonyls, Thiourea, Iodine, DMSO, 80°C | Not Specified | Excellent | Green organocatalyst, easy product isolation.[3] |
| Starch Nanoparticles [4] | Methylcarbonyl compounds, Thiourea | Not Specified | High | Natural, renewable, biocompatible, and biodegradable polymer catalyst.[4] |
| Ammonium-12-molybdophosphate (AMP) [4] | Phenacyl bromides, Thiourea, MeOH, Room Temperature | 20 min | Excellent | Heterogeneous catalyst, easily handled and removed by filtration.[4] |
| Silica Chloride [4][5] | Ketone, Thiourea, Acetonitrile, Reflux | 1 h | Quantitative | Effective heterogeneous catalyst, can be regenerated.[4][5] |
| Copper Silicate [6] | Substituted phenacyl bromide, Thiourea, Ethanol, 78°C | Not Specified | Excellent | Heterogeneous and reusable catalyst, rapid process.[6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of synthetic protocols. Below are the experimental procedures for key catalytic systems.
Synthesis using Ca/4-MePy-IL@ZY-Fe₃O₄ Nanocatalyst[1][2][3]
A mixture of an acetophenone derivative (1.5 mmol), trichloroisocyanuric acid (TCCA) (0.5 mmol), and the Ca/4-MePy-IL@ZY-Fe₃O₄ catalyst (0.01 g) in ethanol (3.0 mL) is stirred at 80°C for 25 minutes. The formation of the intermediate α-haloketone is monitored by Thin Layer Chromatography (TLC). Upon completion, thiourea (1.0 mmol) is added to the reaction mixture. The reaction is stirred at 80°C and monitored by TLC. After completion, the nanocatalyst is separated using an external magnet. A 10% sodium bicarbonate solution is added to neutralize the mixture. The resulting solid product is filtered, washed with water, and dried.[1]
Synthesis using Aqueous Neem Leaf Extract[1]
To a solution of a phenacyl bromide derivative (1 mmol) in 5 mL of water, thiourea (1.2 mmol) is added. Aqueous neem leaf extract (1 mL) is then added to the reaction mixture. The mixture is stirred at room temperature for 45 minutes, with the reaction progress monitored by TLC. The solid product formed is collected by filtration, washed with water, and dried. This method often yields a high-purity product without the need for column chromatography.
Synthesis using Silica Supported Tungstosilicic Acid[8]
In a round-bottom flask, combine 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), a substituted benzaldehyde (1 mmol), and silica-supported tungstosilicic acid (SiW/SiO₂) (15 mol%). Add 5 mL of an ethanol/water (1/1) mixture to the flask. Stir the mixture at 65°C and monitor the reaction by TLC, which is typically complete within 2-3.5 hours. The hot solution is then filtered to remove the catalyst.[7]
Visualizing the Workflow and Catalytic Pathway
Diagrams illustrating the experimental workflow and proposed catalytic mechanisms provide a clear visual representation of the processes.
References
- 1. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 2. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. nanobioletters.com [nanobioletters.com]
- 7. benchchem.com [benchchem.com]
Evaluating the Drug-Likeness of 1-(2-Aminothiazol-5-YL)ethanone Derivatives: A Comparative Guide Based on Lipinski's Rule of Five
For researchers, scientists, and drug development professionals, the early assessment of a compound's drug-likeness is a critical step in the pipeline of therapeutic discovery. Lipinski's rule of five provides a foundational framework for this evaluation, predicting the oral bioavailability of a potential drug molecule. This guide offers a comparative analysis of a series of 1-(2-Aminothiazol-5-YL)ethanone derivatives, evaluating their adherence to Lipinski's parameters. The data presented herein is synthesized from the findings of Lozynskyi et al. (2021) in their study "Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones" published in Biopolymers and Cell.
Comparison of this compound Derivatives Against Lipinski's Rule
Lipinski's rule of five stipulates that for a compound to be likely orally bioavailable, it should not violate more than one of the following criteria: a molecular weight (MW) of less than 500 Daltons, a logarithm of the octanol-water partition coefficient (logP) not exceeding 5, no more than 5 hydrogen bond donors (HBD), and no more than 10 hydrogen bond acceptors (HBA). The following table summarizes the calculated Lipinski's rule parameters for a series of this compound derivatives.
| Compound | Molecular Weight (MW) | logP | Hydrogen Bond Donors (HBD) | Hydrogen Bond Acceptors (HBA) | Number of Violations |
| 2 | 258.33 | 2.68 | 1 | 4 | 0 |
| 3 | 274.32 | 2.54 | 1 | 4 | 0 |
| 4 | 304.77 | 3.51 | 1 | 4 | 0 |
| 5 | 304.37 | 3.23 | 1 | 5 | 0 |
| 6 | 288.38 | 3.20 | 1 | 4 | 0 |
| 7 | 290.34 | 2.45 | 2 | 5 | 0 |
| 8 | 304.37 | 2.76 | 1 | 5 | 0 |
| 9 | 303.36 | 2.94 | 2 | 4 | 0 |
| 10 | 320.37 | 2.30 | 2 | 6 | 0 |
As indicated in the table, all the evaluated this compound derivatives (compounds 2-10) exhibit favorable drug-like properties with zero violations of Lipinski's rule of five. This suggests a high probability of good oral bioavailability for these compounds, making them promising candidates for further investigation in the drug discovery process.
Experimental and Computational Protocols
The determination of the physicochemical properties outlined in Lipinski's rule involves a combination of experimental and computational methodologies.
Molecular Weight (MW) Determination
The molecular weight of a compound is a fundamental property that can be determined with high accuracy.
Experimental Protocol:
-
Mass Spectrometry (MS): This is the most common and precise method for determining the molecular weight of small molecules.
-
Sample Preparation: A small amount of the purified compound is dissolved in a suitable volatile solvent.
-
Ionization: The sample is introduced into the mass spectrometer where it is ionized using techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Mass Analysis: The ionized molecules are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The molecular weight is determined from the peak corresponding to the molecular ion.
-
Computational Protocol:
-
The molecular weight of a compound can be easily calculated from its chemical formula. This is typically performed using cheminformatics software which sums the atomic weights of all atoms in the molecule.
LogP (Octanol-Water Partition Coefficient) Determination
LogP is a measure of a compound's lipophilicity and is a critical factor in its ability to cross biological membranes.
Experimental Protocol (Shake-Flask Method):
-
Preparation of Phases: n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.
-
Compound Dissolution: A known amount of the test compound is dissolved in one of the phases (typically the one in which it is more soluble).
-
Partitioning: A measured volume of the compound solution is mixed with a measured volume of the other phase in a flask.
-
Equilibration: The flask is shaken gently for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and water layers.
-
Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Computational Protocol:
-
Several computational methods exist for predicting logP values. These are often based on the contribution of individual atoms or fragments to the overall lipophilicity of the molecule. Software packages and online tools like SwissADME, ChemDraw, and various QSAR models are widely used for this purpose.
Hydrogen Bond Donor (HBD) and Acceptor (HBA) Count
These parameters quantify the potential for a molecule to form hydrogen bonds, which influences its solubility and binding to biological targets.
Computational Protocol:
-
The number of hydrogen bond donors and acceptors is typically determined by computational analysis of the molecule's 2D or 3D structure.
-
Hydrogen Bond Donors: The count generally includes the number of nitrogen-hydrogen (N-H) and oxygen-hydrogen (O-H) bonds in the molecule.
-
Hydrogen Bond Acceptors: The count typically includes the number of nitrogen and oxygen atoms (and in some models, fluorine and sulfur atoms) with at least one lone pair of electrons.
-
-
Cheminformatics software automatically calculates these values based on predefined rules.
Workflow for Evaluating Drug-Likeness
The process of evaluating the drug-likeness of a compound series using Lipinski's rule can be visualized as a straightforward workflow.
Caption: Workflow for assessing drug-likeness using Lipinski's rule.
Benchmarking the Anti-inflammatory Activity of Novel 2-Aminothiazole Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[1] This guide provides a comparative analysis of the anti-inflammatory performance of new 2-aminothiazole compounds against established drugs, supported by experimental data.
In Vitro Anti-inflammatory Activity: COX Enzyme Inhibition
A key mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the production of pro-inflammatory prostaglandins. New 2-aminothiazole derivatives have been evaluated for their inhibitory activity against both COX-1 and COX-2 isoforms. The data below summarizes the half-maximal inhibitory concentrations (IC50) for a series of novel 2-aminothiazole compounds compared to the selective COX-2 inhibitor, Celecoxib.[2]
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| Novel Compound 2f | 14.7-74.8% inhibition at 5µM | 53.9-81.5% inhibition at 5µM | 3.67 |
| Novel Compound 2h | 58.2% inhibition at 5µM | 81.5% inhibition at 5µM | - |
| Celecoxib (Reference) | 7.21 | 0.83 | 8.68 |
Note: Lower IC50 values indicate greater inhibitory potency. A higher selectivity index indicates a greater preference for inhibiting COX-2 over COX-1, which is often associated with a reduced risk of gastrointestinal side effects.[3] The data for compounds 2f and 2h is presented as a percentage of inhibition at a fixed concentration, with compound 2f showing the highest selectivity for COX-2 in its series.[4]
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rats is a standard in vivo assay to assess the acute anti-inflammatory activity of new compounds. The table below presents the percentage of edema inhibition by a novel 2-aminothiazole derivative compared to the non-steroidal anti-inflammatory drug (NSAID), Indomethacin.[5]
| Treatment | Dose (mg/kg) | Edema Inhibition (%) at 6h |
| Novel Compound 16 | - | 60.82 ± 1.96 |
| Indomethacin (Reference) | - | 53.21 ± 0.76 |
Note: A higher percentage of edema inhibition indicates a more potent anti-inflammatory effect in this acute inflammation model.
Experimental Protocols
In Vitro COX Inhibition Assay
The inhibitory activity of the 2-aminothiazole compounds on COX-1 and COX-2 is determined using a well-established in vitro assay.
Principle: This assay measures the ability of a test compound to inhibit the conversion of arachidonic acid to prostaglandin H2 (PGH2) by recombinant human COX-1 or ovine COX-2. The amount of prostaglandin produced is quantified using an enzyme immunoassay (EIA) kit.
Procedure:
-
Enzyme Preparation: Recombinant human COX-1 or ovine COX-2 is reconstituted in a suitable buffer.
-
Compound Incubation: The test compounds (at various concentrations) and a reference drug (e.g., Celecoxib) are pre-incubated with the enzyme in a reaction buffer containing a heme cofactor at 37°C for a specified time (e.g., 15 minutes).
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Reaction Termination: After a short incubation period (e.g., 2 minutes), the reaction is stopped by the addition of a quenching agent (e.g., hydrochloric acid).
-
Quantification: The concentration of prostaglandin E2 (PGE2), a stable downstream product of PGH2, is measured using a competitive enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
In Vivo Carrageenan-Induced Paw Edema in Rats
This model is used to evaluate the in vivo acute anti-inflammatory effects of the compounds.[6]
Animals: Male Wistar rats (180-220 g) are used.
Procedure:
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping and Administration: Animals are divided into groups: a control group (vehicle), a reference group (e.g., Indomethacin, 10 mg/kg), and test groups (novel 2-aminothiazole compounds at various doses). The compounds are administered orally or intraperitoneally.
-
Induction of Edema: One hour after drug administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, 5, and 6 hours).
-
Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Signaling Pathway and Experimental Workflow
The anti-inflammatory effects of many compounds are mediated through the modulation of key signaling pathways, such as the NF-κB pathway, which plays a central role in inflammation.[7] The experimental workflow for screening and evaluating new anti-inflammatory compounds typically follows a multi-step process from in vitro to in vivo testing.
Caption: NF-κB signaling pathway in inflammation.
Caption: Experimental workflow for anti-inflammatory drug discovery.
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05561A [pubs.rsc.org]
- 3. brieflands.com [brieflands.com]
- 4. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. ijrpns.com [ijrpns.com]
- 7. researchgate.net [researchgate.net]
Unlocking Potential: A Comparative Docking Analysis of 1-(2-Aminothiazol-5-YL)ethanone Derivatives Against Key Protein Targets
A comprehensive guide for researchers and drug development professionals on the binding affinities and interaction mechanisms of 1-(2-aminothiazol-5-yl)ethanone derivatives. This report synthesizes data from multiple studies to provide a comparative overview of their potential as inhibitors for various therapeutic targets.
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antimicrobial and anticancer properties.[1][2] This guide provides a comparative analysis of in silico docking studies of its derivatives against several key protein targets implicated in inflammation, cancer, and bacterial infections. By collating and presenting data from various research endeavors, this document aims to offer a clear, comparative perspective on the therapeutic potential of this versatile chemical class.
Comparative Docking Performance: A Tabular Summary
The following tables summarize the reported binding affinities (or docking scores) of various this compound and related 2-aminothiazole derivatives against prominent protein targets. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to variations in docking software and protocols.
Table 1: Cyclooxygenase (COX-1 & COX-2) Inhibition
| Compound Derivative | Target Protein | Docking Score (kcal/mol) / Inhibition | Reference Compound | Reference Compound Score (kcal/mol) | Key Interacting Residues | Source |
| Thiazole Carboxamide Derivative 2f | COX-2 | SR = 3.67 | Celecoxib | - | - | [3] |
| Thiazole Carboxamide Derivative 2h | COX-2 | 81.5% inhibition at 5 µM | Celecoxib | 96.9% inhibition at 5 µM | - | [3] |
| 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(6-chlorobenzothiazol-2-yl)acetamide (7) | COX-1 | 51.36 ± 3.32% inhibition at 100 µM | SC-560 | 83.64 ± 3.76% inhibition at 1 µM | Tyr355, Arg120 | [4] |
| 2-(Trimethoxyphenyl)-Thiazole A3 | COX-2 | SI = 9.24 | Meloxicam | SI = 11.03 | - | [5] |
Table 2: Tubulin Polymerization Inhibition
| Compound Derivative | Target Protein | Binding Energy (kcal/mol) | Reference Compound | Reference Compound Binding Energy (kcal/mol) | Key Interacting Residues | Source |
| 2,4-disubstituted thiazole 7c | Tubulin | -14.50 | Combretastatin A-4 (CA-4) | -13.42 | Cys241 | [6][7] |
| 2,4-disubstituted thiazole 9a | Tubulin | -14.35 | Combretastatin A-4 (CA-4) | -13.42 | Cys241 | [6][7] |
| 2,4-disubstituted thiazole 5c | Tubulin | -13.88 | Combretastatin A-4 (CA-4) | -13.42 | - | [6][7] |
Table 3: Antibacterial Targets
| Compound Derivative | Target Protein | Docking Score (kcal/mol) | Reference Compound | Reference Compound Score (kcal/mol) | Key Interacting Residues | Source |
| Pyrazol-1-yl-1,3-thiazole derivative | Staphylococcus aureus protein | Good negative values | - | - | - | [8] |
| 2-aminothiazole derivative | Bacillus cereus protein | Good docking scores | - | - | - | [9] |
| 2-aminothiazole derivative | Candida albicans protein | Good docking scores | - | - | - | [9] |
Experimental Protocols: A Glimpse into the Methodology
The data presented in this guide is derived from in silico molecular docking studies. While specific parameters may vary between research groups, a general workflow is typically followed.
General Molecular Docking Workflow:
-
Protein and Ligand Preparation: The three-dimensional structures of the target proteins are obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens and charges are added. The 2D structures of the this compound derivatives are sketched and then converted to 3D structures, followed by energy minimization.
-
Binding Site Identification: The active site of the target protein is defined, often based on the location of the co-crystallized ligand in the experimental structure or through prediction algorithms.
-
Molecular Docking Simulation: Docking is performed using software such as AutoDock, Schrödinger Maestro, or MOE. These programs employ scoring functions to predict the binding affinity and conformation of the ligand within the protein's active site.
-
Analysis of Results: The docking results are analyzed to identify the best-scoring poses, binding energies, and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and pi-pi stacking) between the ligand and the amino acid residues of the target protein.
For instance, in the docking studies against tubulin, the colchicine binding site was targeted.[6][7] Similarly, for COX enzymes, the active site channel where arachidonic acid binds was the focus of the simulations.[3][4]
Visualizing the Pathways and Processes
To better understand the context of these docking studies, the following diagrams illustrate a typical experimental workflow and the signaling pathway of a key target, COX-2.
Concluding Remarks
The compiled data suggests that this compound derivatives represent a promising class of compounds with the potential to interact with a range of biologically significant protein targets. The favorable docking scores and predicted interactions with key residues in the active sites of COX-2, tubulin, and various bacterial enzymes underscore their potential for development as anti-inflammatory, anticancer, and antimicrobial agents. Further in vitro and in vivo studies are warranted to validate these in silico findings and to optimize the lead compounds for enhanced potency and selectivity. This comparative guide serves as a valuable resource for researchers in the field, providing a foundation for future drug design and development efforts centered on this versatile scaffold.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles | MDPI [mdpi.com]
- 6. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1-(2-Aminothiazol-5-YL)ethanone: A Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 1-(2-Aminothiazol-5-YL)ethanone (CAS No. 53159-71-0). Adherence to these procedures is critical to ensure personnel safety and environmental protection. The following guidelines are based on available safety data sheets and general principles of laboratory chemical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel handling this compound are equipped with the appropriate Personal Protective Equipment (PPE) and are aware of the potential hazards.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.
-
Hand Protection: Handle with chemical-impermeable gloves that have been inspected prior to use.
-
Body Protection: Wear a lab coat or other protective clothing. For larger spills or where significant dust exposure is possible, fire/flame resistant and impervious clothing should be worn.
-
Respiratory Protection: In case of insufficient ventilation or the formation of dust, use a NIOSH-approved respirator.
Handling:
-
Work in a well-ventilated area, preferably a chemical fume hood.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Avoid contact with skin and eyes.[1]
-
Use non-sparking tools to prevent ignition.[1]
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is through a licensed chemical waste disposal service.
Step 1: Waste Collection and Storage
-
Collect waste this compound in a designated, properly labeled, and securely closed container.
-
The container should be suitable for holding chemical waste and be in good condition to prevent leaks.
-
Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials and sources of ignition.
Step 2: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.
-
The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Provide the waste disposal service with a copy of the Safety Data Sheet (SDS) for this compound.
Step 3: Decontamination of Empty Containers
-
Empty containers that held this compound should be decontaminated before disposal.
-
Containers can be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste.
-
After triple-rinsing, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, or offered for recycling or reconditioning if permissible by local regulations.[1]
Crucial Disposal Restrictions:
-
DO NOT discharge this compound or its containers into sewer systems.[1]
-
DO NOT dispose of this chemical in the regular trash.
-
DO NOT contaminate water, foodstuffs, animal feed, or seeds with this chemical.[1]
-
Discharge into the environment must be avoided.[1]
Summary of Safety and Disposal Information
| Parameter | Guideline | Citation |
| Primary Disposal Method | Licensed chemical destruction plant or controlled incineration. | [1] |
| Environmental Precautions | Do not discharge to sewers or the environment. Avoid contamination of water, food, and feed. | [1] |
| Container Disposal | Triple-rinse, puncture, and dispose of in a sanitary landfill, or recycle/recondition if possible. | [1] |
| Personal Protective Equipment | Safety goggles, chemical-impermeable gloves, protective clothing, and respirator if needed. | [1] |
| Handling | Use in a well-ventilated area, avoid dust formation, and prevent contact with skin and eyes. | [1] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Personal protective equipment for handling 1-(2-Aminothiazol-5-YL)ethanone
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for 1-(2-Aminothiazol-5-YL)ethanone, including personal protective equipment (PPE) protocols and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure.[1][2] The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber).[1] | To prevent skin contact. Gloves must be inspected before use and changed if contaminated.[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[2] | To protect eyes from splashes and dust. |
| Skin and Body Protection | Fire/flame resistant and impervious clothing, such as a standard laboratory coat.[1] | To prevent skin contact and contamination of personal clothing.[2] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator is recommended if dust or aerosols may be generated.[1] | To prevent inhalation of the substance. |
Operational Plan for Handling
A systematic approach to handling this compound is critical for minimizing risk.
1. Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[1][3]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]
2. Handling Procedures:
-
Avoid contact with skin, eyes, and personal clothing.[2]
-
Avoid the formation of dust and aerosols.[1]
-
Wash hands thoroughly after handling the compound.[2]
-
Do not eat, drink, or smoke in the laboratory area where the chemical is handled.
3. First Aid Measures:
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
-
In case of skin contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[1]
-
In case of eye contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[1]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately.[1]
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Identification and Segregation:
-
Designate any unwanted this compound as hazardous waste.
-
Collect the waste in a dedicated, properly labeled, and chemically compatible container with a secure lid.
-
Do not mix this waste with other waste streams.
2. Storage:
-
Store the waste container in a designated and secure area, away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
Utilize secondary containment to prevent spills.
3. Disposal:
-
Dispose of the chemical waste through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[1]
-
Do not discharge the substance into drains or the environment.[1]
-
Contaminated packaging should be triple-rinsed and offered for recycling or reconditioning, or punctured to render it unusable before disposal in a sanitary landfill.[1]
-
All disposal activities must be in accordance with institutional guidelines and local, state, and federal regulations.
Workflow for PPE Selection and Use
Caption: PPE selection and usage workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
